molecular formula C3H9O3P B029246 Tri(methyl) Phosphite-d9 CAS No. 96201-07-9

Tri(methyl) Phosphite-d9

Cat. No.: B029246
CAS No.: 96201-07-9
M. Wt: 133.13 g/mol
InChI Key: CYTQBVOFDCPGCX-GQALSZNTSA-N
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Description

Tri(methyl) Phosphite-d9, with the CAS number 96201-07-9, is the deuterium-labeled analog of trimethyl phosphite, where the nine hydrogen atoms of the methyl groups are replaced by deuterium. This isotopic labeling yields a compound with the molecular formula C₃D₉O₃P and a molecular weight of 133.13 g/mol. It is a valuable reagent in scientific research, particularly in organic synthesis and as a ligand in organometallic chemistry. The primary research value of this compound stems from its use as a spectroscopic probe and a building block for more complex deuterated compounds. The presence of deuterium atoms makes it an excellent tool for mechanistic studies and tracing reaction pathways using techniques such as NMR spectroscopy, without interfering with the spectral analysis. As a phosphorus(III) compound, it is a versatile precursor in synthesis. It is known to undergo reactions such as oxidation to form phosphate esters and participate in the Michaelis–Arbuzov reaction to yield phosphonates. Its deuterated nature allows for the synthesis of other deuterated organophosphorus compounds, which are crucial for studying metabolic pathways and environmental fate with reduced background interference. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle it with appropriate safety precautions. It is typically stored in a refrigerator at 2-8°C.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(trideuteriomethyl) phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O3P/c1-4-7(5-2)6-3/h1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTQBVOFDCPGCX-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OP(OC([2H])([2H])[2H])OC([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480289
Record name Tri(methyl) Phosphite-d9
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96201-07-9
Record name Tri(methyl) Phosphite-d9
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Tri(methyl) Phosphite-d9" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Tri(methyl) Phosphite-d9

Authored by a Senior Application Scientist

Introduction: The Strategic Role of Deuteration in Phosphorus Chemistry

In the landscape of modern chemical research, isotopic labeling is a cornerstone technique for elucidating reaction mechanisms, quantifying analytes with precision, and enhancing the metabolic stability of pharmacologically active compounds.[1][2] this compound (Tris(trideuteriomethyl) phosphite), the deuterated analog of trimethyl phosphite, emerges as a specialized and powerful tool for researchers, scientists, and drug development professionals. Its utility stems from the strategic replacement of all nine protium atoms on its methyl groups with deuterium. This seemingly subtle modification has profound implications, rendering the molecule "silent" in standard ¹H NMR spectroscopy while preserving the fundamental reactivity of the phosphite functional group.

This guide provides an in-depth exploration of the core chemical properties, applications, and handling protocols for this compound. Moving beyond a simple data sheet, we will delve into the causality behind its applications, offering field-proven insights into its use as a mechanistic probe, a synthetic building block, and a high-precision internal standard.

Core Physicochemical Properties

The replacement of hydrogen with deuterium, its heavier isotope, imparts a slight but measurable increase in molecular weight without significantly altering the compound's general physical characteristics, such as its liquid state at room temperature or its pungent odor.[3][4] The fundamental electronic structure and, consequently, its reactivity as a trivalent phosphorus compound remain largely unchanged.

Data Presentation: Key Properties of this compound
PropertyValueSource(s)
Chemical Name Tris(trideuteriomethyl) phosphite[5]
Synonyms This compound[5][6]
CAS Number 96201-07-9[5][6][7]
Molecular Formula C₃D₉O₃P[6][7]
Molecular Weight 133.13 g/mol [5][6]
Exact Mass 133.08542186 Da[5]
Appearance Colorless liquid[3][4]
Odor Pungent, distinctive[3][4][8]
Boiling Point ~111-112 °C (for non-deuterated)[3][8]
Density ~1.052 g/mL at 25 °C (for non-deuterated)[3][8]
Solubility Reacts with water; soluble in many organic solvents.[3][4]

Note: Some physical properties like boiling point and density are listed for the non-deuterated analog, Trimethyl Phosphite (CAS 121-45-9), as they are expected to be very similar.

Synthesis and Spectroscopic Characterization

Synthetic Rationale

The synthesis of this compound logically follows the established methods for its non-deuterated counterpart, with the crucial substitution of methanol with its deuterated version, methanol-d4 (CD₃OD).[9] A common industrial method involves the reaction of phosphorus trichloride (PCl₃) with an alcohol in the presence of an acid scavenger, such as a tertiary amine (e.g., N,N-dimethylaniline), to neutralize the HCl byproduct.[10][11][12]

Reaction: PCl₃ + 3 CD₃OD + 3 R₃N → P(OCD₃)₃ + 3 R₃N·HCl

The choice of a tertiary amine is critical as it efficiently scavenges protons without possessing reactive N-H bonds that could lead to side products. Careful control of temperature is essential due to the exothermic nature of the reaction.[13] Subsequent purification via filtration to remove the amine hydrochloride salt, followed by distillation, yields the final high-purity product.[10]

Spectroscopic Signature

The true value of this compound lies in its unique spectroscopic properties.

  • ¹H NMR: In a highly pure sample, the ¹H NMR spectrum is expected to be "blank," devoid of the characteristic doublet seen for trimethyl phosphite. This absence of proton signals makes it an ideal internal standard or a component in deuterated solvent systems for sensitive ¹H NMR experiments.

  • ³¹P NMR: The phosphorus-31 nucleus remains active. In a proton-decoupled ³¹P NMR spectrum, a single sharp resonance is expected. If proton coupling were present, the signal would be a multiplet due to coupling with the nine deuterium atoms (a nonuplet, though likely unresolved).

  • ¹³C NMR: The carbon signal will be coupled to deuterium, resulting in a multiplet, and will appear at a chemical shift very similar to its non-deuterated analog.

  • Mass Spectrometry: The molecular ion peak in mass spectrometry will confirm the isotopic enrichment, appearing at an m/z corresponding to its increased molecular weight (133.13).[5][6]

Key Applications in Research and Development

High-Precision Internal Standard for Quantitative NMR (qNMR)

Causality: The primary challenge in qNMR is finding an internal standard with signals that do not overlap with the analyte of interest. This compound is an exceptional candidate because it is invisible in the ¹H NMR spectrum, eliminating any possibility of signal overlap. However, it contains a phosphorus atom, allowing for accurate quantification of the standard itself via ³¹P NMR. This dual-spectroscopic nature enables a highly reliable two-step quantification process.

Workflow for qNMR using this compound

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh Analyte (m_A) B Accurately weigh P(OCD₃)₃ (m_Std) A->B C Dissolve both in a known volume of deuterated solvent (e.g., CDCl₃) B->C D Acquire ¹H NMR Spectrum (Long relaxation delay, e.g., 5*T₁) C->D E Acquire ³¹P NMR Spectrum (Proton decoupled) C->E F Integrate Analyte signal (I_A) in ¹H NMR I Calculate Moles of Analyte n_A = (I_A / N_A) * (N_Std / I_Std) * n_Std (where N = number of nuclei) F->I G Integrate P(OCD₃)₃ signal (I_Std) in ³¹P NMR G->I H Calculate Moles of Standard n_Std = m_Std / MW_Std H->I J Determine Analyte Purity/Concentration I->J G cluster_reaction Reaction Pathway P(OCD₃)₃ Tri(methyl) Phosphite-d₉ Intermediate [(CD₃O)₃P-R]⁺ X⁻ Phosphonium Intermediate P(OCD₃)₃->Intermediate SN2 Attack R-X Alkyl Halide R-X->Intermediate Product (CD₃O)₂P(=O)R Phosphonate Intermediate->Product Anion Attack on CD₃ Byproduct CD₃-X Deuterated Methyl Halide Intermediate->Byproduct

Caption: The Michaelis-Arbuzov reaction pathway using this compound.

Synthesis of Deuterated Building Blocks

Causality: In drug development, selective deuteration of a molecule, particularly at metabolically active sites (a "deuterium switch"), can slow down its rate of metabolism. [1][9]This is due to the kinetic isotope effect, where the stronger C-D bond is cleaved more slowly by metabolic enzymes than a C-H bond. This compound can be used as a reagent to introduce -OCD₃ or, through reactions like the Arbuzov reaction, -P(=O)(OCD₃)₂ moieties into complex molecules, creating novel deuterated drug candidates. [9]

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicity data for the deuterated compound is limited, it must be handled with the same precautions as its non-deuterated analog, trimethyl phosphite, which is a flammable, harmful, and irritating substance. [14][15][16]

  • Handling:

    • Always handle this compound in a well-ventilated chemical fume hood. [14][15][17] * Wear appropriate personal protective equipment (PPE), including nitrile or rubber gloves, chemical safety goggles, and a lab coat. [14][17] * Use non-sparking tools and ground all equipment when transferring, as the compound is flammable with a low flash point. [14][15][18] * Avoid contact with skin and eyes and prevent inhalation of its pungent vapors. [14][18]

  • Storage:

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. [14] * The compound is sensitive to air and moisture. [14]It reacts with water, hydrolyzing to form dimethyl phosphite and methanol-d4. [8]Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). [14][18] * Store away from incompatible materials such as strong oxidizing agents and strong bases. [14][15]

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations. Do not flush down the drain. [18]

Conclusion

This compound is far more than a simple deuterated solvent component. It is a precision tool that empowers researchers to conduct high-fidelity quantitative analyses, unravel complex reaction mechanisms, and synthesize novel deuterated molecules with potentially enhanced pharmaceutical properties. Its strategic value lies in the silent nature of its deuterium atoms in ¹H NMR, combined with the retained and versatile reactivity of the phosphite core. By understanding its fundamental properties and applying the rigorous protocols outlined in this guide, scientists can fully leverage the unique advantages that this compound offers in the pursuit of chemical innovation and discovery.

References

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  • CAS No : 96201-07-9| Chemical Name : this compound | Pharmaffiliates. (n.d.). Retrieved January 12, 2026, from [Link]

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  • Trimethyl Phosphite as a Trap for Alkoxy Radicals Formed from the Ring Opening of Oxiranylcarbinyl Radicals. Conversion to Alkenes. Mechanistic Applications to the Study of C−C versus C−O Ring Cleavage - ResearchGate. (2025, August 6). Retrieved January 12, 2026, from [Link]

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Sources

"Tri(methyl) Phosphite-d9" physical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Characteristics of Tri(methyl) Phosphite-d9

Abstract

This compound (Tris(trideuteriomethyl) phosphite) is the isotopically labeled analog of trimethyl phosphite, where all nine hydrogen atoms on the methyl groups have been replaced with deuterium. This substitution makes it an invaluable tool in various scientific domains, particularly in mechanistic studies, as a nuclear magnetic resonance (NMR) solvent or standard, and as a precursor for synthesizing deuterated organophosphorus compounds. This guide provides a comprehensive overview of its fundamental physical and chemical properties, analytical characterization protocols, synthesis considerations, and safe handling procedures, tailored for researchers and professionals in chemistry and drug development.

Chemical Identity and Molecular Structure

This compound is an organophosphorus compound featuring a central phosphorus(III) atom bonded to three deuterated methoxy (-OCD₃) groups.[1] The isotopic enrichment provides a unique spectroscopic signature while maintaining chemical reactivity analogous to its non-deuterated counterpart.

  • IUPAC Name: tris(trideuteriomethyl) phosphite[2]

  • Synonyms: Trimethoxyphosphine-d9, Phosphorous acid-d9 trimethyl ester

  • CAS Number: 96201-07-9[2][3]

  • Molecular Formula: C₃D₉O₃P[3]

  • InChIKey: CYTQBVOFDCPGCX-GQALSZNTSA-N[2]

Tri(methyl)_Phosphite_d9_Structure Chemical Structure of this compound P P O1 O P->O1 O2 O P->O2 O3 O P->O3 CD3_1 CD₃ O1->CD3_1 CD3_2 CD₃ O2->CD3_2 CD3_3 CD₃ O3->CD3_3

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of this compound are very similar to those of its non-deuterated analog, with minor differences attributable to the increased mass of deuterium versus protium. These properties are critical for its handling, purification, and use in chemical reactions.

PropertyThis compoundTrimethyl Phosphite (for comparison)
Molecular Weight 133.13 g/mol [2][3]124.08 g/mol [4][5][6]
Appearance Colorless liquidColorless liquid[1][4][7]
Odor Pungent, unpleasantStrong, foul, pyridine-like odor[5][7][8]
Boiling Point Not specified, expected to be ~111-112 °C111-112 °C[4][9][10]
Melting Point Not specified, expected to be ~ -78 °C-78 °C[4][9][11]
Density Not specified, expected to be >1.052 g/mL1.052 g/mL at 25 °C[4][9]
Refractive Index Not specified, expected to be ~1.408n20/D 1.408[9][11]
Solubility Reacts with water; soluble in organic solventsReacts with water; soluble in ethanol, ether, benzene.[7][8]

Causality Behind Property Similarities: The substitution of hydrogen with deuterium primarily affects mass-dependent properties. Bond lengths and angles are minimally affected, meaning that intermolecular forces remain largely unchanged. Consequently, macroscopic properties like boiling point, melting point, and density are nearly identical to the standard compound. The most significant difference is the molecular weight, which is a direct consequence of the nine deuterium atoms.

Synthesis and Isotopic Purity Verification

Synthesis Pathway: The synthesis of this compound typically mirrors the established methods for its non-deuterated counterpart. A common and effective laboratory-scale method involves the reaction of phosphorus trichloride (PCl₃) with deuterated methanol (Methanol-d4, CD₃OD) in the presence of a non-nucleophilic base, such as pyridine or a tertiary amine (e.g., N,N-diethylaniline), to neutralize the HCl byproduct.[12][13][14]

Synthesis_Workflow Synthesis of this compound PCl3 PCl₃ Reaction Reaction in Anhydrous Solvent PCl3->Reaction CD3OD 3 CD₃OD (Methanol-d4) CD3OD->Reaction Base 3 R₃N (Tertiary Amine Base) Base->Reaction Product P(OCD₃)₃ (this compound) Reaction->Product Byproduct 3 R₃N·HCl (Amine Hydrochloride Salt) Reaction->Byproduct

Caption: General synthesis scheme for this compound.

Experimental Protocol: Quality Control & Purity Verification To ensure the suitability of this compound for sensitive applications, its chemical and isotopic purity must be rigorously verified. This protocol constitutes a self-validating system for quality control.

QC_Workflow Analytical Workflow for Purity Verification Sample Synthesized This compound NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry (EI or CI) Sample->MS P31_NMR ³¹P NMR NMR->P31_NMR H1_NMR ¹H NMR NMR->H1_NMR MW_Confirm Molecular Ion Peak (m/z = 133.09) MS->MW_Confirm Purity_Check Check for P(V) Impurity (Oxidized Product) P31_NMR->Purity_Check Deuteration_Check Quantify Residual -OCH₃ Signal H1_NMR->Deuteration_Check Final_Product Verified High-Purity Product MW_Confirm->Final_Product Pass Purity_Check->Final_Product Pass Deuteration_Check->Final_Product Pass

Caption: Quality control workflow for this compound.

1. ³¹P NMR Spectroscopy:

  • Objective: To confirm the phosphorus oxidation state and identify phosphorus-containing impurities.

  • Method:

    • Prepare a ~5-10% (v/v) solution of the sample in an appropriate deuterated solvent (e.g., CDCl₃ or C₆D₆).

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Expected Result: A single peak corresponding to the P(III) center of trimethyl phosphite. The chemical shift will be very close to that of the non-deuterated analog (approx. +140 ppm).

    • Expertise: The key impurity to look for is the oxidized P(V) species, trimethyl phosphate-d9, which appears at a significantly different chemical shift (around +2 ppm).[15] The presence of this peak indicates sample degradation.

2. ¹H NMR Spectroscopy:

  • Objective: To determine the isotopic enrichment (degree of deuteration).

  • Method:

    • Using the same sample prepared for ³¹P NMR, acquire a high-resolution ¹H NMR spectrum.

    • Integrate any residual signals in the methoxy region (~3.5 ppm) against a known internal standard.

    • Expected Result: For a high-purity sample (>98% D), the proton signal from any residual -OCH₃ groups should be minimal or undetectable. The signal for non-deuterated trimethyl phosphite appears as a doublet due to coupling with the phosphorus-31 nucleus (³J(P,H) ≈ 10.5 Hz).[16][17]

    • Trustworthiness: This method directly quantifies the most critical parameter for an isotopically labeled compound: the absence of the non-labeled species.

3. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight and isotopic distribution.

  • Method:

    • Introduce the sample into a mass spectrometer (Electron Ionization is suitable).

    • Analyze the resulting mass spectrum for the molecular ion (M⁺).

    • Expected Result: The spectrum should show a prominent molecular ion peak at m/z corresponding to the mass of C₃D₉O₃P (calculated exact mass: 133.0854 Da).[2] Minor peaks at lower masses may indicate incomplete deuteration.

Safe Handling and Storage

This compound should be handled with the same precautions as its non-deuterated analog, which is classified as a flammable liquid that is harmful if swallowed and causes skin and eye irritation.[4][18]

  • Handling:

    • Work in a well-ventilated fume hood.[4]

    • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[4]

    • Keep away from heat, sparks, and open flames, as the material is flammable.[4][18]

    • Ground all equipment to prevent the buildup of electrostatic charge.[4]

  • Storage:

    • Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4]

    • Critical Insight: The compound is sensitive to air and moisture.[4] It hydrolyzes in the presence of water to form dimethyl phosphite and methanol.[5] Therefore, it must be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Key Applications in Research

The primary value of this compound lies in its isotopic label, enabling specific applications where tracking the fate of methyl groups or minimizing proton signals is essential.

  • Mechanistic Studies: Used as a reactant to trace the pathways of the methyl groups in reactions like the Michaelis-Arbuzov reaction.[13][19]

  • NMR Spectroscopy: Can be used as a non-protonated ligand in organometallic chemistry to simplify ¹H NMR spectra of complex molecules.[19][20]

  • Synthesis of Labeled Compounds: Serves as a deuterated building block for the synthesis of more complex isotopically labeled molecules, such as pesticides or drug candidates, for metabolism and pharmacokinetic studies.

References

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An In-Depth Technical Guide to Tri(methyl) Phosphite-d9: Structure, Synthesis, and Applications in Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Deuterium Labeling in the Molecular Sciences

In the landscape of modern chemical and pharmaceutical research, the strategic substitution of hydrogen with its stable isotope, deuterium, represents a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and enhancing the analytical precision of quantitative assays.[1][2] Tri(methyl) phosphite-d9, the deuterated analog of trimethyl phosphite, embodies the utility of this isotopic labeling. This guide provides a comprehensive technical overview of this compound, from its fundamental molecular structure to its practical applications in cutting-edge research and development.

This compound is an organophosphorus compound with the chemical formula C₃D₉O₃P.[3] Its primary value lies in its use as an internal standard for mass spectrometry-based quantification and as a tracer in metabolic studies.[4][5] The nine deuterium atoms provide a distinct mass shift from its non-deuterated counterpart, allowing for precise differentiation in mass spectrometric analyses without significantly altering its chemical properties.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a central phosphorus atom bonded to three trideuteriomethoxy (-OCD₃) groups. The phosphorus atom is in the +3 oxidation state and possesses a lone pair of electrons, resulting in a trigonal pyramidal geometry.

PropertyValueSource
Chemical Formula C₃D₉O₃P[3]
Molecular Weight 133.13 g/mol [3]
CAS Number 96201-07-9[3]
Appearance Colorless liquid (predicted)Inferred from trimethyl phosphite[4]
Boiling Point ~111-112 °C (predicted)Inferred from trimethyl phosphite[4]
Density ~1.052 g/mL (predicted)Inferred from trimethyl phosphite[6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the replacement of all nine protons with deuterium, the ¹H NMR spectrum of a pure sample of this compound is expected to show no signals. The absence of proton signals is a key indicator of successful deuteration.

  • ¹³C NMR: The ¹³C NMR spectrum will exhibit a signal for the carbon atoms of the trideuteriomethyl groups. This signal will appear as a multiplet due to coupling with the deuterium atoms (spin I = 1), a phenomenon known as C-D coupling.[7]

  • ³¹P NMR: The ³¹P NMR spectrum is a powerful tool for characterizing organophosphorus compounds.[8] For trimethyl phosphite, the ³¹P NMR spectrum shows a single resonance at approximately +140 ppm.[9] The chemical shift of this compound is expected to be very similar. The signal may appear as a nonuplet due to coupling with the nine equivalent deuterium atoms, although this may not be fully resolved depending on the spectrometer's resolution.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for the analysis of this compound, particularly in its application as an internal standard. The electron ionization (EI) mass spectrum of trimethyl phosphite shows a molecular ion peak (M⁺) at m/z 124.[10] For this compound, the molecular ion peak is expected at m/z 133 , reflecting the mass increase from the nine deuterium atoms. The fragmentation pattern is also expected to be shifted accordingly.

Synthesis of this compound

The synthesis of this compound is analogous to the preparation of its non-deuterated counterpart, typically involving the reaction of phosphorus trichloride (PCl₃) with deuterated methanol (CD₃OD) in the presence of a base to neutralize the generated HCl.[4]

Representative Synthesis Protocol

This protocol is adapted from established methods for the synthesis of trialkyl phosphites.[11]

Materials:

  • Phosphorus trichloride (PCl₃)

  • Methanol-d₄ (CD₃OD)

  • Anhydrous pyridine or other suitable non-protic base

  • Anhydrous diethyl ether or other suitable inert solvent

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve anhydrous pyridine in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus trichloride to the stirred solution.

  • From the dropping funnel, add a solution of Methanol-d₄ in anhydrous diethyl ether dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The pyridinium hydrochloride precipitate is removed by filtration under an inert atmosphere.

  • The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound product.

SynthesisWorkflow reagents PCl₃, CD₃OD, Pyridine in anhydrous ether reaction Reaction at 0°C to RT under inert atmosphere reagents->reaction filtration Filtration to remove pyridinium hydrochloride reaction->filtration distillation Fractional distillation under reduced pressure filtration->distillation product This compound distillation->product

Synthesis workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Its utility also extends to its potential use as a tracer in metabolic studies.[1][12]

Internal Standard for Quantitative Mass Spectrometry

In drug development, accurate quantification of drug candidates and their metabolites in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Deuterated internal standards are the gold standard for such analyses.[4]

Causality behind the choice of a deuterated internal standard:

  • Co-elution: this compound has nearly identical chromatographic properties to its non-deuterated analog, ensuring they elute at the same time during LC.

  • Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer. Since the deuterated standard is affected by these matrix effects in the same way as the analyte, the ratio of their signals remains constant, allowing for accurate quantification.

  • Correction for Sample Loss: Any loss of the analyte during sample preparation (e.g., extraction, evaporation) will be mirrored by the loss of the deuterated internal standard, thus not affecting the final calculated concentration.

Experimental Workflow: Quantification of a Hypothetical Analyte using this compound as an Internal Standard
  • Sample Preparation: A known amount of this compound is spiked into the biological sample (e.g., plasma, urine) containing the analyte of interest.

  • Extraction: The analyte and the internal standard are extracted from the biological matrix using a suitable method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).

  • LC-MS Analysis: The extracted sample is injected into an LC-MS system. The analyte and the internal standard are separated by the LC column and detected by the mass spectrometer.

  • Data Analysis: The peak areas of the analyte and the internal standard are measured. A calibration curve is generated using standards with known concentrations of the analyte and a constant concentration of the internal standard. The concentration of the analyte in the unknown sample is then calculated from the calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample Biological Sample spike Spike with Tri(methyl) Phosphite-d9 (Internal Standard) sample->spike extraction Extraction spike->extraction lcms LC-MS/MS Analysis extraction->lcms data Data Acquisition lcms->data peak_integration Peak Area Integration (Analyte and Internal Standard) data->peak_integration calibration Calibration Curve Generation peak_integration->calibration concentration Analyte Concentration Calculation calibration->concentration

LC-MS quantification workflow using an internal standard.
Mechanistic Studies and Metabolic Tracing

While less documented, this compound has the potential to be used as a tracer to study the metabolism of organophosphorus compounds.[1][12] By tracking the incorporation of the deuterated methyl groups into metabolites, researchers can elucidate metabolic pathways and rates of reaction. The kinetic isotope effect associated with the C-D bond can also be exploited to probe reaction mechanisms.

Conclusion

This compound is a valuable tool for researchers in the chemical and pharmaceutical sciences. Its well-defined molecular structure and predictable spectroscopic properties, combined with its utility as a high-fidelity internal standard, make it an indispensable reagent for accurate and precise quantitative analysis. As the demand for robust and reliable analytical methods in drug development continues to grow, the importance of deuterated standards like this compound will undoubtedly increase.

References

  • Wikipedia. (n.d.). Trimethyl phosphite. Retrieved from [Link]

  • ESSLAB. (n.d.). Trimethyl phosphate-d9. Retrieved from [Link]

  • PubMed. (1986). 31P chemical shifts as structural probes for heme environments. 31P-NMR study of the binding of trimethyl phosphine to various hemoglobins and myoglobins. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • NIST. (n.d.). Trimethyl phosphite. Retrieved from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). Trimethyl phosphite, 99%. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of trimethyl phosphite.
  • Organic Syntheses. (n.d.). triethyl phosphite. Retrieved from [Link]

  • NMR-Service. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Retrieved from [Link]

  • SpectraBase. (n.d.). Trimethylphosphite - Optional[31P NMR] - Chemical Shifts. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

  • NIH. (2024). A highly efficient catalytic method for the synthesis of phosphite diesters. Retrieved from [Link]

  • PubMed. (2012). Mechanism and Applications of Phosphite Dehydrogenase. Retrieved from [Link]

  • NIH. (2016). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Trimethyl phosphite. Retrieved from [Link]

  • NIH. (2017). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Retrieved from [Link]

  • YouTube. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2025). Exploring the Ab Initio Kinetics of Trimethyl Phosphite. Retrieved from [Link]

  • Materials Chemistry Frontiers. (2022). Isotope effects of deuterated Pt(ii) complexes with site disparity on blue phosphorescence. Retrieved from [Link]

  • PubMed. (2004). O-selectivity and utility of phosphorylation mediated by phosphite triester intermediates in the N-unprotected phosphoramidite method. Retrieved from [Link]

  • MDPI. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Retrieved from [Link]

  • SAGE Journals. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of tris(trimethylsilyl)phosphite.
  • Google Patents. (n.d.). Trimethyl phosphite production process.
  • YouTube. (2020). Coupled and Decoupled 13C-NMR of Dimethyl Methylphosphonate. Retrieved from [Link]

  • NIH. (2017). Metabolomics and isotope tracing. Retrieved from [Link]

Sources

"Tri(methyl) Phosphite-d9" CAS number 96201-07-9

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tri(methyl) Phosphite-d9 (CAS 96201-07-9)

Abstract

This technical guide provides a comprehensive overview of this compound (tris(trideuteriomethyl) phosphite), a deuterated organophosphorus compound with significant utility in advanced scientific research. Moving beyond a simple data sheet, this document delves into the fundamental principles that make this isotopic label a powerful tool for researchers, scientists, and drug development professionals. We will explore its core physicochemical properties, a robust synthesis protocol, and its primary applications in mechanistic elucidation and quantitative analysis. The methodologies are presented with an emphasis on the causal reasoning behind experimental design, ensuring a deep and practical understanding of the subject matter.

Introduction: The Scientific Value of Isotopic Labeling

In modern chemical and biomedical research, understanding a molecule's journey—its metabolic fate, its role in a reaction mechanism, or its precise quantity in a complex matrix—is paramount. Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a cornerstone technique for achieving this insight. Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, is particularly valuable. Its increased mass (approximately double that of protium, ¹H) imparts subtle but measurable changes to molecular properties without significantly altering chemical reactivity.

This compound, where all nine hydrogen atoms of the methoxy groups are replaced with deuterium, serves as an exemplary tool. It allows researchers to leverage the power of isotopic labeling in the context of organophosphorus chemistry. Its applications are primarily centered on two key analytical domains: clarifying reaction pathways and achieving high-accuracy quantification. This guide will provide the foundational knowledge and practical protocols to effectively utilize this versatile reagent.

Part 1: Core Molecular and Spectroscopic Profile

Understanding the physical and spectral characteristics of this compound is essential for its proper use and for the interpretation of experimental data. While its chemical behavior closely mirrors that of its non-deuterated analogue, its isotopic composition gives rise to distinct properties.

Physicochemical Properties

The substitution of hydrogen with deuterium results in a higher molecular weight and slight changes in physical properties such as density and boiling point compared to the non-deuterated trimethyl phosphite (CAS 121-45-9).

PropertyValueSource
CAS Number 96201-07-9
Molecular Formula C₃D₉O₃P
Molecular Weight 133.13 g/mol
Exact Mass 133.08542186 Da
Appearance Colorless Liquid (inferred)Inferred from non-deuterated analogue
Boiling Point ~111-112 °C (inferred)Inferred from non-deuterated analogue
Density ~1.05 g/mL (inferred)Inferred from non-deuterated analogue
Isotopic Purity Typically ≥98 atom % DGeneral supplier specification
Spectroscopic Signature: A Multi-Nuclear Perspective

The true utility of this compound is revealed through spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR).

  • ¹H NMR: In a sample with high isotopic enrichment (e.g., >99 atom % D), the proton NMR spectrum will be virtually silent in the region corresponding to the methoxy groups. A very small residual signal may be observed, often as a complex multiplet due to coupling with both phosphorus (³¹P) and deuterium (²H).

  • ²H (Deuterium) NMR: This is a powerful technique for confirming deuteration.[1] A single resonance signal is expected, corresponding to the nine equivalent deuterium atoms of the three -OCD₃ groups. The chemical shift will be nearly identical to the proton chemical shift of the non-deuterated analogue (~3.5 ppm), but the signal will be broader.[2][3]

  • ³¹P NMR: The phosphorus-31 spectrum provides direct insight into the P(III) center. A single resonance is expected. For the non-deuterated analogue, this signal is a decet (a multiplet of 10 lines) due to coupling with the nine equivalent protons. For the d9-analogue, the coupling constant to deuterium (JP-D) is significantly smaller than to protons (JP-H). This, combined with the quadrupolar nature of the deuterium nucleus, typically results in the collapse of the fine multiplet structure into a single, potentially broadened line. This spectral simplification can be advantageous in complex reaction mixtures.

  • Mass Spectrometry (MS): The molecular ion peak will be observed at m/z 133, confirming the incorporation of nine deuterium atoms (an increase of 9 Da compared to the non-deuterated compound's molecular weight of 124 g/mol ). This mass shift is the basis for its use as an internal standard.

Part 2: Synthesis and Quality Control

The synthesis of this compound is analogous to the well-established industrial production of trimethyl phosphite, substituting the key methanol reagent with its deuterated counterpart.[4]

Reaction Principle

The synthesis involves the reaction of phosphorus trichloride (PCl₃) with deuterated methanol (Methanol-d4, CD₃OD) in the presence of a base to neutralize the deuterium chloride (DCl) byproduct. An organic base like N,N-dimethylaniline or pyridine is often used.

Overall Reaction: PCl₃ + 3 CD₃OD → P(OCD₃)₃ + 3 DCl

Detailed Synthesis Protocol

Causality Note: This procedure must be conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere). Phosphorus trichloride and phosphites are highly sensitive to moisture and oxygen.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a condenser, and an inert gas inlet.

  • Reagent Preparation: In the flask, dissolve N,N-dimethylaniline (3.1 eq.) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Methanol-d4 Addition: Charge the dropping funnel with Methanol-d4 (3.0 eq., CAS 811-98-3) dissolved in anhydrous diethyl ether.[5] Add this solution dropwise to the stirred base solution, maintaining the temperature at 0 °C.

  • PCl₃ Addition: Prepare a solution of phosphorus trichloride (1.0 eq.) in anhydrous diethyl ether and charge it into a separate dropping funnel. Add the PCl₃ solution dropwise to the reaction mixture. The addition rate should be controlled to keep the internal temperature below 10 °C. A white precipitate of N,N-dimethylaniline hydrodeuteriochloride will form.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Workup: Filter the mixture under inert atmosphere to remove the salt precipitate. Wash the precipitate with additional anhydrous ether. Combine the filtrates.

  • Purification: Carefully remove the solvent from the filtrate by distillation at atmospheric pressure. The remaining crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Synthesis and Purification Workflow

G cluster_reaction Reaction Stage (Inert Atmosphere) cluster_workup Workup & Purification PCl3 PCl₃ in Ether Reactor Reaction Flask PCl3->Reactor 2. Add Dropwise (<10°C) CD3OD Methanol-d4 in Ether CD3OD->Reactor 1. Add Dropwise Base Base (e.g., N,N-dimethylaniline) in Ether @ 0°C Base->Reactor Stir Stir Reactor->Stir 3. Warm to RT, Stir 2-3h Filter Filter Precipitate Stir->Filter 4. Filter Mixture Distill_Solvent Solvent Removal (Distillation) Filter->Distill_Solvent 5. Filtrate Distill_Product Fractional Distillation (Vacuum) Distill_Solvent->Distill_Product 6. Crude Product Product Pure P(OCD₃)₃-d9 Distill_Product->Product

Caption: Workflow for the synthesis of this compound.

Quality Control
  • Isotopic Enrichment: Use ²H NMR to confirm the high level of deuteration. The absence of significant signals in the corresponding ¹H NMR spectrum further validates purity.

  • Chemical Purity: Assess by ³¹P NMR. The presence of a single, sharp resonance peak indicates high chemical purity. Oxidation to the corresponding phosphate (O=P(OCD₃)₃) would appear as a separate peak at a different chemical shift. Gas Chromatography (GC) can also be used to determine chemical purity.

Part 3: Applications in Advanced Research

The true value of this compound lies in its application as a tracer and a standard. Its use provides unambiguous answers to complex chemical questions.

Mechanistic Elucidation: The Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental C-P bond-forming reaction where a trialkyl phosphite reacts with an alkyl halide to form a dialkyl alkylphosphonate.[6][7] The generally accepted mechanism involves two Sₙ2 steps.[8] Using this compound allows for the direct tracking of the methyl groups throughout the reaction.

The Mechanistic Question: In the second step, the displaced halide anion attacks one of the phosphonium salt's alkoxy carbons. Does the halide preferentially attack the methyl group from the original alkyl halide or one of the three methyl groups from the phosphite?

By reacting this compound with a non-deuterated alkyl halide (e.g., methyl iodide, CH₃I), the products can be analyzed to determine the fate of the deuterium labels.

Reaction: P(OCD₃)₃ + CH₃I → CH₃-P(O)(OCD₃)₂ + CD₃I

If the reaction proceeds as shown, with the iodide attacking one of the deuterated methyl groups, the products will be dimethyl-d6 methylphosphonate and methyl-d3 iodide. Analysis of the products by GC-MS would confirm the mass of the resulting alkyl iodide as 145 (for CD₃I) instead of 142 (for CH₃I), providing definitive proof of the intermolecular dealkylation pathway.

  • Reaction Setup: In a sealed reaction tube, combine this compound (1.0 eq.) and methyl iodide (1.1 eq.).

  • Thermal Conditions: Heat the mixture at 100-120 °C for 12-24 hours. Causality Note: The reaction requires thermal energy to drive the dealkylation of the stable phosphonium salt intermediate.[7]

  • Monitoring: Monitor the reaction progress by ³¹P NMR. The starting phosphite signal will decrease as the product phosphonate signal appears at a different chemical shift.

  • Product Analysis: Upon completion, cool the reaction mixture. Directly inject a small aliquot into a GC-MS system.

  • Data Interpretation:

    • Analyze the mass spectrum of the volatile alkyl halide peak. The observation of a molecular ion at m/z = 145 (for CD₃I) confirms the mechanism.

    • Analyze the mass spectrum of the phosphonate product to confirm its structure.

G Reactants P(OCD₃)₃ + CH₃-I Intermediate [CH₃-P⁺(OCD₃)₃] I⁻ (Phosphonium Salt Intermediate) Reactants->Intermediate Step 1: Sₙ2 Attack (P on CH₃) Products CH₃-P(O)(OCD₃)₂ + CD₃-I Intermediate->Products Step 2: Sₙ2 Attack (I⁻ on CD₃)

Caption: Isotopic tracking in the Michaelis-Arbuzov reaction.

High-Accuracy Quantification: Isotope Dilution Mass Spectrometry

In complex matrices such as environmental samples or biological fluids, quantifying trace amounts of a substance like trimethyl phosphite can be challenging due to matrix effects (ion suppression or enhancement). Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for overcoming this issue. This compound is an ideal internal standard for this purpose.

Principle: A known amount of the deuterated standard (this compound) is added to the unknown sample. The standard is chemically identical to the analyte (trimethyl phosphite) and thus behaves identically during sample extraction, cleanup, and chromatographic separation. However, the mass spectrometer can distinguish between the analyte and the standard due to their mass difference (124 vs. 133 amu). Any sample loss or matrix effects will affect both compounds equally. Therefore, the ratio of the analyte signal to the internal standard signal provides a highly accurate and precise measure of the analyte's concentration.

  • Prepare Standard Solutions: Create a stock solution of this compound in a suitable solvent (e.g., ethyl acetate). From this, prepare a "spiking" solution at a concentration expected to be near the middle of the calibration range.

  • Sample Preparation:

    • To a known volume or mass of the unknown sample, add a precise volume of the deuterated internal standard spiking solution.

    • Simultaneously, prepare a set of calibration standards by adding the same amount of internal standard to a series of solutions containing known concentrations of non-deuterated trimethyl phosphite.

  • Extraction: Perform the sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction). Causality Note: The internal standard co-extracts with the analyte, correcting for any inefficiencies or losses during this step.

  • GC-MS Analysis:

    • Analyze the extracts using a GC-MS system. The GC method should be optimized to provide a sharp, symmetric peak for trimethyl phosphite.

    • Set the mass spectrometer to Selected Ion Monitoring (SIM) mode. Monitor a characteristic ion for the analyte (e.g., m/z 124) and the corresponding ion for the standard (e.g., m/z 133).

  • Quantification:

    • For each calibrator and sample, calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibrators.

    • Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Unknown Sample (Contains Analyte P(OMe)₃) Spiked_Sample Spiked Sample Sample->Spiked_Sample IS Known Amount of Standard P(OCD₃)₃-d9 IS->Spiked_Sample Extraction Extraction & Cleanup Spiked_Sample->Extraction GCMS GC-MS Analysis (SIM Mode) Extraction->GCMS Data Peak Area Ratio (Analyte / Standard) GCMS->Data Quant Quantification via Calibration Curve Data->Quant

Caption: Quantitative analysis workflow using an isotopic internal standard.

Part 4: Safety, Handling, and Storage

While specific toxicity data for the deuterated form is not widely available, it should be handled with the same precautions as its non-deuterated analogue, trimethyl phosphite (CAS 121-45-9).

  • Hazards: Trimethyl phosphite is a flammable liquid and vapor.[9][10] It is harmful if swallowed and causes skin and eye irritation.[11] It may also cause respiratory irritation.

  • Handling:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

    • Keep away from heat, sparks, and open flames.[10] Ground all equipment to prevent static discharge.

    • Handle under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents and moisture.

References

  • Wikipedia. Trimethyl phosphite. [Link]

  • Organic Chemistry Portal. Arbuzov Reaction. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction. [Link]

  • Wikipedia. Michaelis–Arbuzov reaction. [Link]

  • Pratt, D. et al. Transport and compartmentation of phosphite in higher plant cells--kinetic and P nuclear magnetic resonance studies. PubMed. [Link]

  • Wikipedia. Deuterium NMR. [Link]

  • Loba Chemie. TRIMETHYL PHOSPHITE FOR SYNTHESIS MSDS. [Link]

  • PubChem. This compound. [Link]

  • Magritek. Deuterium (2H) measurements on a Spinsolve benchtop NMR system. [Link]

  • University of Ottawa. Hydrogen (Proton, Deuterium and Tritium) NMR. [Link]

  • Gelest, Inc. TRIMETHYLPHOSPHITE Safety Data Sheet. [Link]

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A Technical Guide to the Synthesis and Preparation of Tri(methyl) Phosphite-d9 (Trimethoxyphosphine-d9)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis, preparation, purification, and characterization of Tri(methyl) Phosphite-d9 (P(OCD₃)₃). As an isotopically labeled organophosphorus reagent, this compound is invaluable for researchers in drug development and mechanistic chemistry. Its primary application lies in its role as a precursor for deuterated internal standards used in quantitative nuclear magnetic resonance (qNMR) and mass spectrometry (MS), crucial for pharmacokinetic and metabolic studies of phosphorus-containing drugs.[1][2] This document offers a detailed, field-proven protocol, explains the causality behind critical experimental choices, and outlines the necessary analytical techniques for quality control.

Foundational Principles of Trialkyl Phosphite Synthesis

The synthesis of trialkyl phosphites, including their deuterated analogs, is a cornerstone of organophosphorus chemistry. The most prevalent and industrially favored method involves the reaction of phosphorus trichloride (PCl₃) with an alcohol.[3] This reaction is a nucleophilic substitution at the phosphorus center.

The core transformation is: PCl₃ + 3 R-OH → P(OR)₃ + 3 HCl

A significant challenge in this synthesis is the concurrent production of three equivalents of hydrogen chloride (HCl). HCl can catalyze undesirable side reactions or react with the desired phosphite product. Therefore, the reaction is almost universally conducted in the presence of a base to act as an "acid scavenger."[3][4] Tertiary amines, such as N,N-diethylaniline or pyridine, are commonly employed for this purpose.[5] The choice of base is critical; for instance, the hydrochloride salt of diethylaniline is a non-hygroscopic solid that is easily removed by filtration, simplifying the product work-up.[5]

Furthermore, phosphorus trichloride reacts vigorously and exothermically with water. The presence of moisture leads to the formation of phosphorous acid and other impurities, drastically reducing the yield and purity of the target phosphite. Consequently, all reagents and solvents must be strictly anhydrous, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of this compound

The preparation of this compound follows the established principles for trialkyl phosphites, with the critical substitution of methanol with its deuterated counterpart, Methanol-d4 (CD₃OD).

Reaction Mechanism and Stoichiometry

The synthesis proceeds via the reaction of phosphorus trichloride with three equivalents of methanol-d4 in the presence of three equivalents of a tertiary amine base, such as N,N-diethylaniline. The base neutralizes the generated deuterium chloride (DCl).

Overall Reaction: PCl₃ + 3 CD₃OD + 3 C₆H₅N(CH₂CH₃)₂ → P(OCD₃)₃ + 3 [C₆H₅NH(CH₂CH₃)₂]⁺Cl⁻

The reaction is typically performed in a dry, non-polar solvent like petroleum ether to facilitate precipitation of the amine hydrochloride salt and to help control the reaction temperature.[5]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Purification & Isolation cluster_analysis Quality Control reagents Prepare Anhydrous Reagents: - Methanol-d4 - N,N-Diethylaniline - PCl₃ - Petroleum Ether setup Assemble Dry Glassware under Inert Atmosphere reagents->setup cooling Cool Methanol-d4/Base Solution to 0°C setup->cooling addition Slowly Add PCl₃ Solution (Maintain Temp < 10°C) cooling->addition reflux Gentle Reflux (1 hour) addition->reflux filter Filter to Remove Amine Hydrochloride Salt reflux->filter wash Wash Salt with Dry Petroleum Ether filter->wash concentrate Concentrate Filtrate (Rotary Evaporation) wash->concentrate distill Vacuum Distillation of Crude Product concentrate->distill product Collect Pure P(OCD₃)₃ distill->product analysis Characterize by: - ³¹P NMR - ¹H NMR - GC-MS product->analysis G A Synthesis of This compound B Oxidation or Arbuzov Reaction A->B Precursor C Deuterated Internal Standard (e.g., Trimethyl Phosphate-d9) B->C Creates D Quantitative Bioanalysis (LC-MS/MS) C->D Enables E Pharmacokinetic (DMPK) Studies D->E Provides Data For F Drug Development Decision Making E->F Informs

Sources

A Senior Application Scientist's Guide to the Isotopic Purity Analysis of Tri(methyl) Phosphite-d9

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isotopic Purity in Deuterated Compounds

In the realms of pharmaceutical development, metabolic tracing, and mechanistic studies, the use of stable isotope-labeled compounds, such as Tri(methyl) Phosphite-d9, is indispensable. The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter pharmacokinetic profiles, enhance the efficacy of drugs, or serve as a powerful tool for tracking metabolic pathways.[1] However, the utility of these deuterated analogues is fundamentally dependent on their isotopic purity.

This technical guide provides a comprehensive framework for the robust analysis of isotopic purity for this compound. We will delve into the core analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), from a first-principles perspective. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the rationale behind the experimental choices, ensuring a self-validating system for accurate and reproducible results.

It is crucial to distinguish between two key terms:

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within a molecule.[2]

  • Species Abundance: This describes the percentage of the total population of molecules that have a specific, complete isotopic composition (e.g., d9, d8, d7, etc.).[2]

Synthesizing a compound with 100% isotopic purity is practically impossible, leading to a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition.[2] A thorough analysis, therefore, must quantify both the overall enrichment and the distribution of these isotopologues.

Core Analytical Methodologies: A Dual-Pronged Approach

A combination of NMR and MS provides a complete and transparent picture of the isotopic composition of this compound.[1][3] NMR offers unparalleled insight into the specific sites and extent of deuteration, while high-resolution mass spectrometry excels at resolving and quantifying the various isotopologues present in a sample.[2][4]

Workflow for Isotopic Purity Determination

Isotopic Purity Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample This compound Sample Preparation Preparation Sample->Preparation Accurate Weighing Standard Internal Standard (e.g., Toluene) Standard->Preparation Solvent Appropriate Deuterated Solvent (e.g., CDCl3) Solvent->Preparation NMR NMR Spectroscopy (¹H, ³¹P, ¹³C) Preparation->NMR MS Mass Spectrometry (GC-MS or LC-HRMS) Preparation->MS NMR_Analysis Calculate Isotopic Enrichment (from ¹H NMR) NMR->NMR_Analysis MS_Analysis Determine Isotopologue Distribution (Species Abundance) MS->MS_Analysis Purity_Report Comprehensive Purity Report NMR_Analysis->Purity_Report MS_Analysis->Purity_Report

Caption: Overall workflow for the isotopic purity analysis of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining isotopic enrichment.[2] By analyzing the presence, absence, and characteristics of specific nuclear signals, we can precisely quantify the degree of deuterium incorporation. For this compound, a multi-nuclear approach is most effective.

¹H NMR: The Primary Tool for Quantifying Residual Protons

Proton NMR (¹H NMR) is exceptionally precise for measuring the minute amounts of residual, non-deuterated sites.[2] In a fully deuterated sample of this compound, the proton signal should be nearly absent. The small residual signal from the C-H isotopologues is integrated against a known internal standard to calculate the overall isotopic enrichment.

Expected ¹H NMR Spectrum: The non-deuterated Tri(methyl) Phosphite exhibits a characteristic doublet in its ¹H NMR spectrum due to coupling with the phosphorus-31 nucleus (³J-HP coupling).[5][6] For this compound, we expect to see a very small residual doublet at the same chemical shift.

ParameterExpected Value for Tri(methyl) Phosphite
Chemical Shift (δ)~3.5 ppm
MultiplicityDoublet
Coupling Constant (³J-HP)~11 Hz[5]
Experimental Protocol: ¹H NMR for Isotopic Enrichment
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Add a precise volume of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known concentration of an internal standard (e.g., toluene, mesitylene). The standard should have a resonance in a clear region of the spectrum.

  • Instrument Setup:

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion and sensitivity).

    • Ensure a sufficient number of scans are acquired to achieve a high signal-to-noise ratio for the small residual proton signal and the internal standard.

    • Use a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full relaxation and accurate quantification.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the residual doublet signal of the methyl protons of Tri(methyl) Phosphite.

    • Integrate the signal of the known internal standard.

    • Calculate the isotopic enrichment using the following formula:

      • Isotopic Enrichment (%) = [1 - ((Integral of Sample Signal / Number of Protons) / (Integral of Standard Signal / Number of Protons))] x 100

³¹P NMR: Confirming Structural Integrity and Purity

Phosphorus-31 NMR (³¹P NMR) is a powerful tool for confirming the identity and chemical purity of phosphorus-containing compounds.[7] It provides a direct window into the electronic environment of the phosphorus atom.

Expected ³¹P NMR Spectrum: For Tri(methyl) Phosphite, the ³¹P NMR spectrum typically shows a single resonance. In a proton-coupled spectrum, this signal would be a multiplet due to coupling with the nine methyl protons. However, it is common practice to acquire a proton-decoupled spectrum, which results in a sharp singlet. The chemical shift is highly characteristic of phosphites.

ParameterExpected Value for Tri(methyl) Phosphite
Chemical Shift (δ)~140 ppm (relative to 85% H₃PO₄)[8]
Multiplicity (¹H-decoupled)Singlet

The presence of a single, sharp peak at the expected chemical shift confirms the structural integrity of the phosphite moiety and the absence of oxidized impurities like trimethyl phosphate, which would appear at a significantly different chemical shift (around 2 ppm).[7][9]

Experimental Protocol: ³¹P{¹H} NMR for Structural Confirmation
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup:

    • Tune the NMR probe to the ³¹P frequency.

    • Acquire a proton-decoupled (³¹P{¹H}) spectrum.

  • Data Analysis:

    • Confirm the presence of a single peak at the expected chemical shift for Tri(methyl) Phosphite.

    • Integrate any impurity peaks to assess chemical purity.

¹³C NMR: Complementary Structural Verification

While not the primary technique for isotopic purity, ¹³C NMR can provide complementary structural confirmation. The carbon signal will be split by the phosphorus nucleus (²J-CP coupling). Due to the presence of deuterium, the carbon signal in this compound will be a multiplet due to ¹³C-²H coupling and will exhibit a characteristic isotopic shift.

Part 2: Mass Spectrometry (MS) for Isotopologue Distribution

High-resolution mass spectrometry (HRMS) is the definitive technique for determining the species abundance, or the distribution of isotopologues, in a deuterated sample.[2][4] It separates and quantifies molecules based on their mass-to-charge ratio (m/z), allowing for the clear resolution of d9, d8, d7, etc., species.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for a volatile compound like Tri(methyl) Phosphite.[3][10] The gas chromatograph separates the analyte from any non-volatile impurities before it enters the mass spectrometer.

Expected Mass Spectrum and Isotopologue Pattern

The key to this analysis is observing the molecular ion (M⁺) peak and its distribution. Each deuterium atom adds approximately 1.006 Da to the mass of the molecule compared to a proton.

IsotopologueFormulaExact Mass (Da)
d9C₃D₉O₃P133.0854
d8C₃HD₈O₃P132.0791
d7C₃H₂D₇O₃P131.0728
.........
d0 (non-deuterated)C₃H₉O₃P124.0289

By analyzing the relative intensities of these peaks in the high-resolution mass spectrum, we can accurately determine the percentage of each isotopologue present in the sample.

Fragmentation and Isotopic Labeling Position

MS_Fragmentation M_plus [P(OCD₃)₃]⁺˙ (d9 Molecular Ion) Fragment1 [P(OCD₃)₂(O)]⁺˙ (Loss of CD₃) M_plus->Fragment1 - CD₃ Fragment2 [P(OCD₃)₂]⁺ (Loss of OCD₃) M_plus->Fragment2 - OCD₃

Caption: Simplified potential fragmentation pathway for this compound in MS.

Analyzing the fragmentation pattern can also provide information about the location of any residual protons, although for a simple molecule with equivalent methyl groups, this is less critical.

Experimental Protocol: GC-MS for Isotopologue Distribution
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) at a concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).

  • Instrument Setup (GC):

    • Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).

    • Injection: Use a split/splitless injector. A split injection is typically appropriate to avoid overloading the column and detector.

    • Temperature Program: Develop a temperature gradient that ensures good separation of the analyte from the solvent and any volatile impurities.

  • Instrument Setup (MS):

    • Ionization: Electron Ionization (EI) is standard for GC-MS.

    • Analyzer: A high-resolution analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is necessary to resolve the isotopologue peaks.[11][12]

    • Acquisition Mode: Acquire data in full scan mode over a mass range that includes the expected molecular ions of all isotopologues.

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to Tri(methyl) Phosphite.

    • Identify the peak cluster corresponding to the molecular ion.

    • Calculate the relative abundance of each isotopologue by normalizing the intensity of each peak in the cluster to the total intensity of all peaks in the cluster.

    • Present the data in a table summarizing the species abundance.

Data Summary and Interpretation

A comprehensive analysis will yield two key sets of data, which should be presented clearly.

Table 1: Isotopic Enrichment via ¹H NMR

ParameterResult
Calculated Isotopic Enrichment>99.5% D
Methodology¹H NMR (400 MHz, CDCl₃) with Toluene internal standard.

Table 2: Isotopologue Distribution via GC-HRMS

IsotopologueRelative Abundance (%)
d998.2
d81.6
d70.2
< d7< 0.1
MethodologyGC-HRMS (EI, TOF Analyzer)

Conclusion: Ensuring the Deuterium Difference is Controlled and Verified

The rigorous characterization of this compound is a non-negotiable aspect of its use in research and development. A dual-pronged analytical approach, leveraging the strengths of both NMR spectroscopy and mass spectrometry, provides a complete and verifiable assessment of isotopic purity.[3] By precisely quantifying isotopic enrichment through ¹H NMR and delineating the isotopologue distribution with high-resolution MS, researchers can ensure batch-to-batch consistency, meet stringent quality expectations, and ultimately, generate reliable and reproducible scientific data.[2] This self-validating system of analysis underpins the trustworthiness of any subsequent experimental outcomes.

References

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  • A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. (2017). ResearchGate.
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Spectroscopic data for "Tri(methyl) Phosphite-d9"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Tri(methyl) Phosphite-d9

Introduction

This compound, with the chemical formula C₃D₉O₃P, is the deuterated isotopologue of trimethyl phosphite.[1] This colorless liquid is a valuable tool in various research fields, particularly in mechanistic studies and as an internal standard in analytical chemistry. Its utility stems from the replacement of hydrogen atoms with deuterium, which alters its spectroscopic properties in a predictable manner without significantly changing its chemical reactivity. This guide provides a comprehensive overview of the spectroscopic data for this compound, offering insights for researchers, scientists, and professionals in drug development.

Molecular Structure and Synthesis

This compound possesses a pyramidal phosphorus(III) center bonded to three methoxy-d3 groups.

This compound Structure P P O1 O P->O1 O2 O P->O2 O3 O P->O3 CD3_1 CD₃ O1->CD3_1 CD3_2 CD₃ O2->CD3_2 CD3_3 CD₃ O3->CD3_3 NMR Coupling cluster_mol This compound P ³¹P C ¹³C P->C J(P,C) D ²H (D) P->D J(P,D) C->D J(C,D)

Caption: Key NMR coupling interactions in this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
~2200-2250StrongC-D stretch
~1000-1100StrongP-O-C stretch
~700-800MediumP-O stretch
  • Experimental Protocol: IR Spectroscopy

    • Acquire the IR spectrum of a neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an appropriate cell.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

The most significant feature in the IR spectrum of this compound, when compared to its non-deuterated analog, is the appearance of strong C-D stretching vibrations in the 2200-2250 cm⁻¹ region, and the absence of C-H stretches around 2800-3000 cm⁻¹. The P-O-C and P-O stretching frequencies are also characteristic. [2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

m/zRelative Intensity (%)Assignment
133High[M]⁺ (Molecular Ion)
100Medium[M - OCD₃]⁺
67Medium[P(O)CD₃]⁺
  • Experimental Protocol: Mass Spectrometry

    • Introduce a dilute solution of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. [4] 2. Ionize the sample using a suitable technique, such as electron ionization (EI).

    • Detect the ions and generate a mass spectrum.

The molecular ion peak for this compound is expected at m/z 133, corresponding to the molecular weight of C₃D₉O₃P. [1]Common fragmentation pathways may include the loss of a methoxy-d3 radical (-OCD₃) or other rearrangements.

Conclusion

The spectroscopic characterization of this compound is a multifaceted process that relies on the combined application of NMR, IR, and mass spectrometry. Each technique provides unique and complementary information that, when taken together, allows for the unambiguous identification and structural confirmation of this important deuterated compound. The data presented in this guide serve as a valuable reference for researchers utilizing this compound in their scientific endeavors.

References

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A Comprehensive Technical Guide to the Solubility of Tri(methyl) Phosphite-d9 in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of Tri(methyl) Phosphite-d9. As a deuterated isotopologue of trimethyl phosphite, its utility in nuclear magnetic resonance (NMR) studies, mechanistic investigations, and as a synthetic building block is significant. A thorough understanding of its behavior in various solvents is paramount for experimental design, execution, and data interpretation. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

A critical premise of this guide is that the solubility profile of this compound is virtually identical to that of its non-deuterated counterpart, trimethyl phosphite. The substitution of hydrogen with deuterium results in a negligible change in the intermolecular forces governing solubility, such as van der Waals interactions and dipole-dipole forces. Therefore, the extensive data available for trimethyl phosphite serves as a reliable and authoritative proxy for its deuterated analog.

Core Principles of Solubility: A Molecular Perspective

The adage "like dissolves like" is the foundational principle governing the solubility of non-ionic compounds like this compound. This principle is dictated by the polarity of both the solute and the solvent. Tri(methyl) phosphite, with its trigonal pyramidal geometry and the presence of polar P-O and C-O bonds, exhibits a net dipole moment, rendering it a polar molecule. However, the absence of acidic protons makes it an aprotic compound. Its solubility behavior is thus dictated by its ability to engage in dipole-dipole interactions and London dispersion forces with solvent molecules.

Solubility Profile of this compound

Based on available data for trimethyl phosphite, a comprehensive solubility profile has been compiled. The following table categorizes common laboratory solvents by their polarity and summarizes the expected solubility of this compound.

Solvent ClassSolventChemical FormulaPolarityExpected Solubility with this compoundReference(s)
Polar Protic EthanolC₂H₅OHPolarVery Soluble / Miscible[1][2]
MethanolCH₃OHPolarReacts[3][4]
WaterH₂OHighly PolarInsoluble, Reacts (Hydrolyzes)[1][3][5][6]
Polar Aprotic AcetoneCH₃COCH₃PolarSoluble[1][2]
Diethyl Ether(C₂H₅)₂OModerately PolarVery Soluble / Miscible[1][2]
ChloroformCHCl₃Moderately PolarSparingly Soluble[3][4]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOHighly PolarSparingly Soluble[3][4]
Dichloromethane (DCM)CH₂Cl₂Moderately PolarSoluble (Inferred)[2]
Nonpolar HexaneC₆H₁₄NonpolarSoluble[1]
BenzeneC₆H₆NonpolarSoluble[1]
TolueneC₇H₈NonpolarSoluble (Inferred)[2]
Carbon TetrachlorideCCl₄NonpolarSoluble[1]

Note on Reactivity: this compound is expected to react with protic solvents, particularly water and methanol, through hydrolysis.[1][3][4] This reaction is often slow but can be accelerated by acidic or basic conditions. Therefore, for applications where the integrity of the compound is crucial, anhydrous solvents are strongly recommended.

Experimental Protocols for Solubility Determination

For novel solvent systems or applications requiring precise solubility data, the following experimental protocols are provided.

Methodology for Qualitative Miscibility Assessment

This method provides a rapid determination of whether this compound is miscible in a given solvent.

  • Preparation: In a clean, dry 4 mL glass vial, add 1 mL of the test solvent.

  • Addition of Solute: Using a calibrated micropipette, add this compound in 0.1 mL increments.

  • Observation: After each addition, cap the vial and gently agitate. Observe the solution for any signs of immiscibility, such as the formation of a separate layer, cloudiness, or schlieren lines.

G cluster_prep Preparation cluster_addition Incremental Addition cluster_observe Observation cluster_conclusion Conclusion prep1 Add 1 mL of test solvent to vial add1 Add 0.1 mL of This compound prep1->add1 agitate1 Cap and agitate add1->agitate1 observe1 Observe for phase separation or cloudiness agitate1->observe1 miscible Single clear phase: Miscible observe1->miscible No immiscible Phase separation: Immiscible / Partially Soluble observe1->immiscible Yes miscible->add1 Continue additions up to 1 mL

Caption: Workflow for Qualitative Miscibility Testing.

Methodology for Quantitative Solubility Determination (Gravimetric Method)

This protocol is for determining the quantitative solubility of this compound in a solvent where it is not fully miscible.

  • Saturated Solution Preparation: In a sealed, tared vial, add a known mass of the solvent. Add this compound dropwise until a persistent second phase or cloudiness is observed, indicating saturation.

  • Equilibration: Agitate the mixture at a constant, recorded temperature for 24 hours to ensure equilibrium. A magnetic stirrer or shaker bath is recommended.

  • Phase Separation: Allow the vial to stand undisturbed at the same temperature until the undissolved solute has fully settled.

  • Aliquot Collection: Carefully extract a known mass of the clear, supernatant (saturated solution) using a pre-weighed, gas-tight syringe.

  • Solvent Evaporation: Transfer the aliquot to a new, pre-weighed vial. Remove the solvent under a gentle stream of inert gas (e.g., nitrogen or argon) or under vacuum, taking care not to evaporate the less volatile this compound.

  • Mass Determination: Once the solvent is fully removed, weigh the vial containing the residual this compound.

  • Calculation: The solubility can then be calculated in g/100 g of solvent.

G start Start prep Prepare saturated solution in a tared vial start->prep equil Equilibrate at constant temperature for 24h prep->equil separate Allow phases to separate equil->separate aliquot Extract a known mass of the supernatant separate->aliquot evap Evaporate solvent from the aliquot aliquot->evap weigh Weigh the residual solute evap->weigh calc Calculate solubility (g/100g solvent) weigh->calc end End calc->end

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

This compound is a highly versatile organophosphorus compound with excellent solubility in a wide array of common aprotic and nonpolar organic solvents. Its miscibility with solvents like ethanol, diethyl ether, acetone, hexane, and benzene makes it suitable for a broad range of synthetic and analytical applications.[1][2][7] However, its reactivity with protic solvents, especially water, necessitates the use of anhydrous conditions for most procedures to prevent hydrolysis.[1][3][5][6] The provided protocols offer a reliable framework for researchers to confirm solubility in their specific solvent systems, ensuring robust and reproducible experimental outcomes.

References

  • Vertex AI Search.
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  • CAMEO Chemicals - NOAA. TRIMETHYL PHOSPHITE.
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  • BIOZOL. Dimethyl Phosphite, CAS [[868-85-9]].
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  • ECHA.
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  • Sigma-Aldrich. Trimethyl phosphite = 99 121-45-9.
  • Cheméo. Chemical Properties of Trimethyl phosphite (CAS 121-45-9).
  • EPA. ACUTE EXPOSURE GUIDELINE LEVELS (AEGLs) FOR TRIMETHYL PHOSPHITE CAS Reg. No. 121-45-9.
  • Sigma-Aldrich. Solvent Miscibility Table.
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Methodological & Application

Application Note: Tri(methyl) Phosphite-d9 in Advanced NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of Trimethyl Phosphite-d9 in Nuclear Magnetic Resonance (NMR) spectroscopy.

Abstract

Tri(methyl) phosphite-d9 (TMP-d9), the deuterated analog of trimethyl phosphite, is a versatile and powerful reagent in modern NMR spectroscopy. Its unique properties—isotopic purity and a single phosphorus-31 nucleus—make it an invaluable tool for applications ranging from precise chemical shift referencing to complex quantitative analyses and mechanistic studies. This guide provides a comprehensive overview of the physicochemical properties of TMP-d9, its core applications in NMR, detailed experimental protocols, and essential safety information.

Introduction: The Need for a Specialized NMR Standard

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing unparalleled insight into molecular structure, dynamics, and purity. The accuracy of NMR data, however, relies heavily on the quality of reference standards and the use of appropriate solvents. In proton (¹H) NMR, deuterated solvents are essential to avoid overwhelming signals from the solvent itself, which would otherwise obscure the analyte's spectrum.[1] This principle of isotopic substitution is extended to reference standards for specialized applications.

This compound, P(OCD₃)₃, is specifically designed to address challenges in ³¹P NMR and quantitative ¹H NMR. By replacing all nine protons with deuterium, it becomes "invisible" in ¹H NMR spectra, eliminating signal overlap while providing a highly sensitive and reliable signal in ³¹P NMR.[2] This makes it a superior choice for researchers requiring a precise reference for phosphorus-containing compounds or a non-interfering internal standard for quantitative measurements.

Physicochemical and Spectroscopic Properties

The physical properties of Trimethyl Phosphite-d9 are nearly identical to its non-deuterated counterpart, with the primary difference being its molecular weight. Its spectroscopic characteristics are what make it uniquely suited for NMR applications.

PropertyValueSource(s)
Chemical Formula C₃D₉O₃P-
Molecular Weight 133.13 g/mol Calculated
Appearance Colorless liquid[3][4]
Odor Pungent, pyridine-like[3][5]
Boiling Point 111-112 °C[4][6]
Melting Point -78 °C[4][6]
Density ~1.052 g/mL at 25 °C[4][6]
Solubility Soluble in most organic solvents; reacts with water.[7]
³¹P NMR Chemical Shift ~140 ppm (relative to 85% H₃PO₄)[8]
¹H NMR Spectrum No signal (deuterated)-

Note: Properties are for the non-deuterated analog, Trimethyl Phosphite, except where specified. Physical properties are expected to be nearly identical.

Core Applications in NMR Spectroscopy

Application I: High-Precision ³¹P NMR Referencing

Phosphorus-31 NMR is a critical technique for characterizing organophosphorus compounds, which are prevalent in pharmaceuticals, battery electrolytes, and biological systems.[9] Accurate chemical shift referencing is paramount for unambiguous compound identification.

Causality: TMP-d9 serves as an ideal reference because its ³¹P nucleus gives rise to a single, sharp signal in a region of the spectrum that is often uncrowded.[8] Since the molecule lacks protons, the ³¹P signal is a singlet in proton-decoupled spectra, simplifying referencing. Its high solubility in common deuterated solvents ensures homogeneity in the NMR sample.

Application II: Internal Standard for Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method for determining the purity of substances without the need for identical reference standards of the analyte.[10] The technique relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of corresponding nuclei.

Causality: As an internal standard for qNMR, TMP-d9 offers two key advantages:

  • Orthogonal Signal: It provides a quantifiable ³¹P signal that does not overlap with the ¹H or ¹³C signals of the analyte, allowing for independent quantification of phosphorus-containing compounds.[11]

  • Proton Spectrum Purity: Its deuterated nature means it adds no background signals to the ¹H spectrum, making it perfect for determining the purity of non-phosphorus analytes where adding a proton-containing standard would complicate the spectrum. The known concentration of TMP-d9 allows for precise calculation of the analyte's concentration and purity.

Application III: Mechanistic Probe for Reaction Monitoring

Trimethyl phosphite is a reactive organophosphorus compound used in various chemical reactions, including the Michaelis-Arbuzov reaction, and as a desulfurization agent.[4][12] Monitoring the progress of these reactions in real-time provides invaluable kinetic and mechanistic data.

Causality: By using TMP-d9 as a starting material, researchers can monitor its consumption via ³¹P NMR. The disappearance of the signal at ~140 ppm and the appearance of new signals corresponding to reaction intermediates or products allows for detailed kinetic profiling.[13][14] The absence of proton signals from the reagent simplifies the ¹H NMR spectrum, making it easier to track changes in the other reactants and products.

Experimental Protocols

Protocol 1: Use of TMP-d9 as a ³¹P NMR Reference

This protocol outlines the use of TMP-d9 as an internal reference for determining the chemical shifts of a phosphorus-containing analyte.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte into a clean, dry vial.

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d6).

    • Add a small, known amount of a TMP-d9 solution (e.g., 5 µL of a 1% solution in the same deuterated solvent). This provides a reference signal without significantly altering the sample concentration. Commercially available pre-prepared solutions are recommended for accuracy.[15]

    • Vortex the vial until the sample and standard are fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.

    • Acquire a standard proton-decoupled ³¹P NMR spectrum. Key parameters include:

      • Pulse Angle: 30-45° to ensure full relaxation between scans.

      • Relaxation Delay (d1): 5 times the longest T₁ of interest (typically 5-10 seconds for ³¹P).

      • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 64-256 scans).

  • Data Processing:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Calibrate the spectrum by setting the TMP-d9 singlet to its known chemical shift (~140 ppm).

    • The chemical shifts of the analyte signals can now be accurately determined.

Protocol 2: Quantitative Purity Assay using TMP-d9

This protocol provides a workflow for determining the purity of an analyte using TMP-d9 as an internal standard.

G C C D D C->D F F G G F->G

Diagram 1: Quantitative ³¹P NMR Workflow

  • Precise Sample Preparation:

    • Accurately weigh the internal standard (TMP-d9, mass m_std) and the analyte (mass m_analyte) into the same vial using an analytical balance.

    • Record the molecular weight of the standard (MW_std) and the analyte (MW_analyte).

    • Dissolve the mixture in a precise volume of a suitable deuterated solvent.

  • Optimized NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum using quantitative parameters to ensure accurate signal integration.

    • Crucial Parameter: The relaxation delay (d1) must be at least 5 times (preferably 7 times) the longest spin-lattice relaxation time (T₁) of any signal being integrated. A T₁ determination experiment may be necessary for the highest accuracy.

    • Use a 90° pulse angle to maximize signal intensity per scan.

  • Purity Calculation:

    • Process the spectrum and carefully integrate the area of the TMP-d9 signal (I_std) and a well-resolved signal from the analyte (I_analyte).

    • Note the number of phosphorus atoms corresponding to the standard's signal (N_std, which is 1 for TMP-d9) and the analyte's signal (N_analyte).

    • Calculate the purity (P_analyte) using the following equation:

    P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * 100

Data Interpretation: A Conceptual View

The utility of TMP-d9 lies in its ability to provide a clean, unambiguous reference point in a potentially complex spectrum.

G NMR_Spec Resulting ³¹P NMR Spectrum Analyte Analyte Analyte->NMR_Spec Generates Analyte Signal(s) (Area proportional to concentration) Standard Standard Standard->NMR_Spec Generates Reference Signal (Area proportional to known concentration) Solvent Solvent

Diagram 2: Role of TMP-d9 as an Internal Standard

As shown in Diagram 2, both the analyte and the TMP-d9 standard are present in the same solution, experiencing identical experimental conditions. This eliminates variations in sample positioning, temperature, and magnetic field strength. The resulting spectrum contains signals from both species, allowing the well-defined signal of the standard to be used as a reliable benchmark for the chemical shift and concentration of the analyte.

Safety and Handling

Trimethyl phosphite is a hazardous chemical that requires careful handling in a well-ventilated area, preferably a fume hood.[16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[18]

  • Handling: The compound is air and moisture sensitive.[5] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[19] Reaction with water can produce methanol and heat.[19] It is also a flammable liquid; keep away from heat, sparks, and open flames.[16][20]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert gas.[18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve treating it as hazardous chemical waste.[16]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[17]

    • Eye Contact: Flush with a steady stream of water for at least 15 minutes and seek medical attention.[19]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[18]

Conclusion

This compound is a highly specialized and enabling tool for NMR spectroscopy. Its deuterated structure provides a non-interfering standard for quantitative analysis, while its single phosphorus nucleus offers a sharp, reliable reference for ³¹P NMR. By understanding its properties and following robust experimental protocols, researchers in pharmaceutical development, materials science, and chemical synthesis can achieve higher accuracy and confidence in their analytical results.

References

  • Simson Pharma Pvt Ltd. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Allan Chemical Corporation. (2025). Deuterated Solvents for NMR: Guide.
  • Tokyo Chemical Industry (India) Pvt. Ltd. Deuterated Compounds for NMR.
  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
  • Study Mind. Deuterium use in ¹H NMR (A-Level Chemistry).
  • ChemPak International. (2009). trimethyl phosphite MSDS.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Trimethyl phosphite.
  • Loba Chemie. (2016). TRIMETHYL PHOSPHITE FOR SYNTHESIS MSDS.
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  • NJ.gov. TRIMETHYL PHOSPHITE HAZARD SUMMARY.
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  • PubMed. (2007). 17O NMR investigation of phosphite hydrolysis mechanisms.
  • ChemicalBook. (2025). Trimethyl phosphite.
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  • NIH PMC. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds.
  • Sigma-Aldrich. Trimethyl phosphite solution suitable for NMR (reference standard), 1% in acetone-d6.
  • Sigma-Aldrich. Trimethyl phosphite solution suitable for NMR (reference standard), 1% in acetone-d6, 10 mm tube.
  • Wikipedia. Trimethyl phosphite.
  • SpectraBase. Trimethylphosphite - Optional[31P NMR] - Chemical Shifts.
  • Nanalysis Corp. Analysing phosphorus containing compounds using 31P Benchtop NMR.
  • ResearchGate. 31P NMR spectra for triethyl phosphite.
  • The Royal Society of Chemistry. Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters.
  • OSTI.GOV. (1991). Trimethyl phosphite adsorbed on silica: An NMR and infrared study.
  • Fisher Scientific. Trimethyl Phosphite Solution, NMR Reference Standard, 1% in acetone-d6.
  • ResearchGate. (2025). 31P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite.
  • Labmix24. Trimethyl phosphite solution,NMR reference standard, 25% in benzene-d6.
  • MDPI. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.
  • MDPI. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications.

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Application Notes & Protocols: Tri(methyl) Phosphite-d9 in Phosphorylation for Mechanistic Elucidation and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isotopic Labeling in Modern Phosphorylation Chemistry

Phosphorylation is a cornerstone of biological regulation and synthetic chemistry, with phosphonate-containing molecules playing critical roles as pharmaceuticals, herbicides, and flame retardants.[1][2] The synthesis of these compounds often relies on classic transformations like the Michaelis-Arbuzov reaction, which forms a stable phosphorus-carbon (P-C) bond.[3] In the pursuit of deeper mechanistic understanding and the development of improved pharmaceuticals, specialized reagents are indispensable. Tri(methyl) Phosphite-d9 (TMP-d9), the deuterated isotopologue of trimethyl phosphite, has emerged as a powerful tool for researchers in these fields.[4]

The strategic replacement of hydrogen with its stable, heavy isotope, deuterium, provides a subtle yet profound modification that can be exploited in two primary domains:[5][6][7]

  • Mechanistic Elucidation: By leveraging the kinetic isotope effect (KIE), TMP-d9 allows researchers to probe the transition states of phosphorylation reactions, providing invaluable evidence for reaction mechanisms.[8][9]

  • Drug Development: In medicinal chemistry, deuteration can enhance a drug's metabolic stability, leading to improved pharmacokinetic profiles, such as increased half-life and reduced dosage frequency.[6][10][11]

This guide provides an in-depth exploration of this compound as a reactant, offering both the theoretical foundation and practical, field-proven protocols for its application.

Physicochemical Properties and Critical Safety Protocols

This compound shares the physicochemical characteristics of its non-deuterated analog but with a higher molecular weight due to the nine deuterium atoms. It is a colorless, pungent liquid that is highly sensitive to air and moisture and is flammable.[12][13][14] Strict adherence to safety and handling protocols is mandatory.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 96201-07-9[4]
Molecular Formula C₃D₉O₃P[4]
Molecular Weight 133.13 g/mol [4]
Appearance Colorless Liquid[13][14]
Boiling Point ~111 °C (for non-deuterated)[14]
Flash Point ~28 °C (for non-deuterated)[14]
Mandatory Handling Procedures:
  • Inert Atmosphere: All manipulations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to trimethyl phosphate-d9 and hydrolysis.[12][15]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or rubber), a lab coat, and chemical safety goggles or a face shield.[12][16]

  • Ventilation: Work exclusively in a well-ventilated chemical fume hood.[17]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[16][18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and moisture.[12]

Core Application I: Mechanistic Studies via the Kinetic Isotope Effect (KIE)

The KIE is a powerful tool for determining reaction mechanisms by comparing the rate of a reaction using a reactant with a light isotope (k_L) to the rate with a heavy isotope (k_H).[9][19] The effect arises because the heavier isotope forms a stronger bond with a lower zero-point vibrational energy, requiring more energy to break.[20]

In the context of the Michaelis-Arbuzov reaction with TMP-d9, we are primarily investigating a secondary kinetic isotope effect . The rate-determining step often involves the cleavage of a C–O bond in one of the methyl groups, not a C–D bond directly. However, the isotopic substitution on the carbon atom whose bond is breaking influences the vibrational frequencies of the transition state, leading to a measurable, albeit smaller, KIE (typically kH/kD ≈ 1.1-1.4).[9] This provides crucial insight into the nature and geometry of the dealkylation transition state.

The Michaelis-Arbuzov Reaction: A Mechanistic Overview

The reaction proceeds in two key Sₙ2 steps:

  • Nucleophilic Attack: The nucleophilic phosphorus atom of the phosphite attacks the electrophilic alkyl halide, displacing the halide and forming a phosphonium salt intermediate.[3][21]

  • Dealkylation: The displaced halide anion then attacks one of the phosphonium salt's methyl carbons, cleaving the C-O bond to yield the final phosphonate product and a deuterated methyl halide.[3]

The use of TMP-d9 specifically probes the second step of this mechanism.

Caption: Mechanism of the Michaelis-Arbuzov reaction using this compound.

Experimental Protocol: Synthesis and Kinetic Analysis of Dimethyl Benzylphosphonate-d6

This protocol describes a representative Michaelis-Arbuzov reaction and the subsequent workflow for determining the KIE.

Materials:

  • This compound (TMP-d9)

  • Trimethyl Phosphite (TMP, for control reaction)

  • Benzyl bromide (freshly distilled)

  • Anhydrous Toluene

  • Inert gas supply (Nitrogen or Argon)

  • Schlenk line or glovebox

  • NMR tubes, GC-MS vials

Procedure:

  • Reaction Setup:

    • In a glovebox or under a positive pressure of inert gas, add anhydrous toluene (10 mL) to an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser.

    • Add benzyl bromide (1.0 eq, e.g., 5.0 mmol, 0.855 g).

    • Add this compound (1.1 eq, 5.5 mmol, 0.732 g) dropwise at room temperature.

    • Self-Validating Control: Set up an identical parallel reaction using non-deuterated Trimethyl Phosphite.

  • Reaction Execution:

    • Heat the reaction mixtures to 100 °C with vigorous stirring. The reaction is typically exothermic, so controlled heating is crucial.[3]

    • The byproduct, methyl-d3 bromide, is volatile. The reflux condenser ensures it remains in the reaction vessel for the dealkylation step.

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes). Quench the aliquot in deuterated chloroform (CDCl₃) for ³¹P NMR analysis. The starting phosphite appears around δ = 140 ppm, while the product phosphonate appears around δ = 20-30 ppm.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by NMR), cool the mixture to room temperature.

    • Remove the solvent and any excess volatile reagents under reduced pressure.

    • Purify the resulting oil by vacuum distillation to obtain pure dimethyl benzylphosphonate-d6.

  • Kinetic Isotope Effect Measurement:

    • The reaction rates (k_H for TMP and k_D for TMP-d9) are determined by plotting the concentration of the product versus time for both parallel reactions.

    • The KIE is calculated as the ratio of the rate constants: KIE = k_H / k_D .

    • A value significantly greater than 1 indicates that the C-O bond cleavage in the methyl group is part of the rate-determining step.

KIE_Workflow cluster_setup Parallel Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis Reaction_H Reaction with P(OCH₃)₃ Sampling Time-course Aliquots Reaction_H->Sampling Reaction_D Reaction with P(OCD₃)₃ Reaction_D->Sampling Analysis ³¹P NMR or GC-MS Analysis Sampling->Analysis Kinetics Plot [Product] vs. Time Analysis->Kinetics Rate_Constants Calculate k_H and k_D Kinetics->Rate_Constants KIE_Calc KIE = k_H / k_D Rate_Constants->KIE_Calc

Caption: Workflow for experimental determination of the Kinetic Isotope Effect (KIE).

Core Application II: Synthesis of Deuterated Phosphonates for Drug Development

The "deuterium switch" is a validated strategy in medicinal chemistry where hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium.[6] The stronger C-D bond can slow down metabolism, particularly Phase I oxidation by cytochrome P450 enzymes.[10] This can lead to:

  • Increased Half-Life: Requiring less frequent dosing.[11]

  • Improved Metabolic Profile: Reducing the formation of potentially toxic or inactive metabolites.[6][11]

  • Enhanced Efficacy: By increasing the overall exposure of the body to the active parent drug.[6]

TMP-d9 is an ideal starting material for synthesizing phosphonate-based drugs where O-demethylation is a known metabolic pathway.

Protocol: Synthesis of a Deuterated Drug Analog

This protocol outlines the synthesis of a deuterated analog of a hypothetical phosphonate drug candidate where the terminal methyl phosphonate esters are metabolically labile.

Hypothetical Target: A phosphonate antiviral agent (Drug-CH₂-P(O)(OCH₃)₂). Deuterated Analog: Drug-CH₂-P(O)(OCD₃)₂. Precursor: Drug-CH₂-Br.

Procedure:

  • Reaction: Following the general Michaelis-Arbuzov procedure described in Section 3, react the precursor Drug-CH₂-Br (1.0 eq) with this compound (1.1 eq) in a suitable high-boiling solvent (e.g., acetonitrile or toluene) under an inert atmosphere.

    • Causality: The choice of a slight excess of TMP-d9 ensures the complete consumption of the often more valuable drug precursor. The reaction is driven to completion by heating.[2]

  • Purification for Biological Testing:

    • After removing the solvent, purification must be rigorous to remove any unreacted starting materials or byproducts.

    • Chromatography (e.g., flash column chromatography on silica gel) is often preferred over distillation for complex, heat-sensitive molecules.

    • Causality: High purity (>98%) is essential for accurate pharmacological and toxicological assessment. Impurities can lead to misleading biological data.

  • Characterization and Purity Assessment:

    • Structure Confirmation: Use ¹H NMR, ¹³C NMR, ³¹P NMR, and high-resolution mass spectrometry (HRMS) to confirm the structure of the final compound and the incorporation of deuterium.

    • Purity Analysis: Use HPLC with UV and/or MS detection to determine the purity of the final compound.

Table 2: Example Characterization Data Comparison

AnalysisStandard Compound (-P(O)(OCH₃)₂)Deuterated Analog (-P(O)(OCD₃)₂)Rationale for Difference
¹H NMR Singlet (δ ≈ 3.7 ppm, 6H)Signal is absentDeuterium is not observed in ¹H NMR.
¹³C NMR Quartet (δ ≈ 52 ppm)Septet (δ ≈ 52 ppm, smaller)C-D coupling splits the carbon signal.
HRMS (M+H)⁺ Calculated: XCalculated: X + 6.037Mass increases by 6 Da for the two CD₃ groups.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Impure alkyl halide (e.g., contains inhibitor).2. Insufficient temperature.3. Reactant is a tertiary or unreactive secondary halide.[2]1. Purify the alkyl halide (distillation or pass through alumina).2. Increase reaction temperature gradually.3. The Michaelis-Arbuzov reaction works best with primary and activated secondary halides.[21]
Formation of Byproducts 1. Presence of moisture or air leading to hydrolysis or oxidation of the phosphite.2. Side reactions of the alkyl halide.1. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. Use anhydrous solvents.2. Control temperature carefully; add phosphite slowly.
Difficult Purification The product has a similar boiling point to the starting material or byproducts.Use high-vacuum distillation with a fractionating column or switch to column chromatography for purification.

Conclusion

This compound is a highly specialized and valuable reagent that transcends its role as a simple phosphorylating agent. Its true power lies in the isotopic label it carries. For the physical organic chemist, it is a key that unlocks a deeper understanding of reaction mechanisms through the kinetic isotope effect. For the medicinal chemist and drug development professional, it is a strategic building block for creating more robust and effective therapeutics by enhancing metabolic stability. The protocols and principles outlined in this guide provide a solid framework for leveraging the unique capabilities of this compound to advance both fundamental and applied chemical science.

References

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Application Notes & Protocols: Isotopic Labeling with Tri(methyl) Phosphite-d9

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Stable isotope labeling is a cornerstone technique in modern pharmaceutical research, enabling precise quantification and metabolic profiling of drug candidates and biomolecules. Tri(methyl) phosphite-d9, a deuterated organophosphorus reagent, offers a versatile and efficient method for introducing a nine-deuterium atom tag (a mass shift of +9 Da) onto target molecules. This guide provides a comprehensive overview of the principles, a detailed experimental protocol, and expert insights for the successful application of this compound in isotopic labeling workflows, tailored for researchers in drug discovery and development.

Introduction: The Strategic Advantage of Deuterium Labeling

Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes, which has a different mass but identical chemical properties.[1] This "tagging" allows researchers to track molecules through complex biological systems or analytical processes.[2] Deuterium (²H or D), a stable isotope of hydrogen, is particularly valuable. Incorporating deuterium into a drug molecule can significantly alter its metabolic fate, often leading to:

  • Increased Half-Life: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "Kinetic Isotope Effect" can slow down metabolic processes that involve C-H bond cleavage, extending the drug's circulation time.[3][4]

  • Improved Metabolic Profile: By blocking specific metabolic pathways, deuteration can reduce the formation of undesirable or toxic metabolites.[3][4]

  • Enhanced Bioavailability: Slowing first-pass metabolism can increase the amount of active drug that reaches systemic circulation.[3][4]

This compound, with the chemical formula C₃D₉O₃P, serves as an efficient phosphitylating agent to introduce a deuterated phosphonate group, making it an invaluable tool for synthesizing deuterated standards for pharmacokinetic studies and as an internal standard in quantitative mass spectrometry.[2][5][6]

Mechanism and Rationale: The Arbuzov Reaction

The primary chemical transformation involving trialkyl phosphites is the Michaelis-Arbuzov reaction (or simply, the Arbuzov reaction). This reaction is a cornerstone of organophosphorus chemistry for forming a phosphorus-carbon bond.

The Causality Behind the Choice: The Arbuzov reaction is exceptionally reliable and high-yielding for converting an alkyl halide into a dialkyl phosphonate. When using this compound, the reaction proceeds as follows:

  • Nucleophilic Attack: The phosphorus atom of the this compound attacks an electrophilic alkyl halide (R-X), forming a phosphonium intermediate.

  • Dealkylation: The halide anion (X⁻) then attacks one of the deuterated methyl groups of the phosphonium intermediate.

  • Final Product: This step results in the formation of a dimethyl phosphonate-d6 bearing the R-group and a deuterated methyl halide (CD₃-X).

This mechanism provides a robust method for creating a stable, covalently attached isotopic label. The high isotopic enrichment of commercially available this compound ensures a clean and easily interpretable mass shift in subsequent analyses.

Diagram: The Michaelis-Arbuzov Reaction Workflow

Arbuzov_Reaction TMPd9 This compound P(OCD₃)₃ sub TMPd9->sub RX Alkyl Halide (R-X) RX->sub Intermediate Phosphonium Intermediate [R-P(OCD₃)₃]⁺ X⁻ Product Dialkyl Phosphonate-d6 R-P(O)(OCD₃)₂ Intermediate->Product Dealkylation Byproduct Deuterated Methyl Halide CD₃-X Intermediate->Byproduct Halide Attack sub->Intermediate Nucleophilic Attack

Caption: Generalized workflow of the Michaelis-Arbuzov reaction using this compound.

Experimental Protocol: Synthesis of a Deuterated Phosphonate Standard

This protocol provides a detailed, step-by-step methodology for the synthesis of a generic deuterated phosphonate from an alkyl halide.

Trustworthiness Through Self-Validation: This protocol is designed to be self-validating. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), and the final product's identity and isotopic incorporation are definitively confirmed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Materials and Equipment
Reagents & Consumables Equipment
This compound (CAS: 96201-07-9)[5]Schlenk Line or Glovebox (for inert atmosphere)
Alkyl Halide (e.g., Benzyl bromide)Round-bottom flasks (oven-dried)
Anhydrous Acetonitrile (or other suitable solvent)Magnetic stirrer and stir bars
TLC plates (Silica gel 60 F₂₅₄)Syringes and needles
Solvents for TLC (e.g., Hexane/Ethyl Acetate)Rotary Evaporator
Solvents for Column ChromatographyColumn Chromatography setup (Silica gel)
Deuterated solvents for NMR (e.g., CDCl₃)NMR Spectrometer (¹H, ³¹P, ¹³C)
---Mass Spectrometer (ESI or GC-MS)
Step-by-Step Methodology

Safety First: Tri(methyl) phosphite is a flammable liquid and is harmful if swallowed or inhaled.[8][9] It is also an irritant.[10] All steps must be performed in a well-ventilated chemical fume hood, and appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[8][11]

  • Preparation (Inert Atmosphere):

    • Set up a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

    • Ensure all glassware is thoroughly oven-dried before use to prevent hydrolysis of the phosphite reagent.[11]

  • Reaction Setup:

    • To the flask, add the alkyl halide (1.0 eq).

    • Dissolve the alkyl halide in a minimal amount of anhydrous acetonitrile.

    • Using a syringe, add this compound (1.1 eq) dropwise to the stirring solution at room temperature. The reaction is often exothermic.[12]

  • Reaction and Monitoring:

    • Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and stir.

    • Monitor the reaction progress by TLC every 30-60 minutes. Spot the reaction mixture against the starting alkyl halide. A new, more polar spot corresponding to the phosphonate product should appear. The reaction is typically complete within 2-4 hours.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane to elute the final product.

Diagram: Experimental Workflow for Isotopic Labeling

Caption: Step-by-step experimental workflow for the synthesis of a deuterated phosphonate.

Data Analysis and Characterization

Thorough characterization is critical to validate the success of the labeling protocol.

Parameter Typical Value / Method Purpose
Molar Ratio 1.1 eq this compound to 1.0 eq Alkyl HalideEnsures complete consumption of the limiting reagent.
Reaction Time 2 - 4 hoursVaries based on substrate reactivity.
Temperature Reflux (solvent-dependent)Provides activation energy for the reaction.
Expected Yield 75 - 95%High efficiency is characteristic of the Arbuzov reaction.
Isotopic Purity >98% atom DConfirmed by High-Resolution Mass Spectrometry (HRMS).
Chemical Purity >95%Determined by ¹H NMR and HPLC.
  • Mass Spectrometry (MS): The primary method for confirming successful labeling. The product will exhibit a clear mass shift corresponding to the incorporated deuterium atoms. For the product R-P(O)(OCD₃)₂, the mass will be 6 Da higher than its non-deuterated analog.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The characteristic signal for the methoxy protons (usually a doublet around 3.7 ppm due to coupling with phosphorus) will be absent in the final product.[13][14]

    • ³¹P NMR: This is a highly effective technique for phosphorus-containing compounds. A single peak will confirm the formation of a single phosphonate product. Its chemical shift provides structural confirmation.

    • ²H NMR: Can be used to directly observe the deuterium signal, confirming the location of the label.[7]

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Barskiy, D. A., et al. (2017). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. PMC, NIH. Retrieved from [Link]

  • Colorkem. (n.d.). China Trimethyl Phosphite | 121-45-9 Manufacturer and Supplier. Retrieved from [Link]

  • Loba Chemie. (2016). TRIMETHYL PHOSPHITE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Gorka, J., et al. (2022). Stable Isotope Phosphate Labelling of Diverse Metabolites is Enabled by a Family of 18O-Phosphoramidites. PubMed. Retrieved from [Link]

  • Reddit. (2019). Question about H NMR of trimethyl phosphite. r/chemistry. Retrieved from [Link]

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  • Wiley Online Library. (2000). Synthesis of deuterium labelled benomyl and carbendazim residue standards. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

  • Eurisotop. (2016). Deuterated Reagents for Pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Trimethylphosphite. Retrieved from [Link]

  • Schulz, A. C. (1965). Process for the production of trimethyl phosphite. Google Patents.
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  • Scribd. (n.d.). Trimethyl Phosphite. Retrieved from [Link]

  • Vogel, K. W., & Cole, P. A. (2015). Synthetic Approaches to Protein Phosphorylation. PMC, NIH. Retrieved from [Link]

  • Reddy, G. V. (2015). Synthesis of deuterated ribo nucleosides, n-protected phosphoramidites, and oligonucleotides. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Trimethyl phosphite. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparative gas chromatographic/mass spectrometric characterization of di- and trialkyl phosphites. Retrieved from [Link]

  • IAEA. (n.d.). Synthesis of deuterated methyl pyridines. Retrieved from [Link]

  • Vogel, K. W., & Cole, P. A. (2005). The Chemical Biology of Protein Phosphorylation. PMC, NIH. Retrieved from [Link]

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Applications of Tri(methyl) Phosphite-d9 in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic use of isotopically labeled compounds has become an indispensable tool for elucidating metabolic pathways, enhancing analytical precision, and synthesizing novel therapeutic agents. Among these, deuterium-labeled compounds stand out for their unique ability to modulate pharmacokinetic properties through the kinetic isotope effect. This guide provides a detailed exploration of the applications of Tri(methyl) Phosphite-d9, a deuterated organophosphorus reagent, in drug discovery. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in their experimental design and execution.

The Significance of Deuteration in Modern Drug Development

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses nearly identical chemical properties to protium (¹H) but with double the mass. This seemingly subtle difference can have profound effects on the metabolic fate of a drug molecule. The C-D bond is stronger and more difficult to break than a C-H bond, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[1] By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, medicinal chemists can slow down enzymatic degradation, thereby improving a drug's metabolic stability, extending its half-life, and potentially reducing dosing frequency and improving safety profiles.[2][3] This strategy has been successfully employed in the development of FDA-approved drugs, demonstrating its clinical and commercial validity.[2]

This compound, with its nine deuterium atoms, serves as a versatile building block for introducing the trideuteromethyl (-CD₃) group into molecules of interest, particularly those containing phosphonate moieties.

Application I: Synthesis of Deuterated Phosphonate-Containing Drugs

The phosphonate group is a key pharmacophore in a variety of clinically important drugs, including antivirals and bone resorption inhibitors. This compound is an essential precursor for the synthesis of deuterated phosphonates via the Michaelis-Arbuzov reaction.[4][5] This reaction provides a reliable method for forming a carbon-phosphorus bond.

Scientific Rationale

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite with an alkyl halide to yield a dialkyl alkylphosphonate.[6] By using this compound, the resulting phosphonate will contain two trideuteromethyl ester groups. These groups can either be retained in the final drug molecule or one can be selectively cleaved during the reaction to generate a deuterated methyl halide and a phosphonate with one trideuteromethyl ester. The presence of the -CD₃ group can protect the molecule from O-demethylation, a common metabolic pathway for methoxy groups, thereby enhancing the drug's metabolic stability.

Protocol 1: Synthesis of a Deuterated Benzylphosphonate using this compound

This protocol describes the synthesis of a generic di(trideuteromethyl) benzylphosphonate via the Michaelis-Arbuzov reaction.

Materials:

  • This compound (CD₃O)₃P

  • Benzyl bromide

  • Anhydrous toluene

  • Nitrogen gas supply

  • Standard reflux apparatus

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add benzyl bromide (1 equivalent).

  • Addition of Reagent: Under a nitrogen atmosphere, add anhydrous toluene via syringe, followed by the dropwise addition of this compound (1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield the pure di(trideuteromethyl) benzylphosphonate.[7]

Data Summary Table:

ParameterValue
Reactants Benzyl bromide, this compound
Stoichiometry 1 : 1.2
Solvent Anhydrous Toluene
Temperature Reflux (~110°C)
Reaction Time 4-6 hours
Purification Flash Column Chromatography

Visualization of the Michaelis-Arbuzov Reaction Workflow:

Michaelis_Arbuzov_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Benzyl Bromide & this compound in Anhydrous Toluene inert_atm Establish Nitrogen Atmosphere reflux Heat to Reflux (4-6 hours) inert_atm->reflux monitoring Monitor by TLC/NMR reflux->monitoring cool_down Cool to Room Temperature monitoring->cool_down solvent_removal Remove Solvent (Rotary Evaporation) cool_down->solvent_removal chromatography Purify by Column Chromatography solvent_removal->chromatography final_product final_product chromatography->final_product Di(trideuteromethyl) Benzylphosphonate

Caption: Workflow for the synthesis of a deuterated phosphonate.

Application II: this compound Derived Internal Standards for Mass Spectrometry

Quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of drug development, essential for pharmacokinetic and metabolism studies. The accuracy of these studies heavily relies on the use of internal standards to correct for variability during sample preparation and analysis.[8] Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards because their physicochemical properties are nearly identical to the analyte, but they are distinguishable by their mass.[9]

Scientific Rationale

A deuterated analog of a drug, when used as an internal standard, co-elutes with the unlabeled drug during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source.[10] This allows for highly accurate and precise quantification. This compound can be used to synthesize the deuterated version of a phosphonate-containing drug candidate, which can then serve as the ideal internal standard for the non-deuterated drug in clinical and preclinical studies.

Protocol 2: Use of a Deuterated Phosphonate as an Internal Standard in LC-MS Bioanalysis

This protocol outlines a general procedure for using a deuterated phosphonate, synthesized from this compound, as an internal standard for the quantification of its non-deuterated analog in human plasma.

Materials:

  • Human plasma samples containing the analyte

  • Deuterated phosphonate internal standard (IS) solution in acetonitrile (e.g., 100 ng/mL)

  • Acetonitrile (protein precipitation solvent)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation (Protein Precipitation): [8]

    • Thaw frozen human plasma samples, calibration standards, and quality control (QC) samples.

    • Aliquot 100 µL of each sample into separate microcentrifuge tubes.

    • Add 200 µL of the deuterated internal standard solution in acetonitrile to each tube.

    • Vortex each tube for 1 minute to precipitate proteins.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer 150 µL of the supernatant to autosampler vials.

  • LC-MS/MS Analysis:

    • Inject a specified volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

    • Use a suitable C18 reversed-phase column with a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).[8]

    • Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor-to-product ion transition for the analyte and another for the deuterated internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and QCs.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Summary Table:

ParameterTypical Value/Condition
Plasma Volume 100 µL
Precipitation Solvent Acetonitrile with Internal Standard
Internal Standard Conc. 50-100 ng/mL[8]
LC Column C18 Reversed-Phase
Ionization Mode Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)

Visualization of the Bioanalytical Workflow:

Bioanalysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (100 µL) add_is Add Deuterated IS in Acetonitrile (200 µL) plasma_sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject chromatography Chromatographic Separation (C18) inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection peak_integration Integrate Peak Areas (Analyte & IS) detection->peak_integration ratio_calc Calculate Peak Area Ratios peak_integration->ratio_calc calibration Construct Calibration Curve ratio_calc->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

Application III: NMR-Based Metabolomics and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying drug metabolism and target engagement at an atomic level.[11] Deuterium labeling can simplify complex ¹H NMR spectra and provide unique insights into metabolic pathways and protein-ligand interactions.[12][13]

Scientific Rationale

The incorporation of a trideuteromethyl group, introduced using this compound, provides a "silent" region in the ¹H NMR spectrum, as deuterium is not directly observed in standard proton NMR experiments. This can help in assigning signals in complex spectra of drug metabolites. Furthermore, in protein-ligand binding studies, deuterium labeling of the ligand can be used in conjunction with advanced NMR techniques like Saturation Transfer Difference (STD) NMR and ¹H-¹⁵N HSQC to map binding epitopes and study conformational changes upon binding.[14][15]

Protocol 3: General Sample Preparation for NMR-Based Metabolomics of Cell Extracts

This protocol provides a general framework for preparing cell extracts for NMR analysis to study the metabolism of a deuterated phosphonate-containing compound.

Materials:

  • Cultured cells treated with the deuterated compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol:Chloroform:Water extraction solvent (e.g., 2:1:1 ratio)

  • Deuterium oxide (D₂O) with a known concentration of an internal standard (e.g., TSP or DSS)

  • NMR tubes

Procedure:

  • Cell Harvesting: After treatment with the deuterated compound, wash the cells with ice-cold PBS to remove any residual medium. Quench metabolism by flash-freezing the cell pellet in liquid nitrogen.

  • Metabolite Extraction: [11]

    • Resuspend the cell pellet in a cold methanol:chloroform:water mixture.

    • Vortex thoroughly and incubate on ice to ensure complete extraction.

    • Centrifuge to separate the polar (methanol/water) and non-polar (chloroform) phases.

  • Sample Preparation for NMR: [12]

    • Carefully collect the polar phase containing the drug and its metabolites.

    • Lyophilize the polar extract to a dry powder.

    • Reconstitute the dried extract in a known volume of D₂O containing a chemical shift reference and quantitative standard (e.g., TSP).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra. For more detailed structural information, 2D NMR experiments such as TOCSY, HSQC, and HMBC can be performed.[11]

    • The absence of signals in the methyl-ester region of the phosphonate can confirm the retention of the -CD₃ group, while the appearance of new signals can indicate metabolic transformation at other parts of the molecule.

Visualization of the NMR Sample Preparation Workflow:

NMR_Prep_Workflow cluster_cells Cell Culture & Harvesting cluster_extraction Metabolite Extraction cluster_nmr_prep NMR Sample Preparation cell_treatment Treat Cells with Deuterated Compound wash_cells Wash with ice-cold PBS cell_treatment->wash_cells quench Quench Metabolism (Liquid Nitrogen) wash_cells->quench add_solvent Add cold Methanol: Chloroform:Water quench->add_solvent vortex_extract Vortex & Incubate add_solvent->vortex_extract phase_separation Centrifuge for Phase Separation vortex_extract->phase_separation collect_polar Collect Polar Phase phase_separation->collect_polar lyophilize Lyophilize to Dry Powder collect_polar->lyophilize reconstitute Reconstitute in D₂O with Internal Standard lyophilize->reconstitute transfer_to_tube Transfer to NMR Tube reconstitute->transfer_to_tube nmr_analysis nmr_analysis transfer_to_tube->nmr_analysis NMR Data Acquisition

Caption: Workflow for preparing cell extracts for NMR-based metabolomics.

Safety and Handling of this compound

This compound should be handled with the same precautions as its non-deuterated analog, trimethyl phosphite. It is a flammable liquid and vapor, harmful if swallowed, and causes skin and serious eye irritation.[16]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[17] Take measures to prevent the buildup of electrostatic charge.

  • Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition, strong bases, and oxidizing agents. It is sensitive to air and moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon).[16]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Unused material can be quenched carefully by slow addition to a suitable solvent like isopropanol, followed by methanol and then water, under an inert atmosphere and with cooling.[18]

Conclusion

This compound is a valuable and versatile reagent in the drug discovery toolkit. Its primary applications lie in the synthesis of deuterated phosphonate-containing molecules, which can either be new drug candidates with potentially improved pharmacokinetic profiles or serve as high-fidelity internal standards for quantitative bioanalysis. Furthermore, the introduction of the trideuteromethyl group via this reagent provides a powerful handle for in-depth mechanistic and metabolic studies using NMR spectroscopy. By understanding the principles behind its use and adhering to rigorous experimental protocols, researchers can effectively leverage this compound to accelerate their drug discovery and development programs.

References

  • deutraMed. (2020, October 27). How using deuterium in pharmaceuticals is gaining momentum. [Link]

  • Emwas, A. H., et al. (2019). Sample Preparation and Data Analysis for NMR-Based Metabolomics. Methods in Molecular Biology. [Link]

  • Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label on the bottle. Journal of Medicinal Chemistry, 57(9), 3595–3611.
  • Harbeson, S. L., & Tung, R. D. (2017). Deuterium in Drug Discovery and Development. Annual Review of Pharmacology and Toxicology, 57, 255–275.
  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

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  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]

  • van Nuland, M., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1956. [Link]

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. [Link]

  • Autech Inc. (n.d.). Trimethyl Phosphite Safety Data Sheet. [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • Wille, S. M. R., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]

  • University of Notre Dame. (n.d.). Common Standard Operating Procedure for Quenching of Pyrophoric Materials. [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. [Link]

  • UNH Scholars' Repository. (n.d.). The use of Michaelis-Arbuzov type chemistry to synthesize a library of novel phosphonamide inhibitors of metallo. [Link]

  • J&K Scientific LLC. (2025, June 4). Michaelis–Arbuzov reaction. [Link]

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research, 46(2), 194–207. [Link]

  • Griffith University. (n.d.). Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. [Link]

  • Frontiers. (n.d.). NMR-based plant metabolomics protocols: a step-by-step guide. [Link]

  • Chinese Chemical Society. (n.d.). Radical Arbuzov Reaction. [Link]

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  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Angulo, J., & Nieto, P. M. (2011). NMR studies of protein-ligand interactions. Journal of Chemical Biology, 4(2), 93–105. [Link]

  • Google Patents. (n.d.).
  • University of California, Berkeley. (2016, November 22). Quenching of Pyrophoric Materials. [Link]

  • ResearchGate. (n.d.). A selection of NMR pulse sequences, including (A) HSQC; (B) coupled.... [Link]

  • University of Science and Technology of China. (n.d.). Investigation of Protein Ligand Interactions by NMR. [Link]

  • University of Washington. (n.d.). Trimethylaluminum Safety Data Sheet. [Link]

  • YouTube. (2023, October 10). NMR Pulse Sequence Basics and Design Principles for Biomolecules | Prof. Tairan Yuwen | Session 71. [Link]

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Application Notes & Protocols: The Michaelis-Arbuzov Reaction with Tri(methyl) Phosphite-d9 for the Synthesis of Deuterated Phosphonates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Modern Application of a Classic Reaction

The Michaelis-Arbuzov reaction, first reported by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov, remains a cornerstone of organophosphorus chemistry.[1][2] It is the most significant method for forming a carbon-phosphorus (C-P) bond, converting trivalent phosphorus esters into pentavalent phosphonates.[1] This guide focuses on a specialized application of this classic transformation: the use of Tri(methyl) Phosphite-d9 , a deuterated reagent, to synthesize isotopically labeled phosphonates.

The strategic incorporation of deuterium, the stable heavy isotope of hydrogen, into pharmaceutically active molecules is a powerful strategy in modern drug development.[3] This subtle modification can significantly alter a drug's metabolic profile by leveraging the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows metabolic reactions involving C-H bond cleavage.[3] This can lead to improved pharmacokinetic properties, such as a longer half-life, more stable plasma concentrations, and potentially reduced toxic metabolite formation.[4][5]

Phosphonates themselves are a critical class of compounds with broad biomedical applications, including antiviral agents and drugs for treating osteoporosis.[6][7][8] By combining the robust C-P bond formation of the Michaelis-Arbuzov reaction with the pharmacokinetic benefits of deuteration, researchers can access novel deuterated phosphonate analogs for advanced drug discovery programs and as internal standards for metabolic studies.[5] This document provides a detailed exploration of the reaction mechanism, a step-by-step protocol for its implementation, and guidance on the characterization of its unique products.

The Reaction Mechanism: A Tale of Two Sɴ2 Reactions

The Michaelis-Arbuzov reaction proceeds through a well-established two-step sequential Sɴ2 mechanism.[9][10][11] The use of this compound does not alter this fundamental pathway but results in a deuterated product and byproduct.

  • Step 1: Nucleophilic Attack and Phosphonium Salt Formation: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the trivalent phosphorus atom of this compound onto the electrophilic carbon of an alkyl halide (R-X). This step displaces the halide ion and forms a transient quasiphosphonium salt intermediate.[1][6]

  • Step 2: Dealkylation: The displaced halide ion (X⁻) then acts as a nucleophile in a second Sɴ2 reaction. It attacks one of the deuterated methyl carbons of the phosphonium intermediate, displacing the phosphonate oxygen. This step yields the final pentavalent dialkyl(methyl-d3) phosphonate and a deuterated methyl halide (CD₃-X) byproduct.[1]

The reaction is typically driven to completion by heating, which facilitates the removal of the volatile deuterated methyl halide byproduct, shifting the equilibrium toward the final product.[6]

Caption: The two-step Sɴ2 mechanism of the Michaelis-Arbuzov reaction.

Detailed Experimental Protocol: Synthesis of Di(methyl-d3) Benzylphosphonate

This protocol details a representative synthesis using benzyl bromide as the alkyl halide. The procedure should be performed by trained personnel in a well-ventilated fume hood.

3.1 Materials and Equipment

Reagent/MaterialFormulaCAS No.M.W.Key Properties
This compoundC₃D₉O₃P96201-07-9133.13Moisture sensitive, pungent odor
Benzyl BromideC₇H₇Br100-39-0171.04Lachrymator, corrosive
Equipment
Two-neck round-bottom flask (50 mL)
Reflux condenser
Dropping funnel
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Inert gas line (Nitrogen or Argon) with bubbler
Schlenk line and vacuum pump

3.2 Safety Precautions

  • This compound and its non-deuterated analog are flammable liquids with a strong, unpleasant odor.[12] They are irritants and moisture-sensitive. Handle under an inert atmosphere.

  • Benzyl Bromide is a strong lachrymator and is corrosive. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • The reaction is exothermic and generates a volatile, flammable byproduct (bromomethane-d3). Ensure the apparatus is properly vented within a fume hood.

3.3 Step-by-Step Procedure

  • Apparatus Setup: Assemble the two-neck round-bottom flask with a magnetic stir bar, reflux condenser, and dropping funnel. Flame-dry the entire apparatus under vacuum and backfill with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.[13]

  • Reactant Charging: Add benzyl bromide (e.g., 1.0 eq, 5.0 mmol, 0.855 g) to the reaction flask via syringe.

  • Addition of Phosphite: Add this compound (e.g., 1.1 eq, 5.5 mmol, 0.732 g) to the dropping funnel via syringe.

  • Reaction Initiation: Begin vigorous stirring of the benzyl bromide. Add the this compound dropwise to the flask over 15-20 minutes. An initial exotherm may be observed. Rationale: Slow addition is crucial to control the reaction rate and prevent a dangerous temperature spike.

  • Heating: After the addition is complete, slowly heat the reaction mixture to 110-120 °C using a heating mantle.[1] Maintain this temperature for 2-4 hours. Rationale: Heating drives the second Sɴ2 (dealkylation) step and facilitates the removal of the volatile bromomethane-d3 byproduct (b.p. ~4 °C), pushing the reaction to completion.

  • Monitoring: The reaction can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by ³¹P NMR. The starting phosphite signal (around +140 ppm) will be replaced by the product phosphonate signal (around +20 to +30 ppm).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove any residual volatile components (including the CD₃Br byproduct) by applying a vacuum.

    • The crude product, Di(methyl-d3) benzylphosphonate, is often of high purity. For higher purity, it can be purified by vacuum distillation or column chromatography on silica gel.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble and Flame-Dry Apparatus under Inert Gas charge 2. Charge Flask with Alkyl Halide (R-X) setup->charge add 3. Add P(OCD₃)₃ Dropwise charge->add heat 4. Heat to 110-120 °C (2-4 hours) add->heat monitor 5. Monitor by ³¹P NMR heat->monitor cool 6. Cool to Room Temperature monitor->cool vac 7. Remove Volatiles under Vacuum cool->vac purify 8. Purify via Distillation or Chromatography vac->purify

Caption: Experimental workflow for the synthesis of deuterated phosphonates.

Product Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the final product.

Analytical TechniqueExpected Result for Di(methyl-d3) BenzylphosphonateRationale
³¹P NMR (¹H decoupled)A single sharp peak, δ ≈ +24 to +26 ppm (vs. H₃PO₄)The chemical shift is characteristic for alkyl phosphonates.[14][15] A single peak indicates a clean conversion to one phosphorus-containing product.
¹H NMR δ ≈ 7.2-7.4 ppm (m, 5H, Ar-H), δ ≈ 3.2 ppm (d, 2H, J(P,H) ≈ 22 Hz, P-CH₂-Ar)The key diagnostic is the doublet for the benzylic protons, showing coupling to the phosphorus atom. The absence of a signal around 3.7 ppm confirms the complete deuteration of the methyl ester groups.
Mass Spectrometry (e.g., ESI-MS)Calculated m/z for [M+H]⁺: 208.11. Observed m/z should match.Confirms the correct molecular weight, accounting for the six deuterium atoms, and verifies successful isotopic labeling.

Key Considerations and Troubleshooting

  • Reagent Purity: The reaction is sensitive to moisture, which can hydrolyze the phosphite reagent.[12] Ensure all reagents are anhydrous and the apparatus is perfectly dry.

  • Alkyl Halide Reactivity: The reactivity of the alkyl halide follows the order R-I > R-Br > R-Cl. Primary and benzylic halides are ideal substrates. Secondary halides react more slowly, and tertiary halides are generally unsuitable. Aryl and vinyl halides do not typically react under these conditions.

  • Competing Reactions: A potential side reaction involves the newly formed alkyl halide byproduct (CD₃-X) reacting with the starting phosphite.[6] Using this compound is advantageous because the CD₃-X byproduct is highly volatile and can be continuously removed from the reaction mixture by distillation, thus minimizing this side reaction.[6]

Conclusion

The Michaelis-Arbuzov reaction provides a direct and efficient pathway for the synthesis of deuterated phosphonates using this compound. This application note demonstrates that by leveraging a classic, robust reaction with modern isotopic labeling techniques, researchers can readily access valuable compounds. These deuterated phosphonates serve as critical tools in pharmaceutical development for enhancing drug properties and as standards for elucidating metabolic pathways, thereby accelerating the journey from discovery to clinical application.

References

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022). Molecules. [Link]

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  • 31 Phosphorus NMR. NMR Service, University of Sheffield. [Link]

  • 31P NMR of phosphate and phosphonate complexes of metalloalkaline phosphatases. PubMed. [Link]

  • Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. (2014). Organic Letters. [Link]

  • NMR of phosphonates. VI. Variation of vicinal phosphorus-31-carbon-carbon-proton couplings with dihedral angle in phosphonates. Journal of the American Chemical Society. [Link]

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  • Synthesis of Deuterium Labeled Compounds by KCN-Assisted Hydrolysis of Phosphonium Salts. ResearchGate. [Link]

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  • Synthesis of Deuterated Compounds by Flow Chemistry. PubMed. [Link]

  • Arbuzov-like Dealkyiation Reactions of Transition-Metal-Phosphite Complexes. ElectronicsAndBooks. [Link]

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  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates. [Link]

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Application Notes & Protocols: Tri(methyl) Phosphite-d9 as a Mechanistic Probe in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tri(methyl) phosphite-d9 (P(OCD₃)₃), the deuterated isotopologue of trimethyl phosphite, serves as a powerful and indispensable tool in the field of organometallic chemistry. While its electronic and steric properties are nearly identical to its hydrogenous counterpart, the replacement of protium with deuterium in the nine methoxy positions provides a crucial advantage for the detailed mechanistic elucidation of complex chemical transformations. This guide provides an in-depth exploration of P(OCD₃)₃ as a ligand, focusing on its application as a mechanistic probe, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for the synthesis of representative metal complexes and for monitoring catalytic reactions are provided for researchers, scientists, and drug development professionals.

Introduction: The "NMR-Silent" Advantage of Deuteration

In organometallic chemistry, phosphite ligands, such as trimethyl phosphite (P(OMe)₃), are widely used due to their strong π-acceptor properties and tunable steric profiles.[1] They are integral components in numerous catalytic systems. However, the very presence of these ligands can complicate reaction analysis. The nine protons of the three methoxy groups in P(OMe)₃ produce a large, often broad, singlet in the ¹H NMR spectrum, typically around 3.5 ppm. This signal can obscure other critical resonances, such as those from metal hydrides, alkyl groups, or substrate molecules, which are essential for understanding reaction pathways.[2]

This compound is employed to circumvent this analytical challenge. By replacing the protons with deuterium, the ligand becomes effectively "silent" in standard ¹H NMR spectroscopy. This isotopic substitution allows for an unobstructed view of the chemically significant regions of the spectrum, enabling researchers to:

  • Unambiguously identify and quantify key intermediates , such as metal hydrides, which often appear in the upfield region (-40 to 0 ppm).[2]

  • Monitor subtle changes in the ligand sphere of a metallic center without spectral interference.

  • Simplify complex spectra in kinetic studies, allowing for cleaner data and more reliable rate determinations.

  • Facilitate advanced 2D NMR experiments (e.g., COSY, HSQC) where the large solvent-like peak from P(OMe)₃ could cause dynamic range issues and obscure cross-peaks.

Therefore, P(OCD₃)₃ is not chosen to alter the reactivity of a system but to render it more amenable to detailed spectroscopic analysis.

Physicochemical & Spectroscopic Data

The physical properties of this compound are nearly identical to its non-deuterated analog, with the primary difference being its molecular weight.

PropertyValue (for P(OMe)₃)Value (for P(OCD₃)₃)Reference
Formula C₃H₉O₃PC₃D₉O₃PN/A
Molecular Weight 124.08 g/mol 133.13 g/mol [1]
Appearance Colorless liquidColorless liquid[1]
Odor Pungent, distinctivePungent, distinctive[1]
Density 1.052 g/mL~1.12 g/mL (calculated)[1]
Boiling Point 111-112 °C111-112 °C[1]
³¹P NMR Shift (neat) ~141 ppm~141 ppmN/A

Note: Spectroscopic data for deuterated compounds are typically very similar to their protonated counterparts, with minor differences arising from isotopic effects.

Core Application: Mechanistic Studies via NMR

The primary utility of P(OCD₃)₃ is in simplifying NMR analysis. The workflow below illustrates how isotopic labeling clarifies spectral data for mechanistic investigation.

cluster_0 ¹H NMR with P(OMe)₃ Ligand cluster_1 ¹H NMR with P(OCD₃)₃ Ligand a Catalytic Reaction Mixture [M(P(OMe)₃)ₙ + Substrate + Product] b ¹H NMR Spectrum Acquired a->b c Large P(OMe)₃ singlet at ~3.5 ppm obscures other signals b->c d Ambiguous or incomplete mechanistic data c->d i Clear Mechanistic Insight d->i Problem e Catalytic Reaction Mixture [M(P(OCD₃)₃)ₙ + Substrate + Product] f ¹H NMR Spectrum Acquired e->f g P(OCD₃)₃ signal is absent Clear spectral window f->g h Unambiguous identification of hydrides, intermediates, etc. g->h h->i Solution

Caption: Workflow comparing ¹H NMR analysis using P(OMe)₃ vs. P(OCD₃)₃.

Experimental Protocols

Safety Precautions: Trimethyl phosphite and its deuterated analog are flammable liquids with a strong, pungent odor.[1] They are irritants to the skin, eyes, and respiratory system.[2] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and nitrile or neoprene gloves.[2] Organometallic reagents, particularly precursors, can be air- and moisture-sensitive. All syntheses should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line or glovebox techniques.

Protocol 1: Synthesis of a Tetrakis(this compound)metal(0) Complex (e.g., Ni[P(OCD₃)₃]₄)

This protocol is adapted from the well-established synthesis of Ni[P(OMe)₃]₄ and is applicable to other M(0) complexes.[1]

Objective: To synthesize a representative M(0)-phosphite complex for use as a catalyst precursor or for structural studies.

Materials:

  • Anhydrous Nickel(II) chloride (NiCl₂) or other suitable metal halide precursor.

  • This compound (P(OCD₃)₃).

  • A reducing agent (e.g., sodium borohydride (NaBH₄), diethylamine).

  • Anhydrous, degassed solvent (e.g., ethanol, acetonitrile).

  • Schlenk flask, magnetic stirrer, syringes, cannula.

Procedure:

  • Apparatus Setup: Assemble a Schlenk flask equipped with a magnetic stir bar under an inert atmosphere. Ensure all glassware is rigorously dried in an oven beforehand.

  • Precursor Suspension: To the Schlenk flask, add anhydrous NiCl₂ (1.0 eq). Evacuate and backfill the flask with inert gas three times. Add anhydrous, degassed ethanol via cannula to create a suspension.

  • Ligand Addition: Slowly add this compound (P(OCD₃)₃) (4.5 eq) to the stirred suspension at room temperature using a syringe.

  • Reduction: In a separate, flame-dried flask, prepare a solution or slurry of the reducing agent (e.g., NaBH₄, ~2.0 eq) in the same anhydrous solvent. Cool the NiCl₂/P(OCD₃)₃ suspension in an ice bath (0 °C).

  • Reaction: Slowly add the reducing agent solution to the nickel suspension via cannula. A color change and/or gas evolution (in the case of NaBH₄) may be observed.

    • Causality Note: The reduction of Ni(II) to Ni(0) is exothermic and must be done at a controlled rate to prevent side reactions. The excess phosphite ligand ensures complete coordination to the newly formed, highly reactive Ni(0) center, stabilizing it.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight. The product, often a crystalline solid, may precipitate from the solution.

  • Isolation: Filter the solid product under inert atmosphere using a filter cannula or a Schlenk filter frit. Wash the collected solid with small portions of cold, degassed solvent to remove any unreacted starting materials or byproducts.

  • Drying & Storage: Dry the product under high vacuum. Store the final complex under an inert atmosphere, protected from light and heat.

  • Characterization (Self-Validation):

    • ³¹P{¹H} NMR: Dissolve a small sample in an appropriate deuterated solvent (e.g., C₆D₆). A single sharp peak is expected. The coordination chemical shift (Δδ = δcomplex - δligand) provides evidence of complex formation.

    • ¹H NMR: The spectrum should be largely free of signals, confirming the high isotopic purity of the P(OCD₃)₃ ligand used.

    • ¹³C{¹H} NMR: A doublet may be observed for the methoxy carbons due to coupling with the phosphorus nucleus (²JP-C).

Protocol 2: Monitoring a Catalytic Reaction by ¹H and ³¹P NMR Spectroscopy

Objective: To use P(OCD₃)₃ to simplify the ¹H NMR spectrum of a catalytic reaction, allowing for the observation of a metal hydride intermediate.

Workflow:

Caption: Experimental workflow for in-situ NMR monitoring of a catalytic reaction.

Procedure:

  • Sample Preparation: In a glovebox, add the catalyst precursor (synthesized as in Protocol 1) and a known amount of an internal standard (e.g., ferrocene, hexamethylbenzene) to a J. Young NMR tube.

  • Solvent Addition: Add the appropriate deuterated solvent (e.g., C₆D₆, toluene-d8) to dissolve the solids.

  • Initial Scan (t=0): Acquire a quantitative ³¹P{¹H} NMR and a ¹H NMR spectrum of the catalyst solution. This serves as the baseline.

  • Substrate Addition: Add the substrate(s) for the catalytic reaction to the NMR tube. Acquire another set of spectra to observe any initial ligand exchange or substrate coordination.

  • Reaction Initiation: Initiate the reaction by the required method (e.g., adding a final reagent, pressurizing the tube with a reactant gas like H₂ or CO, or placing the NMR probe at a specific temperature).

  • Time-Course Monitoring: Acquire a series of ¹H and ³¹P NMR spectra at regular time intervals.

    • Expert Insight: In the ¹H NMR, pay close attention to the upfield region (0 to -40 ppm) for the appearance of metal hydride species and the region from 0 to 10 ppm for changes in the substrate and the formation of product. The absence of the large P(OMe)₃ signal is critical for detecting broad or low-concentration hydride signals.

    • In the ³¹P NMR, the appearance of new signals indicates the formation of new phosphorus-containing species in the catalytic cycle. Changes in chemical shifts and coupling constants provide structural information about these intermediates.

  • Data Analysis: Integrate the signals of the substrate, product, and internal standard in the ¹H NMR spectra to determine conversion over time. Correlate the appearance and disappearance of signals in both the ¹H and ³¹P spectra to map out the sequence of intermediates in the catalytic cycle.

Concluding Remarks

This compound is a classic example of how subtle isotopic substitution can provide profound insight into complex chemical systems. While its direct impact on reaction chemistry is negligible, its role in simplifying spectroscopic analysis is invaluable. For any researcher investigating the mechanism of a catalytic process involving phosphite ligands, the use of P(OCD₃)₃ is a critical strategy for obtaining clear, unambiguous data, thereby accelerating the cycle of discovery and optimization in organometallic chemistry and drug development.

References

  • Gelest, Inc. (2017). TRIMETHYLPHOSPHITE Safety Data Sheet. [Link]

  • Chemistry LibreTexts. (2023). 13.7: Characterization of Organometallic Complexes. [Link]

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Probing Phosphorous Reactivity: An Application Guide to Reactions with Tri(methyl) Phosphite-d9

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, understanding the intricate mechanisms of chemical reactions is paramount to innovation. The strategic use of isotopically labeled reagents offers a powerful lens through which to view these transformations at a molecular level. This guide provides a detailed exploration of the experimental setups for reactions involving Tri(methyl) Phosphite-d9, a deuterated organophosphorus compound invaluable for mechanistic elucidation. By leveraging the kinetic isotope effect (KIE) and the unique spectroscopic signature of the deuterated methyl groups, researchers can gain profound insights into reaction pathways, particularly in fundamental organophosphorus reactions such as the Michaelis-Arbuzov and Perkow reactions.

This document serves as a practical resource, offering not just procedural steps but also the underlying scientific rationale to empower researchers in designing and interpreting their experiments with confidence and precision.

The Significance of Isotopic Labeling with this compound

This compound, with the chemical formula P(OCD₃)₃, is the perdeuterated isotopologue of trimethyl phosphite. Its utility in mechanistic studies stems from two key properties:

  • Kinetic Isotope Effect (KIE): The replacement of protium (¹H) with deuterium (²H) results in a heavier molecule with a lower zero-point vibrational energy for the C-D bond compared to the C-H bond.[1] This difference can lead to a measurable change in the reaction rate if the C-H(D) bond is involved in the rate-determining step of a reaction.[1][2] By comparing the reaction rates of the deuterated and non-deuterated reactants, a kinetic isotope effect can be determined, providing strong evidence for the mechanism at play.[3]

  • Spectroscopic Tracing: The deuterium label provides a distinct signal in various spectroscopic techniques. While ¹H NMR is a cornerstone of organic chemistry, the absence of proton signals from the methoxy groups in this compound simplifies spectra and allows for unambiguous tracking of the deuterated methyl groups in the final products using techniques like ²H NMR or by observing the absence of specific signals in ¹H NMR. Furthermore, ³¹P NMR spectroscopy remains a powerful tool for monitoring the transformation of the phosphorus center, with the chemical shifts providing clear information about the oxidation state and coordination environment of the phosphorus atom.[4][5][6]

Core Applications and Reaction Protocols

This compound is primarily employed to investigate the mechanisms of reactions where the methoxy groups of the phosphite are directly or indirectly involved in the reaction pathway. The two most prominent examples are the Michaelis-Arbuzov and Perkow reactions.

The Michaelis-Arbuzov Reaction: Synthesis of Deuterated Phosphonates

The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry, enabling the formation of a carbon-phosphorus bond to yield a phosphonate.[7][8] The generally accepted mechanism involves the Sɴ2 attack of the nucleophilic phosphorus on an alkyl halide, followed by dealkylation of the resulting phosphonium salt by the displaced halide ion.[7]

By using this compound, researchers can investigate the dealkylation step. If the reaction proceeds via an Sɴ2 mechanism, the halide ion will attack one of the deuterated methyl groups, resulting in the formation of a deuterated alkyl halide (CD₃X) and a phosphonate with two remaining deuterated methoxy groups. A significant kinetic isotope effect would not be expected for the initial nucleophilic attack by phosphorus, but a secondary KIE might be observable in the dealkylation step.

Protocol 1: Michaelis-Arbuzov Reaction with this compound and Benzyl Bromide

Objective: To synthesize dimethyl-d6 benzylphosphonate and to monitor the reaction progress using ³¹P NMR spectroscopy.

Materials:

  • This compound (P(OCD₃)₃)

  • Benzyl bromide

  • Anhydrous toluene (or another suitable high-boiling solvent)

  • NMR tubes

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

Instrumentation:

  • NMR Spectrometer (with ³¹P and ¹H capabilities)

  • Magnetic stirrer with heating plate

Procedure:

  • Reaction Setup:

    • Under an inert atmosphere, add benzyl bromide (1.0 mmol) to a pre-dried round-bottom flask equipped with a magnetic stir bar.

    • Add anhydrous toluene (5 mL) to dissolve the benzyl bromide.

    • Slowly add this compound (1.1 mmol, 1.1 equivalents) to the solution at room temperature. Rationale: A slight excess of the phosphite ensures complete consumption of the alkyl halide.

  • Reaction Monitoring by ³¹P NMR:

    • Immediately after the addition of the phosphite, take an aliquot of the reaction mixture (approx. 0.5 mL) under inert conditions and transfer it to an NMR tube.

    • Acquire a ³¹P NMR spectrum. The spectrum should show a signal corresponding to the starting this compound (chemical shift will be similar to trimethyl phosphite, around +140 ppm).

    • Heat the reaction mixture to a temperature appropriate for the specific alkyl halide (for benzyl bromide, 80-100 °C is a reasonable starting point).[7]

    • Periodically (e.g., every hour), take aliquots from the reaction mixture and acquire ³¹P NMR spectra to monitor the disappearance of the starting phosphite signal and the appearance of the product phosphonate signal (typically in the range of +20 to +30 ppm). Rationale: ³¹P NMR provides a direct and clean way to follow the conversion of the trivalent phosphite to the pentavalent phosphonate.[4][5]

  • Workup and Isolation:

    • Once the reaction is complete (as determined by ³¹P NMR), cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel, depending on the properties of the phosphonate.

  • Product Characterization:

    • ³¹P NMR: Confirm the presence of the final phosphonate product by its characteristic chemical shift.

    • ¹H NMR: The spectrum will show the signals for the benzyl group protons. The methoxy region should be devoid of signals, confirming the deuteration.

    • Mass Spectrometry: Determine the molecular weight of the product to confirm the incorporation of the deuterated methyl groups.

The Perkow Reaction: A Competing Pathway

The Perkow reaction is a competing reaction to the Michaelis-Arbuzov, particularly when α-haloketones are used as substrates.[9] Instead of displacement of the halide, the phosphite attacks the carbonyl carbon, leading to the formation of a vinyl phosphate.[9]

The use of this compound can help to differentiate between the two pathways. In the Perkow reaction, one of the deuterated methyl groups is removed by the halide in the final step of the rearrangement, similar to the Arbuzov reaction.[9] However, the phosphorus-containing product is a vinyl phosphate, which has a distinct ³¹P NMR chemical shift (typically in the negative ppm range) compared to the Arbuzov product.

Protocol 2: Competitive Michaelis-Arbuzov vs. Perkow Reaction with this compound and α-Chloroacetone

Objective: To investigate the product distribution between the Arbuzov and Perkow pathways and to characterize the resulting deuterated products.

Materials:

  • This compound (P(OCD₃)₃)

  • α-Chloroacetone

  • Anhydrous benzene or another suitable aprotic solvent

  • NMR tubes

  • Standard laboratory glassware

  • Inert atmosphere setup

Instrumentation:

  • NMR Spectrometer (with ³¹P and ¹H capabilities)

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for product ratio analysis

Procedure:

  • Reaction Setup:

    • In a manner similar to Protocol 1, combine α-chloroacetone (1.0 mmol) and this compound (1.1 mmol) in anhydrous benzene (5 mL) under an inert atmosphere at room temperature. Rationale: The choice of solvent can influence the ratio of Arbuzov to Perkow products; aprotic solvents are common.

  • Reaction Monitoring and Product Analysis:

    • Monitor the reaction progress by ³¹P NMR. Look for the appearance of two new signals: one corresponding to the β-ketophosphonate (Arbuzov product) and another for the vinyl phosphate (Perkow product).[10]

    • The ratio of the two products can be determined by integrating the respective signals in the ³¹P NMR spectrum.

    • For a more quantitative analysis, GC-MS can be used to separate and identify the volatile products after quenching the reaction.

  • Workup and Characterization:

    • Follow a similar workup procedure as in Protocol 1.

    • Characterize the isolated products (or the product mixture) using ³¹P NMR, ¹H NMR, and mass spectrometry to confirm their structures and isotopic labeling.

Data Presentation and Visualization

Quantitative Data Summary
CompoundFormulaMolecular Weight ( g/mol )Boiling Point (°C)³¹P NMR Shift (ppm, approx.)
This compoundC₃D₉O₃P133.13111-112+140
Dimethyl-d6 benzylphosphonateC₉H₅D₆O₃P--+25
Dimethyl-d6 1-propen-2-yl phosphateC₅H₃D₆O₄P---5 to -15

Note: The exact boiling points and NMR shifts for the deuterated products may vary slightly from their protiated analogs and should be determined experimentally.

Experimental and Mechanistic Diagrams

Michaelis_Arbuzov_Workflow cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup & Isolation cluster_characterization Product Characterization A Reactants: This compound Alkyl Halide B Inert Atmosphere (Ar or N2) C Anhydrous Solvent D Take Aliquots at Intervals C->D Heat E 31P NMR Analysis D->E F Solvent Removal E->F Reaction Complete G Purification (Distillation/Chromatography) F->G H 31P NMR G->H I 1H NMR J Mass Spectrometry

Caption: Experimental workflow for the synthesis and analysis of deuterated phosphonates.

KIE_Logic A Reaction with Tri(methyl) Phosphite C Measure Reaction Rate (k_H) A->C B Reaction with This compound D Measure Reaction Rate (k_D) B->D E Calculate KIE = k_H / k_D C->E D->E F KIE ≈ 1 E->F If G KIE > 1 E->G If H C-H bond cleavage is NOT in the rate-determining step F->H I C-H bond cleavage IS in the rate-determining step G->I

Caption: Logic diagram for determining the kinetic isotope effect (KIE).

Safety and Handling Precautions

Organophosphorus compounds, including trimethyl phosphite and its derivatives, should be handled with care in a well-ventilated fume hood.[11] They are flammable and can be toxic if inhaled or absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of exposure, seek immediate medical attention.[11] All waste should be disposed of according to institutional safety guidelines.

Conclusion

This compound is a powerful tool for the detailed investigation of organophosphorus reaction mechanisms. By carefully designing experiments that leverage both kinetic isotope effects and spectroscopic tracing, researchers can gain unambiguous evidence for proposed reaction pathways. The protocols and principles outlined in this guide provide a solid foundation for employing this valuable isotopic label in the pursuit of a deeper understanding of chemical reactivity, ultimately aiding in the development of more efficient and selective synthetic methods.

References

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  • Wikipedia. (2023, October 27). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Trimethyl Phosphite: A Crucial Building Block in Pharmaceutical Synthesis.
  • Agilent Technologies, Inc. (2024). Safety Data Sheet: Organophosphorus Pesticide Standard.
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  • Han, L.-B., et al. (2015). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C–P(O) Bond Formation. Green Chemistry, 17(6), 3269-3273.
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  • Wikipedia. (2023, April 18). Perkow reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Green phosphonate chemistry – Does it exist?.
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  • Sigma-Aldrich. (n.d.). Trimethyl phosphite solution suitable for NMR.
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  • Jamil, S., & Garlich, J. (2023). Organophosphate Toxicity. In StatPearls.
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  • Hein, J. E., & Blackmond, D. G. (2012). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Accounts of Chemical Research, 45(12), 2045-2054.
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  • Alfa Chemistry. (n.d.). Phosphite Ligands.
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Application Notes & Protocols: Tri(methyl) Phosphite-d9 as a Mild and Efficient Desulfurization Reagent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Desulfurization in Modern Synthesis

Desulfurization, the removal of sulfur from organic molecules, is a critical transformation in synthetic chemistry. It is a key step in numerous applications, from the synthesis of complex natural products and pharmaceuticals to the production of fine chemicals. The ideal desulfurization reagent should be mild, selective, and efficient, operating under conditions that preserve sensitive functional groups within the target molecule. While various reagents exist, many suffer from drawbacks such as harsh reaction conditions, low yields, or the formation of undesirable byproducts.

Tri(methyl) phosphite, P(OCH₃)₃, has emerged as a powerful and mild desulfurization agent.[1][2] Its deuterated analogue, Tri(methyl) Phosphite-d9, P(OCD₃)₃, offers the same reactivity profile while providing a valuable tool for mechanistic studies and as an internal standard in mass spectrometry-based analyses. This document provides a comprehensive guide to the application of this compound for desulfurization, detailing its mechanism, advantages, and a step-by-step protocol for its use.

Scientific Rationale: Why Choose this compound?

The efficacy of tri(methyl) phosphite as a desulfurization reagent stems from the high thiophilicity of the phosphorus(III) center and the thermodynamic driving force of forming a strong phosphorus-sulfur double bond (P=S) in the byproduct, trimethyl thiophosphate.[3][4] This reaction is often clean and high-yielding.

Key Advantages:

  • Mild Reaction Conditions: Desulfurization with tri(methyl) phosphite can often be achieved by gentle heating, preserving delicate functional groups that might be compromised by harsher reagents.

  • High Efficiency: The reaction is driven by the formation of the very stable P=S bond, leading to high conversion rates and yields.

  • Broad Substrate Scope: It is effective for the desulfurization of a variety of sulfur-containing functional groups, including thioamides, thioketones, and cyclic thiocarbonates. A prominent example is its use in the Corey-Winter olefination for converting 1,2-diols to alkenes.[5][6][7][8]

  • Isotopic Labeling: The use of the d9 variant allows for precise tracking of the reagent and its byproducts in complex reaction mixtures, which is invaluable for reaction monitoring and mechanistic elucidation via techniques like NMR spectroscopy and mass spectrometry.

Mechanism of Desulfurization

The generally accepted mechanism involves the nucleophilic attack of the phosphorus atom of tri(methyl) phosphite on the sulfur atom of the substrate. This forms a transient intermediate that subsequently collapses to yield the desulfurized product and trimethyl thiophosphate.

In the context of the well-studied Corey-Winter olefination, a 1,2-diol is first converted to a cyclic thiocarbonate. Treatment with tri(methyl) phosphite then proceeds via a stereospecific cis-elimination. The phosphite attacks the sulfur atom, leading to the formation of a carbene intermediate which then collapses to the desired alkene with the extrusion of carbon dioxide.[5][6][7][8]

A more recent development has shown that trimethyl phosphite can be used catalytically in radical-mediated desulfurization reactions, where it acts as a sulfur-trapping agent in a cycle involving a silyl radical reductant.[3][4]

Caption: Generalized mechanism of desulfurization by this compound.

Experimental Protocol: General Procedure for Desulfurization

This protocol provides a general method for the desulfurization of an organic substrate using this compound. The reaction conditions, particularly temperature and time, may require optimization for specific substrates.

Safety Precautions:

  • Tri(methyl) phosphite is a combustible liquid with a strong, unpleasant odor.[1][9] It is also toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[10][11]

  • PPE should include nitrile or rubber gloves, a lab coat, and chemical safety goggles.[10][11]

  • All glassware should be oven-dried before use, as the reagent is sensitive to moisture.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphite reagent.[10]

Materials and Reagents:

  • Sulfur-containing substrate

  • This compound

  • Anhydrous solvent (e.g., toluene, xylene, or neat reagent)

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Step-by-Step Procedure:
  • Reaction Setup:

    • To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the sulfur-containing substrate (1.0 eq).

    • Flush the system with an inert gas (N₂ or Ar).

  • Addition of Reagent:

    • Under the inert atmosphere, add the chosen anhydrous solvent. In many cases, particularly for reactions like the Corey-Winter olefination, an excess of this compound can serve as both the reagent and the solvent.[7]

    • Add this compound (typically 1.5 - 10 equivalents, depending on the substrate and reaction) to the flask via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (often reflux) with vigorous stirring.

    • Monitor the progress of the reaction by TLC or another suitable analytical technique (e.g., GC-MS, LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

    • If the phosphite was used in excess, it can be removed under reduced pressure. Caution: Ensure your vacuum pump is properly trapped to handle the volatile phosphite.

    • The crude residue can then be purified by standard methods, such as column chromatography on silica gel, to isolate the desired desulfurized product.

Experimental_Workflow start Start setup 1. Reaction Setup - Add substrate to dry flask - Flush with inert gas (N₂/Ar) start->setup reagents 2. Reagent Addition - Add anhydrous solvent - Add this compound setup->reagents reaction 3. Reaction - Heat to desired temperature - Stir vigorously reagents->reaction monitor 4. Monitor Progress - Use TLC, GC-MS, or LC-MS reaction->monitor monitor->reaction Incomplete workup 5. Work-up - Cool to room temperature - Remove excess phosphite (vacuum) monitor->workup Complete purify 6. Purification - Column chromatography workup->purify end End (Isolated Product) purify->end

Caption: Step-by-step experimental workflow for desulfurization.

Data and Applications

The following table summarizes typical reaction conditions for the desulfurization of various substrates using trialkyl phosphites, which are directly applicable to the d9-analogue.

Substrate TypeReagent EquivalentsSolventTemperatureTypical YieldReference
Cyclic Thiocarbonate5 - 10Neat or TolueneReflux> 90%[7]
Thioamide1.5 - 2.0XyleneReflux80 - 95%N/A
Episulfide (Thiirane)1.1 - 1.5Benzene80 °C> 90%N/A
Alkyl Thiol (Catalytic)0.2 (catalytic)Toluene100 °C70 - 99%[3][4]

Note: Specific yields and conditions are highly substrate-dependent and may require optimization.

Troubleshooting and Considerations
  • Low Conversion: If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding more equivalents of the phosphite reagent. Ensure the solvent is completely anhydrous.

  • Side Reactions: Tri(methyl) phosphite can undergo the Michaelis-Arbuzov reaction with any alkyl halides present, even catalytically.[1] Ensure your substrate is free of such impurities.

  • Purification Challenges: The byproduct, trimethyl thiophosphate, can sometimes be challenging to separate from the desired product. Careful column chromatography with an optimized solvent system is key.

Conclusion

This compound is a versatile, mild, and efficient reagent for the desulfurization of a wide range of organic compounds. Its predictable reactivity, coupled with the benefits of isotopic labeling, makes it an invaluable tool for synthetic chemists in both academic and industrial research. By following the outlined safety precautions and experimental protocol, researchers can confidently employ this reagent to achieve their synthetic goals.

References

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  • Organic Chemistry Portal. (n.d.). Corey-Winter Olefin Synthesis. Retrieved from [Link]

  • Morsy, R. M. I., et al. (2023). Metal-free reductive desulfurization of C-sp3-substituted thiols using phosphite catalysis. Chemical Science. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: TRIMETHYL PHOSPHITE. Retrieved from [Link]

  • Loba Chemie. (2016). TRIMETHYL PHOSPHITE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Metal-free reductive desulfurization of C-sp3-substituted thiols using phosphite catalysis. Chemical Science. [Link]

  • ACS Publications. (2019). Intermolecular Phosphite-Mediated Radical Desulfurative Alkene Alkylation Using Thiols. Organic Letters. [Link]

  • Wikipedia. (n.d.). Trimethyl phosphite. Retrieved from [Link]

Sources

Application Notes and Protocols for Phosphonate Synthesis Using Tri(methyl) Phosphite-d9

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling Reaction Mechanisms with Deuterium-Labeled Phosphonates

The synthesis of phosphonates, pivotal isosteres of carboxylates in medicinal chemistry and materials science, relies on a bedrock of classic name reactions. The Michaelis-Arbuzov, Pudovik, and Kabachnik-Fields reactions provide robust pathways to a diverse array of these organophosphorus compounds.[1][2][3] A deeper understanding of the intricate mechanisms governing these transformations is paramount for reaction optimization, the development of novel catalysts, and the rational design of new synthetic methodologies.

The introduction of isotopically labeled reagents, such as Tri(methyl) Phosphite-d9, serves as a powerful tool for elucidating these reaction pathways.[4] By strategically placing deuterium atoms on the methyl groups of the phosphite, researchers can trace the fate of these fragments, probe the nature of transition states, and quantify kinetic isotope effects (KIEs).[5][6] This application note provides a comprehensive guide to the synthesis of phosphonates using this compound, offering detailed protocols, mechanistic insights, and analytical guidance for the modern research chemist.

The Scientific Rationale: Why Use this compound?

The substitution of protium (¹H) with deuterium (²H) introduces a subtle yet profound change in the mass of the C-H bond, leading to a lower vibrational frequency. This difference in zero-point energy is the origin of the deuterium kinetic isotope effect (KIE), where the cleavage of a C-D bond is typically slower than that of a C-H bond.[5][6] In the context of phosphonate synthesis, employing this compound can provide critical mechanistic information:

  • Mechanistic Elucidation of the Michaelis-Arbuzov Reaction: In the final dealkylation step of the Michaelis-Arbuzov reaction, a halide ion attacks one of the phosphite's methyl groups in an SN2 fashion.[7][8] By using this compound, the formation of deuterated methyl halide (CD₃X) can be unequivocally confirmed, providing direct evidence for this pathway. Furthermore, a primary KIE may be observed if this dealkylation is the rate-determining step.[5]

  • Probing Transition State Structures: Secondary KIEs can offer insights into changes in hybridization at a reacting center.[6] While less pronounced than primary effects, these can help to differentiate between proposed transition state geometries in reactions like the Pudovik and Kabachnik-Fields condensations.

  • Metabolic Fate and Tracer Studies: In drug development, deuteration can alter the metabolic profile of a phosphonate-containing drug candidate by slowing down cytochrome P450-mediated oxidation of methyl groups.[9] Synthesizing these deuterated analogues with this compound is a direct route to obtaining materials for such pharmacokinetic studies.

Core Synthetic Protocols

The following protocols are adapted from established procedures for their non-deuterated counterparts. The key considerations when using this compound are the need for an inert atmosphere to prevent hydrolysis and oxidation, and careful monitoring to track the incorporation of the deuterated methyl groups.

Protocol 1: The Michaelis-Arbuzov Reaction with this compound

This protocol describes the synthesis of dimethyl-d6 methylphosphonate-d3 from methyl iodide and this compound. This reaction is a classic example used to investigate the Arbuzov rearrangement.[10]

Reaction Scheme:

P(OCD₃)₃ + CH₃I → CH₃P(O)(OCD₃)₂ + CD₃I

Materials:

  • This compound (CAS: 96201-07-9)[11]

  • Methyl iodide (CH₃I)

  • Anhydrous toluene (optional, as solvent)

  • Round-bottom flask with reflux condenser

  • Nitrogen or Argon gas inlet

  • Heating mantle with magnetic stirrer

Procedure:

  • Reaction Setup: Assemble a dry 50 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen or argon inlet. Ensure all glassware is thoroughly dried in an oven prior to use.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 eq) to the flask. If desired, an anhydrous solvent like toluene can be used.

  • Initiation: Slowly add methyl iodide (1.1 eq) to the stirred solution at room temperature. The reaction is often exothermic.

  • Reaction: Gently heat the reaction mixture to reflux (typically 100-150°C, depending on the boiling point of the alkyl halide and solvent) and maintain for 2-6 hours.[12][13]

  • Monitoring: The progress of the reaction can be monitored by ³¹P NMR spectroscopy. The starting this compound will have a characteristic signal around +140 ppm, while the product, a phosphonate, will appear in the range of +20 to +30 ppm.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • The product can be purified by fractional distillation under reduced pressure to separate the desired dimethyl-d6 methylphosphonate-d3 from any unreacted starting materials and the byproduct (CD₃I).[14]

Causality Behind Experimental Choices:

  • Inert Atmosphere: Trialkyl phosphites are susceptible to oxidation and hydrolysis. The use of a nitrogen or argon atmosphere is crucial to prevent the formation of trimethyl-d9 phosphate and other byproducts.[10]

  • Excess Alkyl Halide: A slight excess of the alkyl halide ensures complete conversion of the phosphite.

  • Thermal Conditions: The Michaelis-Arbuzov reaction typically requires heating to drive the dealkylation of the phosphonium salt intermediate.[13]

  • ³¹P NMR Monitoring: This is the most direct method to follow the conversion of the P(III) starting material to the P(V) product due to the large difference in their chemical shifts.[15]

Michaelis_Arbuzov_d9 TMPd9 P(OCD₃)₃ Intermediate [CH₃-P⁺(OCD₃)₃] I⁻ TMPd9->Intermediate SN2 Attack MeI CH₃I MeI->Intermediate Product CH₃P(O)(OCD₃)₂ Intermediate->Product Dealkylation (SN2) Byproduct CD₃I Intermediate->Byproduct

Caption: Michaelis-Arbuzov reaction with this compound.

Protocol 2: The Pudovik Reaction with a Deuterated Phosphite Source

The Pudovik reaction involves the addition of a hydrophosphoryl compound to an imine.[3] To utilize this compound, it must first be hydrolyzed to dimethyl-d6 phosphite.

Reaction Scheme:

  • P(OCD₃)₃ + H₂O → HP(O)(OCD₃)₂ + CD₃OH

  • R-CH=N-R' + HP(O)(OCD₃)₂ → (R'-NH-CHR)-P(O)(OCD₃)₂

Materials:

  • This compound

  • Deionized water

  • Imine (pre-formed or generated in situ)

  • Anhydrous solvent (e.g., toluene, THF, or solvent-free)

  • Catalyst (optional, e.g., a Lewis acid or base)

  • Round-bottom flask

  • Nitrogen or Argon gas inlet

Procedure:

  • Preparation of Dimethyl-d6 Phosphite: In a dry flask under an inert atmosphere, carefully add one equivalent of water to this compound. The reaction is typically exothermic and should be done with cooling. The formation of dimethyl-d6 phosphite can be confirmed by ³¹P NMR (a doublet with a large ¹JP-H coupling constant of ~700 Hz).

  • Pudovik Reaction:

    • To a solution of the imine (1.0 eq) in an appropriate solvent (or neat), add the freshly prepared dimethyl-d6 phosphite (1.1 eq).

    • If a catalyst is used, add it at this stage (e.g., 5-10 mol%).

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-80°C) for 2-24 hours.[10]

  • Monitoring: The reaction can be monitored by TLC or by observing the disappearance of the dimethyl-d6 phosphite signal in the ³¹P NMR spectrum.

  • Workup and Purification:

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

  • In Situ Hydrolysis: Careful, controlled hydrolysis of this compound provides the necessary deuterated dialkyl phosphite for the Pudovik reaction.

  • Catalyst Choice: While some Pudovik reactions proceed thermally, many are accelerated by the addition of a Lewis acid (to activate the imine) or a base (to deprotonate the phosphite). The choice of catalyst depends on the substrate.[1]

  • Solvent-Free Option: Many Pudovik reactions can be run under solvent-free conditions, which is a greener and often more efficient approach.[10]

Pudovik_d9_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Pudovik Reaction TMPd9 This compound DMPd6 HP(O)(OCD₃)₂ TMPd9->DMPd6 H2O H₂O H2O->DMPd6 Controlled Hydrolysis Product α-Aminophosphonate-d6 DMPd6->Product Imine Imine (R-CH=N-R') Imine->Product Nucleophilic Addition

Sources

Troubleshooting & Optimization

Technical Support Center: Tri(methyl) Phosphite-d9

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tri(methyl) Phosphite-d9. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Given that the reactivity of this compound is analogous to its non-deuterated counterpart, trimethyl phosphite, this guide will address common side reactions and troubleshooting strategies applicable to both.

The deuterium labeling in this compound offers a powerful tool for mechanistic studies and metabolic tracking. However, the inherent reactivity of the phosphite ester core remains the primary driver of both desired transformations and potential side product formation. This guide provides in-depth, field-proven insights to help you anticipate, identify, and mitigate common issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using this compound?

The most frequently encountered side products arise from four main pathways:

  • Oxidation: this compound is readily oxidized by ambient air to form Tri(methyl) Phosphate-d9.[1][2][3] This is often the most significant impurity in aged starting material.

  • Hydrolysis: Due to its sensitivity to moisture, this compound can hydrolyze to Di(methyl) Phosphite-d9 and deuterated methanol (CD₃OH).[2]

  • Perkow Reaction Products: In reactions with α-halocarbonyl compounds, the Perkow reaction can compete with the desired Michaelis-Arbuzov reaction, leading to the formation of enol phosphates instead of β-ketophosphonates.[4][5]

  • Isomerization/Rearrangement: Under thermal stress, this compound can undergo rearrangement, and in the course of a Michaelis-Arbuzov reaction, the intermediate phosphonium salt can lead to other byproducts if not cleanly converted.[6][7]

Q2: My NMR shows a peak corresponding to Tri(methyl) Phosphate-d9 in my starting material. Can I still use it?

The presence of the oxidized P(V) species, Tri(methyl) Phosphate-d9, is a common issue. While it is largely unreactive under the conditions of many phosphite-mediated reactions (like the Michaelis-Arbuzov), its presence will reduce the effective concentration of your nucleophilic P(III) reagent. For reactions requiring high purity and precise stoichiometry, it is recommended to purify the this compound by distillation immediately before use.

Q3: Why am I getting the Perkow product instead of the Michaelis-Arbuzov product?

The competition between the Michaelis-Arbuzov and Perkow pathways is a classic challenge when reacting trialkyl phosphites with α-halocarbonyl compounds.[4] Several factors influence the outcome:

  • Electrophilic Center: The Perkow reaction is favored when the phosphite attacks the carbonyl carbon, whereas the Arbuzov reaction results from attack at the α-carbon bearing the halide.[8][9]

  • Solvent Polarity: Polar solvents can favor the Perkow pathway kinetically.[8][9][10]

  • Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically more stable Michaelis-Arbuzov product, although this is system-dependent.[5][10]

  • Halogen: The nature of the halide is critical. The propensity for the Perkow reaction often increases in the order I < Br < Cl. α-iodo ketones almost exclusively yield the Arbuzov product.[4]

Q4: How can I minimize hydrolysis of my this compound?

Strict anhydrous conditions are paramount.

  • Storage: Store the reagent under an inert atmosphere (Argon or Nitrogen) in a tightly sealed container, preferably with a septum seal for withdrawal.

  • Handling: Use dry solvents and glassware. Solvents should be freshly distilled from an appropriate drying agent. Glassware should be flame-dried or oven-dried before use.

  • Technique: Employ syringe and cannula techniques for transferring the reagent and solvents to minimize exposure to atmospheric moisture.

Troubleshooting Guide: Common Issues & Solutions

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps & Explanations
Low or No Conversion in Michaelis-Arbuzov Reaction 1. Degraded Reagent: The this compound may have been oxidized or hydrolyzed.1. Verify Reagent Quality: Analyze the starting material by ³¹P NMR. A major peak around +140 ppm indicates the desired P(III) species, while a peak near +2 ppm suggests the presence of the oxidized phosphate. Purify by distillation if necessary.
2. Insufficient Temperature: The reaction may require thermal energy to proceed.2. Increase Temperature: Michaelis-Arbuzov reactions often require heating.[11] Monitor the reaction at elevated temperatures (e.g., 80-120 °C), but be mindful of potential side reactions at higher temperatures.
3. Unreactive Alkyl Halide: The electrophile may not be sufficiently reactive.3. Use a More Reactive Halide: The reactivity order for the alkyl halide is typically I > Br > Cl. If using a chloride, consider converting it to the corresponding iodide in situ with a catalytic amount of sodium iodide (Finkelstein reaction).
Formation of an Unexpected Enol Phosphate (Perkow Product) 1. Substrate Structure: The α-halocarbonyl compound is prone to attack at the carbonyl carbon.1. Modify Substrate/Reagents: If possible, use an α-iodo or α-bromo analog instead of an α-chloro ketone.[4] Using a more sterically hindered phosphite can sometimes favor attack at the less-hindered α-carbon.
2. Reaction Conditions: Polar solvents are favoring the Perkow pathway.2. Solvent Screen: Switch to a less polar solvent (e.g., toluene instead of THF or CH₂Cl₂). Computational studies have shown the Perkow path is kinetically preferred in polar solvents.[5][9][10]
Presence of Di(methyl) Phosphite-d9 in the Product Mixture 1. Water Contamination: Hydrolysis of the starting material or intermediate phosphonium salt.1. Ensure Anhydrous Conditions: Rigorously dry all solvents and glassware. Perform the reaction under a strict inert atmosphere. Water can react with the starting phosphite or the Arbuzov intermediate.
Complex Mixture of Byproducts; Difficult Purification 1. Thermal Decomposition: The reaction temperature may be too high, causing decomposition of the starting material or product.1. Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor by TLC or NMR to find the optimal balance.
2. Side Reactions of the Product: The initial Arbuzov product may be reacting further.2. Isolate Product Promptly: Work up the reaction as soon as it is complete to prevent subsequent decomposition or side reactions of the desired product.

Visualizing Reaction Pathways

The Arbuzov vs. Perkow Dichotomy

The reaction of this compound with an α-haloketone can proceed via two competitive pathways. The desired Michaelis-Arbuzov reaction involves a nucleophilic attack on the α-carbon. The competing Perkow reaction involves an initial attack on the carbonyl carbon, leading to a different product class.

G cluster_start Reactants cluster_arbuzov Michaelis-Arbuzov Pathway cluster_perkow Perkow Pathway TMPd9 P(OCD₃)₃ Arbuzov_Int [(CD₃O)₃P⁺-CH(R')-CO-R] X⁻ (Phosphonium Salt) TMPd9->Arbuzov_Int  Attack at α-Carbon (SN2) Perkow_Int Oxaphosphirane Intermediate TMPd9->Perkow_Int  Attack at Carbonyl C HaloKetone R-CO-CH(X)-R' HaloKetone->Arbuzov_Int HaloKetone->Perkow_Int Arbuzov_Prod (CD₃O)₂P(O)-CH(R')-CO-R (β-Ketophosphonate-d6) Arbuzov_Int->Arbuzov_Prod  Dealkylation (CD₃X loss) Perkow_Prod (CD₃O)₂P(O)-O-C(R)=CH-R' (Enol Phosphate-d6) Perkow_Int->Perkow_Prod  Rearrangement & Dealkylation

Caption: Competing Michaelis-Arbuzov and Perkow reaction pathways.

Common Degradation Pathways

This compound is susceptible to common degradation pathways that consume the active reagent and introduce impurities into the reaction system.

G TMPd9 This compound P(OCD₃)₃ Phosphate Tri(methyl) Phosphate-d9 O=P(OCD₃)₃ TMPd9->Phosphate Air Exposure Phosphite_H Di(methyl) Phosphite-d9 (CD₃O)₂P(O)H TMPd9->Phosphite_H Moisture Exposure Oxidation Oxidation (O₂) Oxidation->Phosphate Hydrolysis Hydrolysis (H₂O) Hydrolysis->Phosphite_H Methanol Methanol-d3 CD₃OH Hydrolysis->Methanol

Caption: Primary degradation routes for this compound.

Experimental Protocols

Protocol 1: Quality Assessment of this compound via ³¹P NMR

Objective: To determine the purity of this compound and quantify the amount of its primary oxidation byproduct, Tri(methyl) Phosphate-d9.

Materials:

  • This compound sample

  • NMR tube

  • Deuterated chloroform (CDCl₃), anhydrous

  • Triphenyl phosphate (internal standard), optional

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Under an inert atmosphere, add ~0.5 mL of anhydrous CDCl₃ to a clean, dry NMR tube.

  • Add 1-2 drops (~20-40 µL) of the this compound sample to the NMR tube using a dry syringe.

  • (Optional) For quantitative analysis, add a known mass of triphenyl phosphate as an internal standard.

  • Cap the NMR tube, mix gently, and acquire a proton-decoupled ³¹P NMR spectrum.

  • Analysis:

    • This compound (P(III)): Expect a sharp singlet around δ +140 ppm .

    • Tri(methyl) Phosphate-d9 (P(V)): Expect a sharp singlet around δ +2 ppm .

    • Di(methyl) Phosphite-d9: Expect a doublet (due to P-H coupling) around δ +7 to +10 ppm with a large coupling constant (JP-H ≈ 700 Hz).

  • Integrate the peaks to determine the relative molar ratio of the phosphite to its oxidized and hydrolyzed impurities.

Protocol 2: Purification of this compound by Fractional Distillation

Objective: To remove non-volatile impurities and the higher-boiling oxidation product, Tri(methyl) Phosphate-d9.

WARNING: This procedure should be performed in a well-ventilated fume hood. Tri(methyl) Phosphite is flammable and has a strong, unpleasant odor.[2][12][13]

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Vacuum source (if distilling under reduced pressure)

  • Inert gas source (N₂ or Ar)

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is thoroughly dried.

  • Charge the distillation flask with the crude this compound.

  • Flush the entire system with an inert gas.

  • Begin heating the distillation flask gently.

  • Collect the fraction boiling at approximately 111-112 °C at atmospheric pressure .[1]

  • The purified this compound should be collected in a flask under an inert atmosphere.

  • Store the freshly distilled product over a drying agent (like molecular sieves) and under an inert atmosphere.

References

  • Trimethyl phosphite - Wikipedia. Wikipedia. [Link]

  • Trimethyl Phosphite | PDF - Scribd. Scribd. [Link]

  • A Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis-Arbuzov Reaction Paths | Request PDF - ResearchGate. ResearchGate. [Link]

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. MDPI. [Link]

  • A Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis- Arbuzov Reaction Paths - The Journal of Physical Chemistry A (ACS Publications). ACS Publications. [Link]

  • Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis−Arbuzov - ACS Publications. ACS Publications. [Link]

  • Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis–Arbuzov Reaction Paths | The Journal of Physical Chemistry A - ACS Publications. ACS Publications. [Link]

  • Exploring the Ab Initio Kinetics of Trimethyl Phosphite - PubMed. PubMed. [Link]

  • Process for the preparation and recovery of trimethyl phosphite and derivatives thereof - Google Patents.
  • Trimethyl phosphite | (CH3O)3P | CID 8472 - PubChem. PubChem. [Link]

  • Michaelis–Arbuzov reaction - Wikipedia. Wikipedia. [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review - ResearchGate. ResearchGate. [Link]

  • Some new observations on an old reaction: Disproportionation and the formation of P-O-P intermediates in the Michaelis-Arbuzov reaction of triaryl phosphites with alkyl halides - ResearchGate. ResearchGate. [Link]

  • TRIMETHYLPHOSPHITE - Gelest, Inc. Gelest, Inc. [Link]

Sources

Technical Support Center: Optimizing Yield in Reactions with Tri(methyl) Phosphite-d9

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Tri(methyl) Phosphite-d9. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for maximizing yield in common synthetic applications. While this document focuses on the deuterated reagent, the principles and protocols are directly applicable to its non-deuterated analog, trimethyl phosphite.

The isotopic labeling in this compound does not significantly alter its chemical reactivity in the context of reaction optimization. Its primary utility lies in mechanistic studies or as an internal standard where mass differentiation is required. The key to high-yield reactions lies in understanding the reagent's sensitivity and the nuances of the reaction mechanisms in which it participates.

Section 1: Core Reagent Handling & Purity (FAQs)

The quality and handling of your phosphite reagent are the most critical factors influencing reaction success. Organophosphorus(III) compounds are susceptible to degradation, which can inhibit or complicate your desired transformation.[1][2]

Q1: My reaction is sluggish or failing. Could my this compound be the problem?

A: Absolutely. The phosphorus(III) center is highly nucleophilic and prone to two main degradation pathways:

  • Oxidation: Exposure to air will rapidly oxidize P(III) to the P(V) species, Tri(methyl) Phosphate-d9. This phosphate is not nucleophilic and is unreactive in Michaelis-Arbuzov or Staudinger reactions.[3]

  • Hydrolysis: Moisture will hydrolyze the phosphite to dimethyl phosphite-d6 and methanol-d3.[4][5] This reduces the concentration of the active reagent and introduces protic species that can interfere with your reaction.

Always use a fresh bottle or a properly stored aliquot of the reagent. If you suspect degradation, it is best to purify the phosphite before use.

Q2: What are the correct storage and handling procedures for this compound?

A: Strict anhydrous and anaerobic techniques are mandatory.

  • Storage: Store the reagent in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).[6] It should be kept in a cool, dry place, away from oxidants and strong bases.[4][6][7]

  • Handling: Always handle the liquid using a syringe or cannula under an inert atmosphere. Never leave the bottle open to the air. Use oven-dried glassware and anhydrous solvents for all reactions.[8]

Q3: The reagent has a very strong, pungent odor. Is this normal?

A: Yes, trimethyl phosphite is known for its highly pungent and distinctive odor.[3][5] However, a strong odor is also a reminder that it is volatile and should be handled exclusively within a well-ventilated fume hood.[9][10] Inhalation can cause respiratory irritation.[11]

Q4: Can I purify my this compound if I suspect it has degraded?

A: Yes, purification via distillation is effective. However, given its flammability and potential for decomposition, this should be done with caution.

Protocol 1: Purification of this compound by Distillation
  • Setup: Assemble a distillation apparatus with oven-dried glassware under a positive pressure of dry nitrogen or argon.

  • Drying (Optional): For small amounts of moisture, the phosphite can be briefly stirred over sodium wire, followed by filtration under inert conditions.

  • Distillation: Distill the liquid under atmospheric pressure or reduced pressure. The boiling point of non-deuterated trimethyl phosphite is 111-112 °C.[3] Collect the fraction that distills at a constant temperature.

  • Storage: Immediately store the freshly distilled phosphite under an inert atmosphere in a sealed flask with a Teflon stopcock or a septum-sealed bottle.

Section 2: Troubleshooting the Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for forming P-C bonds, reacting a phosphite with an alkyl halide to yield a phosphonate.[12][13] Success hinges on substrate reactivity and precise control of reaction conditions.

Caption: Troubleshooting workflow for low-yield Michaelis-Arbuzov reactions.

Q1: My reaction shows low or no conversion, even with pure phosphite. What are the most common causes?

A: Low conversion typically stems from two areas: substrate reactivity and reaction conditions.[12]

  • Substrate Reactivity: The reaction is an SN2-type process. The reactivity of the alkyl halide is critical, following the order: R-I > R-Br > R-Cl.[14] Primary and benzylic halides are ideal. Secondary halides are sluggish and prone to side reactions, while tertiary, aryl, and vinyl halides are generally unreactive in the classic reaction.[2][14]

  • Reaction Temperature: The traditional Michaelis-Arbuzov reaction often requires high temperatures, typically between 120-160 °C, to proceed at a reasonable rate.[2][14] Insufficient heat is a common cause of failure. Monitor your reaction progress (e.g., by ³¹P NMR) to determine if it is simply slow.

Q2: I'm observing an unexpected vinyl phosphate byproduct alongside my desired phosphonate. What is happening?

A: You are likely observing the competing Perkow reaction . This side reaction is favored when using α-halo ketones or aldehydes. Instead of attacking the α-carbon (Arbuzov), the phosphite attacks the electrophilic carbonyl carbon, leading to a vinyl phosphate product after rearrangement.[14]

To favor the Michaelis-Arbuzov product:

  • Increase Temperature: Higher temperatures generally favor the thermodynamically controlled Arbuzov product over the kinetically favored Perkow product.[14]

  • Change Halide: Using an α-iodo ketone instead of the chloro- or bromo- analog can favor the Arbuzov pathway due to the higher reactivity of the C-I bond in the SN2 reaction.

  • Solvent Choice: The Perkow reaction is often favored in more polar solvents. Running the reaction in a less polar solvent may increase the yield of the desired phosphonate.[14]

Caption: Competing pathways in the reaction of phosphites with α-halo ketones.

Q3: My reaction with a secondary alkyl halide is giving me an alkene byproduct. How can I resolve this?

A: Secondary and tertiary alkyl halides are poor substrates because the nucleophilic phosphite can act as a base, promoting a competing E2 elimination reaction to form an alkene.[2] To overcome this, consider a modern alternative:

  • Radical Arbuzov Reaction: Photoredox-catalyzed methods have been developed that allow for the phosphonylation of primary, secondary, and even tertiary alkyl halides at room temperature with excellent functional group tolerance.[15] This approach avoids the high temperatures and nucleophilic substitution mechanism of the classic reaction.[15]

Table 1: Michaelis-Arbuzov Troubleshooting Summary
ProblemPotential CauseRecommended Solution
Low/No Conversion Reagent degradation (oxidation/hydrolysis)Use freshly distilled phosphite under inert/anhydrous conditions.[2]
Low reaction temperatureIncrease temperature to 120-160 °C and monitor reaction progress.[14]
Unreactive alkyl halide (Cl, 2°, 3°)Switch to a more reactive halide (I > Br > Cl) or use a primary halide.[14] For difficult substrates, consider a Radical Arbuzov protocol.[15]
Vinyl Phosphate Byproduct Competing Perkow reactionIncrease reaction temperature; use a less polar solvent.[14]
Alkene Byproduct E2 elimination with 2° or 3° halidesUse a Radical Arbuzov protocol to avoid the elimination pathway.[2][15]
Reaction is too slow Low nucleophilicity of phosphiteAdd a Lewis acid catalyst (e.g., ZnI₂) to increase the reaction rate under milder conditions.[14]
Section 3: Troubleshooting the Staudinger Reaction

The Staudinger reaction involves the reaction of a phosphite with an organic azide to form an aza-ylide (iminophosphorane).[16] In the Staudinger Reduction , this intermediate is hydrolyzed with water to produce a primary amine and a phosphine oxide, offering a mild method for azide reduction.[16][17]

Q1: My azide is not being fully consumed, or the reaction is very slow. What could be the issue?

A: While the initial reaction is often fast, the stability of the resulting aza-ylide intermediate can vary, leading to sluggish reactions.

  • Electronic Effects: Electron-withdrawing groups on the azide can stabilize the aza-ylide intermediate, slowing its subsequent hydrolysis to the amine.

  • Steric Hindrance: Bulky substituents on either the phosphite or the azide can hinder the initial nucleophilic attack, reducing the reaction rate.[18]

  • Aryl Azides: Aryl azides can form particularly stable aza-ylides, making the subsequent hydrolysis step slow. Novel phosphine reagents have been designed to accelerate these specific transformations.[19]

Q2: I've formed the aza-ylide, but I'm struggling to convert it to the desired amine. How do I complete the reduction?

A: The conversion of the aza-ylide to the amine is not spontaneous; it requires hydrolysis.[16] The most common reason for incomplete reduction is the absence of water.

Protocol 2: Standard Staudinger Reduction
  • Aza-ylide Formation: Dissolve the organic azide in an anhydrous solvent (like THF or ether). Add 1.0-1.1 equivalents of this compound at room temperature. Stir until TLC or LCMS analysis shows complete consumption of the azide and formation of the aza-ylide. Nitrogen evolution is typically observed.

  • Hydrolysis: Add an excess of water to the reaction mixture. Stir vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until the aza-ylide is fully converted to the amine.

  • Workup: Perform a standard aqueous workup to isolate the amine. The byproduct, trimethyl phosphate-d9, is water-soluble and often easily removed during extraction.

Q3: My reaction is producing a phosphonamide byproduct. What is causing this?

A: This can result from an undesired aza-Wittig type side reaction.[18] This pathway can become more significant with certain substrates or if the intended reaction is an intermolecular Staudinger ligation rather than a simple reduction. For ligations, specialized phosphine reagents (e.g., phosphinothiols) are often employed to direct the reaction pathway and avoid this side product.[18] For simple reductions, ensuring efficient hydrolysis of the intermediate is the best way to prevent further reactions.

Table 2: Staudinger Reduction Troubleshooting Summary
ProblemPotential CauseRecommended Solution
Incomplete Azide Conversion Steric hindrance or deactivating electronic effectsIncrease reaction time, gently heat the reaction, or consider using a less hindered phosphine like tributylphosphine.[18]
Aza-ylide Intermediate Persists Insufficient water for hydrolysisAfter initial azide consumption, add an excess of water and continue stirring, with heat if necessary, to drive the hydrolysis step.[16][17]
Reaction is Sluggish (esp. with aryl azides) Kinetically stable aza-ylide intermediateEnsure sufficient time and effective hydrolysis conditions. For particularly difficult substrates, specialized catalytic systems may be required.[19]
Section 4: Safety Precautions

This compound and other organophosphorus compounds must be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[10]

  • Ventilation: Always handle this reagent in a certified chemical fume hood to avoid inhalation of its pungent and irritating vapors.[4][20]

  • Flammability: Trimethyl phosphite is a flammable liquid. Keep it away from open flames, sparks, and hot surfaces.[4][6]

  • Toxicity: Organophosphorus compounds are toxic. Avoid skin and eye contact.[5][9][11] In case of exposure, rinse the affected area immediately and seek medical attention.

  • Disposal: Dispose of all organophosphorus waste according to your institution's hazardous waste guidelines. Do not mix with other waste streams unless permitted.[10]

References
  • New Jersey Department of Health. (1998). Hazardous Substance Fact Sheet: Trimethyl Phosphite. Retrieved from [Link]

  • Wikipedia. Trimethyl phosphite. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Understanding Trimethyl Phosphite Synthesis: Methods and Raw Materials. Retrieved from [Link]

  • International Programme on Chemical Safety. (2021). International Chemical Safety Card: TRIMETHYL PHOSPHITE. Retrieved from [Link]

  • Gelest, Inc. (2017). Safety Data Sheet: TRIMETHYLPHOSPHITE. Retrieved from [Link]

  • Google Patents. US3201435A - Process for the production of trimethyl phosphite.
  • Google Patents. US3184495A - Process for the preparation and recovery of trimethyl phosphite and derivatives thereof.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8472, Trimethyl phosphite. Retrieved from [Link]

  • ACS Publications. (2020). Staudinger Reactions for Selective Functionalization of Polysaccharides: A Review. Biomacromolecules. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024). Safety Data Sheet: Organophosphorus Pesticide Standard. Retrieved from [Link]

  • Organic Chemistry Portal. Staudinger Reaction - Common Conditions. Retrieved from [Link]

  • Prochem, Inc. Safety Data Sheet: Trimethyl Phosphite. Retrieved from [Link]

  • MDPI. (2021). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Organophosphorus Chemistry: Mechanisms and Biomedical Applications. Retrieved from [Link]

  • Patsnap. Trimethyl phosphite producing process. Retrieved from [Link]

  • Organic Syntheses. Procedure for Triethyl phosphite. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12203185, this compound. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1994). NIOSH Manual of Analytical Methods (NMAM), 4th ed.: ORGANOPHOSPHORUS PESTICIDES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules. Retrieved from [Link]

  • Scribd. Organophosphorus Reagents. Retrieved from [Link]

  • Wikipedia. Staudinger reaction. Retrieved from [Link]

  • Chinese Chemical Society. (2021). Radical Arbuzov Reaction. CCS Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Tri(methyl) Phosphite-d9 Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tri(methyl) Phosphite-d9. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this valuable isotopic labeling reagent. As a Senior Application Scientist, my goal is to synthesize technical accuracy with practical, field-proven insights to ensure the integrity of your experiments.

Introduction: The Criticality of Purity in Isotopic Labeling

This compound, P(OCD₃)₃, is a crucial reagent in synthetic chemistry, particularly for introducing isotopically labeled methyl groups in the synthesis of pharmaceuticals and other complex molecules. Its purity is paramount, as even minor impurities can lead to ambiguous analytical results (e.g., in NMR or mass spectrometry) and unwanted side reactions. This guide provides a comprehensive overview of purification techniques and troubleshooting common issues to help you achieve the highest possible purity for your this compound.

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the primary stability concerns for this compound and how should it be stored?

A1: this compound is sensitive to two main degradation pathways: hydrolysis and oxidation.[1][2][3]

  • Hydrolysis: The P-O bond is susceptible to cleavage by water, leading to the formation of dimethyl phosphite-d6 and deuterated methanol (CD₃OD).[1] This is often the most significant source of impurity. The rate of hydrolysis can be influenced by acidic or basic conditions.[3][4]

  • Oxidation: The phosphorus (III) center can be readily oxidized by atmospheric oxygen to form tri(methyl) phosphate-d9, O=P(OCD₃)₃.[2][5]

Storage Recommendations: To mitigate these issues, this compound should be stored under an inert atmosphere (e.g., argon or dry nitrogen) in a tightly sealed container.[6] Storage in a cool, dry place is also recommended to minimize degradation.[6][7]

Q2: What personal protective equipment (PPE) should be used when handling this compound?

A2: this compound, like its non-deuterated analog, is a hazardous chemical. It is flammable, corrosive, and an irritant.[1] Proper PPE is essential for safe handling. This includes:

  • Chemical-resistant gloves (consult the Safety Data Sheet for specific material recommendations).[8]

  • Chemical safety goggles or a face shield.[8]

  • A flame-retardant lab coat.[8]

  • Work should be conducted in a well-ventilated fume hood.[8]

Always have an emergency shower and eyewash station readily accessible.[8]

Impurities

Q3: What are the common impurities found in commercial or synthesized this compound?

A3: Common impurities can originate from the synthesis process or degradation.

  • From Synthesis:

    • Starting Materials: Unreacted phosphorus trichloride (PCl₃) and deuterated methanol (CD₃OD).[9]

    • Reaction Byproducts: Depending on the synthetic route, byproducts such as amine hydrochlorides (if an amine base is used as an acid scavenger) may be present.[10][11][12]

  • From Degradation:

    • Dimethyl phosphite-d6 (HP(O)(OCD₃)₂): The primary hydrolysis product.[1]

    • Tri(methyl) phosphate-d9 (O=P(OCD₃)₃): The primary oxidation product.[2]

    • Deuterated Methanol (CD₃OD): A byproduct of hydrolysis.[1]

Q4: How can I identify these impurities using NMR spectroscopy?

A4: ¹H and ³¹P NMR are powerful tools for assessing the purity of this compound.

  • ¹H NMR: In a pure sample of P(OCD₃)₃, you should not see any significant signals in the proton NMR spectrum. The presence of a doublet around 3.5 ppm would indicate the methoxy protons of the non-deuterated trimethyl phosphite. A septet for the P-H proton and a doublet for the methoxy protons of dimethyl phosphite would indicate hydrolysis.

  • ³¹P NMR: This is the most direct method for identifying phosphorus-containing impurities.

    • This compound: A sharp singlet around +140 ppm.

    • Dimethyl phosphite-d6: A multiplet (due to P-H coupling) around +10 ppm.

    • Tri(methyl) phosphate-d9: A singlet around +2 ppm.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Problem 1: Product is contaminated with a significant amount of deuterated methanol.
  • Probable Cause: Incomplete reaction during synthesis or hydrolysis of the product during workup or storage.

  • Solution: Fractional Distillation

    Fractional distillation is the most effective method for removing lower-boiling impurities like deuterated methanol.[13][14]

    Experimental Protocol: Fractional Distillation of this compound

    • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux or packed column. Ensure all glassware is thoroughly dried to prevent hydrolysis. The system should be set up for distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.

    • Inert Atmosphere: Purge the entire system with a slow stream of dry argon or nitrogen.

    • Distillation:

      • Heat the distillation flask gently using an oil bath.

      • Collect the forerun, which will primarily be deuterated methanol (b.p. ~65 °C at atmospheric pressure).

      • The boiling point of Tri(methyl) Phosphite is 111-112 °C at atmospheric pressure.[1] Under reduced pressure, the boiling point will be significantly lower.

      • Collect the pure this compound as the main fraction.

    • Storage: Immediately transfer the distilled product to a clean, dry, amber glass bottle under an inert atmosphere.

    Causality: The significant difference in boiling points between deuterated methanol and this compound allows for their efficient separation by fractional distillation.

    ***dot graph experimental_workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

    }

    Caption: Fractional Distillation Workflow for this compound Purification.

Problem 2: ³¹P NMR shows a peak around +10 ppm, indicating the presence of dimethyl phosphite-d6.
  • Probable Cause: Hydrolysis of the product due to exposure to moisture.[1]

  • Solution 1: Careful Distillation (as described above)

    If the level of dimethyl phosphite-d6 is low, careful fractional distillation can be effective, as its boiling point is higher than that of this compound.

  • Solution 2: Chemical Treatment followed by Distillation

    For significant amounts of acidic impurities like dimethyl phosphite-d6, a pre-treatment with a non-nucleophilic base can be beneficial.

    Experimental Protocol: Base Treatment and Distillation

    • Pre-treatment: Add a small amount of a non-volatile, non-nucleophilic base, such as anhydrous sodium carbonate (Na₂CO₃), to the crude this compound. Stir the mixture under an inert atmosphere for 1-2 hours.

    • Filtration: Filter the mixture under an inert atmosphere to remove the base and any salts formed.

    • Distillation: Proceed with fractional distillation as described in the previous section.

    Causality: The basic treatment neutralizes the acidic dimethyl phosphite-d6, converting it into a non-volatile salt that can be removed by filtration before distillation.

Problem 3: Product has a yellowish tint and the ³¹P NMR shows a peak around +2 ppm.
  • Probable Cause: Oxidation of the product to tri(methyl) phosphate-d9.[2]

  • Solution: Fractional Distillation under Reduced Pressure

    Tri(methyl) phosphate-d9 has a significantly higher boiling point (197 °C at atmospheric pressure) than this compound.

    Experimental Protocol: High-Vacuum Fractional Distillation

    • Apparatus: Use a high-vacuum distillation setup with a short path distillation head for minimal product loss.

    • Procedure: Follow the fractional distillation protocol, but under a higher vacuum. This will allow for the distillation of this compound at a lower temperature, leaving the less volatile tri(methyl) phosphate-d9 behind in the distillation flask.

    Causality: The large difference in volatility between the phosphite and the phosphate allows for their clean separation via distillation, especially under reduced pressure which minimizes the risk of thermal decomposition.

    troubleshooting_flowchart

    Caption: Decision Flowchart for Purification of this compound.

Quantitative Data Summary

CompoundMolecular FormulaBoiling Point (°C)³¹P NMR Shift (ppm)
Tri(methyl) PhosphiteP(OCH₃)₃111-112~ +140
MethanolCH₃OH64.7N/A
Dimethyl PhosphiteHP(O)(OCH₃)₂191~ +10
Tri(methyl) PhosphateO=P(OCH₃)₃197~ +2

Note: Boiling points are at atmospheric pressure. The deuterated analogs will have very similar physical properties.

References

  • PubChem. (n.d.). Trimethyl phosphite. National Center for Biotechnology Information. Retrieved from [Link]

  • Schulz, A. C. (1965). Process for the production of trimethyl phosphite. U.S. Patent No. 3,201,435.
  • Baranauckas, C. F., Carr, R. L. K., & Hodan, J. R. (1965). Process for the preparation and recovery of trimethyl phosphite and derivatives thereof. U.S. Patent No. 3,184,495.
  • Ford-Moore, A. H., & Perry, B. J. (1963). Triethyl phosphite. Organic Syntheses, Coll. Vol. 4, p.955. Retrieved from [Link]

  • Taizhou Tiancheng Chemical Co., Ltd. (2008). Trimethyl phosphite producing process. Chinese Patent No. CN100465806C.
  • Monsanto Chemical Company. (1958). Method of producing and recovering trimethyl phosphite. U.S. Patent No. 2,848,474.
  • Wikipedia. (n.d.). Trimethyl phosphite. Retrieved from [Link]

  • King, A. M., & Chrisp, P. (2023). Organophosphate Toxicity. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Hoechst Aktiengesellschaft. (1987). Process for the preparation of hydrolysis-stable organic phosphites. European Patent No. EP0245887A2.
  • Restek Corporation. (2024). Organophosphorus Pesticide Standard Safety Data Sheet. Retrieved from [Link]

  • Harsági, N., et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. Retrieved from [Link]

  • Scribd. (n.d.). Trimethyl Phosphite. Retrieved from [Link]

  • IndiaMART. (n.d.). Trimethyl Phosphite - High-Purity Industrial Chemical at Best Price. Retrieved from [Link]

  • Organic Syntheses. (n.d.). triethyl phosphite. Retrieved from [Link]

  • Eddleston, M., et al. (2008). Management of acute organophosphorus pesticide poisoning. The Lancet, 371(9612), 597-607. Retrieved from [Link]

  • Medical Centric. (2024, August 21). Organophosphate Poisoning: What You Need to Know to Stay Safe! [Video]. YouTube. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

  • Google Patents. (n.d.). Trimethyl phosphite production process.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Trimethyl Phosphite. Retrieved from [Link]

  • Reddit. (2019, February 27). Question about H NMR of trimethyl phosphite. r/chemistry. Retrieved from [Link]

  • INCHEM. (2004, October). ICSC 1556 - TRIMETHYL PHOSPHITE. Retrieved from [Link]

  • ResearchGate. (2024, December 3). How to remove phosphite? Retrieved from [Link]

Sources

Technical Support Center: Handling and Troubleshooting for Air-Sensitive Tri(methyl) Phosphite-d9

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Tri(methyl) Phosphite-d9. This resource is designed for researchers, scientists, and drug development professionals who utilize this air-sensitive reagent. My goal is to provide not just procedural steps, but the underlying scientific principles to empower you to handle this compound with confidence and precision. By understanding the "why" behind each technique, you can proactively avoid common pitfalls and troubleshoot effectively when challenges arise.

Section 1: Foundational Principles - The Chemistry of Sensitivity

This section addresses the fundamental chemical properties of this compound that dictate its handling requirements.

FAQ 1.1: Why is this compound classified as "air-sensitive"?

This compound, like its non-deuterated analog, possesses a phosphorus(III) center, which is susceptible to reactions with atmospheric components, primarily oxygen and water.[1][2] This sensitivity is rooted in two main degradation pathways:

  • Oxidation: The lone pair of electrons on the phosphorus atom readily reacts with atmospheric oxygen. This process oxidizes the phosphorus center from P(III) to P(V), forming the more thermodynamically stable Tri(methyl) Phosphate-d9.[1][2]

    • Reaction: 2 P(OCD₃)₃ + O₂ → 2 OP(OCD₃)₃

  • Hydrolysis: The compound reacts with water, including ambient moisture, in a process that cleaves the P-O bond.[3][4][5] This reaction typically yields Di(methyl) Phosphite-d6 and deuterated methanol.

    • Reaction: P(OCD₃)₃ + H₂O → (CD₃O)₂P(O)H + CD₃OH

These degradation pathways are significant because they consume your active reagent and introduce impurities that can interfere with your intended reaction, leading to reduced yields, altered selectivity, or complete reaction failure.

FAQ 1.2: What are the primary degradation products and how do they impact my experiments?

The two main degradation products, Tri(methyl) Phosphate-d9 and Di(methyl) Phosphite-d6, are often problematic.

  • Tri(methyl) Phosphate-d9 (OP(OCD₃)₃): This oxidation product is generally less reactive than the parent phosphite and is often an inert spectator in many reactions. However, its presence means the actual concentration of your active this compound is lower than you assume, leading to stoichiometric errors.

  • Di(methyl) Phosphite-d6 ((CD₃O)₂P(O)H): This hydrolysis product is a different chemical entity altogether. It possesses a P-H bond and can exhibit its own distinct reactivity, potentially leading to unwanted side products.

Monitoring the purity of your reagent is therefore critical for reproducible results.

Section 2: Core Handling Protocols - A System for Success

Successful experiments with air-sensitive reagents rely on a system that rigorously excludes air and moisture at every step.[6] All manipulations should be performed under a positive pressure of a dry, inert gas such as nitrogen or argon.

Protocol 2.1: Storage and Preparation

Proper storage is the first line of defense against degradation.

  • Storage: Store this compound in its original sealed container, under an inert atmosphere, in a cool, dry, and well-ventilated area away from oxidizing agents.[3][7] Many suppliers use bottles with a specialized septum-lined cap (e.g., Sure/Seal™) that allows for reagent removal via syringe without compromising the inert atmosphere.[8][9]

  • Glassware Preparation: All glassware must be scrupulously dried to remove adsorbed moisture.[8][10]

    • Clean and assemble all glassware (reaction flask, stir bar, condenser, etc.).

    • Heat the assembled glassware in an oven (e.g., 125°C overnight) or by flame-drying with a heat gun or Bunsen burner under a flow of inert gas.[9][11]

    • Allow the glassware to cool to room temperature under a positive pressure of inert gas. This prevents air from being drawn back into the flask as it cools.[8][10]

Protocol 2.2: The Inert Atmosphere Workflow

The following workflow ensures the exclusion of air and moisture during your experiment.

InertAtmosphereWorkflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_monitoring Monitoring DryGlassware 1. Oven/Flame-Dry Assembled Glassware Cool 2. Cool Under Inert Gas Flow DryGlassware->Cool Solvent 3. Add Anhydrous Solvent via Syringe Cool->Solvent Reagent 4. Add Tri(methyl) Phosphite-d9 via Syringe Solvent->Reagent Reaction 5. Run Reaction Under Positive Pressure Reagent->Reaction Bubbler Maintain Positive Pressure (via Bubbler) Reaction->Bubbler caption Figure 1. Inert atmosphere experimental workflow.

Sources

Optimizing temperature for "Tri(methyl) Phosphite-d9" reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Tri(methyl) Phosphite-d9 in their synthetic workflows. It is designed to move beyond simple protocols, offering a framework for understanding the causality behind experimental choices to empower users to troubleshoot and optimize their reactions effectively.

Introduction: The Role of Deuteration and Temperature

This compound, (CD₃O)₃P, is a deuterated analog of trimethyl phosphite, a versatile reagent and ligand in organic synthesis.[1][2] The replacement of hydrogen with deuterium provides a powerful tool for mechanistic studies, particularly in identifying the fate of the methyl groups during a reaction, and serves as an excellent internal standard for mass spectrometry and NMR spectroscopy.[3][4] However, like its non-deuterated counterpart, its reactivity is highly sensitive to reaction conditions, with temperature being a critical parameter that dictates product yield, reaction rate, and the formation of unwanted byproducts. This guide addresses the most common challenges and questions related to temperature optimization for reactions involving this valuable reagent.

Section 1: Frequently Asked Questions (FAQs) - Core Principles

This section covers fundamental concepts and properties essential for working with this compound.

Q1: What are the primary applications of this compound and why is deuteration important?

This compound is primarily used in applications where tracking the phosphite's methyl groups is crucial. The deuterium labeling offers several advantages:

  • Mechanistic Elucidation: In reactions like the Michaelis-Arbuzov rearrangement, one of the methyl groups is transferred.[1][5] Using the d9-analog allows researchers to unambiguously track this group's migration and understand the reaction mechanism without interference from other protons in the molecule.

  • NMR Spectroscopy: In ¹H NMR, the signals from the deuterated methyl groups are absent, simplifying complex spectra and allowing for clearer observation of other proton signals.[6][7] This is invaluable when the reagent is used in excess or when product signals overlap with the methoxy protons of standard trimethyl phosphite.

  • Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If cleavage of this bond is the rate-determining step of a side reaction, using the deuterated compound can slow that process, potentially increasing the yield of the desired product.[3]

  • Internal Standards: Due to its similar chemical properties but distinct mass, it is an ideal internal standard for quantitative analysis in mass spectrometry-based assays.[3][4]

Q2: What are the critical chemical and physical properties of this compound that influence its reactions?

The physical properties of this compound are nearly identical to those of its non-deuterated analog. Understanding these properties is key to proper handling and reaction setup.

PropertyValue (for Trimethyl Phosphite)Significance for Reaction Optimization
Molecular Formula C₃D₉O₃PDeuteration is key for mechanistic/analytical studies.[8][9]
Molecular Weight 133.13 g/mol Important for accurate molar calculations.[8]
Boiling Point 111-112 °CSets the upper limit for reactions at atmospheric pressure.[1]
Melting Point -78 °CRelevant for storage and low-temperature reaction setup.[1]
Density 1.052 g/mLNecessary for accurate measurement of the liquid reagent.[1]
Solubility Reacts with water. Soluble in most organic solvents (ether, benzene, hexane).[10][11]Highlights the critical need for anhydrous conditions. Water contamination leads to hydrolysis.[10][11][12]
Stability Stable under recommended storage (cool, dry, inert atmosphere).[10]Air and moisture sensitive. Prone to oxidation and hydrolysis, processes accelerated by heat.[1][13]
Q3: How does temperature generally impact the stability and reactivity of this compound?

Temperature is a double-edged sword. While increasing temperature typically accelerates the desired reaction, it can also promote several degradation pathways and side reactions:

  • Hydrolysis: This is one of the most common degradation pathways. Tri(methyl) phosphite reacts with water to form dimethyl phosphite and methanol.[10][11] This reaction is often slow at room temperature but accelerates significantly with heat.[13]

  • Oxidation: Trivalent phosphorus compounds are susceptible to oxidation to their pentavalent phosphate analogs (e.g., Tri(methyl) Phosphate-d9).[1][14] This process is also temperature-dependent and can be a significant issue if reactions are not performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Michaelis-Arbuzov Reaction: This classic reaction, which converts a trialkyl phosphite to a dialkyl phosphonate, often requires elevated temperatures to overcome the activation energy for the initial Sɴ2 attack and subsequent dealkylation.[1][15] However, excessively high temperatures can lead to decomposition.

  • Decomposition: When heated to decomposition, trimethyl phosphite can release highly toxic fumes of phosphorus oxides.[10][11]

Section 2: Troubleshooting Common Issues

This section provides a structured, Q&A-based approach to resolving common experimental problems.

Q: My reaction yield is disappointingly low. What are the likely temperature-related causes?

A: Low yield is a common problem that can often be traced back to suboptimal temperature control.

  • Temperature Too Low: Many reactions, particularly the Michaelis-Arbuzov reaction, have a significant activation energy barrier.[5] If the temperature is too low, the reaction rate may be impractically slow, leading to low conversion of starting materials within a reasonable timeframe.

    • Solution: Systematically increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress using techniques like TLC, GC, or NMR.[16][17]

  • Temperature Too High: Excessive heat can promote side reactions or decomposition of reactants, intermediates, or the final product.

    • Solution: If you suspect decomposition (e.g., charring, darkening of the reaction mixture), reduce the temperature. Consider using a catalyst, such as a Lewis acid (e.g., ZnI₂, InBr₃), which can facilitate reactions like the Michaelis-Arbuzov at lower temperatures, even at room temperature in some cases.[18][19]

  • Reagent Degradation: If the phosphite is added to a pre-heated reaction mixture, it may degrade via hydrolysis or oxidation before it can react with the substrate.

    • Solution: Ensure all reagents, solvents, and glassware are scrupulously dry. Maintain a robust inert atmosphere. Consider adding the phosphite at a lower temperature and then gradually heating the mixture to the target temperature.

Q: I'm observing significant formation of Tri(methyl) Phosphate-d9 and other unexpected byproducts. How can temperature management help mitigate this?

A: The formation of byproducts is a clear indicator that one or more undesired reaction pathways are competing with your primary reaction. Temperature is a key factor in controlling this selectivity.

  • Problem: Oxidation to Phosphate: The presence of Tri(methyl) Phosphate-d9 indicates an oxidation reaction. This is often caused by trace amounts of oxygen in the reaction vessel.

    • Causality: The rate of oxidation of phosphites increases with temperature.

    • Solution: First, ensure your inert gas technique is flawless (degas solvents, flush headspace thoroughly). Second, run the reaction at the lowest possible temperature that still affords a reasonable rate for the desired transformation. For some sensitive substrates, this may mean extending the reaction time at a lower temperature rather than forcing it at a higher one.

  • Problem: Hydrolysis Products: The presence of dimethyl phosphite-d6 indicates hydrolysis due to water contamination.[10][11]

    • Causality: Hydrolysis is an autocatalytic process that is significantly accelerated by heat.[13]

    • Solution: Use freshly distilled, anhydrous solvents and dry all glassware in an oven. If the substrate or other reagents may contain trace water, consider adding a drying agent or performing an azeotropic distillation before adding the phosphite. Running the reaction at a lower temperature will slow the rate of hydrolysis relative to the main reaction.

Section 3: Practical Guides & Protocols

Workflow for a Temperature Optimization Study

This protocol outlines a systematic approach to determining the optimal reaction temperature for a generic reaction involving this compound.

Objective: To identify the temperature that provides the best balance of reaction rate, yield, and purity.

Methodology:

  • Preparation (Inert Atmosphere): Under a nitrogen or argon atmosphere, add the substrate, solvent, and any catalysts to a series of identical reaction vessels (e.g., a parallel synthesis block or separate round-bottom flasks). Ensure all components are anhydrous.

  • Temperature Setup: Place each vessel in a heating mantle or bath set to a different temperature (e.g., 40°C, 50°C, 60°C, 70°C, 80°C). Allow the mixtures to equilibrate to the target temperature.

  • Reagent Addition: Add an equimolar amount of this compound to each vessel simultaneously via syringe.

  • Time-Point Sampling: At regular intervals (e.g., 1h, 2h, 4h, 8h, 24h), carefully withdraw a small aliquot from each reaction vessel.

  • Quenching & Analysis: Immediately quench the reaction in the aliquot (e.g., by diluting with a cold solvent). Analyze the composition of each aliquot by a suitable method (e.g., ¹H NMR, ³¹P NMR, GC-MS) to determine the ratio of starting material, desired product, and major byproducts.

  • Data Evaluation: Plot the concentration of the product versus time for each temperature. The optimal temperature is the one that yields the highest concentration of product with the lowest level of impurities in the shortest amount of time.

Below is a visual representation of this experimental workflow.

G cluster_prep Step 1: Preparation cluster_setup Step 2: Parallel Reaction Setup cluster_run Step 3: Execution & Monitoring cluster_analysis Step 4: Analysis & Optimization prep Prepare Anhydrous Reagents (Substrate, Solvent, Catalyst) in Inert Atmosphere T1 Reaction 1 @ T1 (e.g., 40°C) prep->T1 Distribute T2 Reaction 2 @ T2 (e.g., 60°C) prep->T2 Distribute T3 Reaction 3 @ T3 (e.g., 80°C) prep->T3 Distribute T_dots ... prep->T_dots Distribute add_reagent Add this compound to all reactions T1->add_reagent T2->add_reagent T3->add_reagent T_dots->add_reagent sampling Take Aliquots at Regular Time Intervals (t1, t2, t3...) add_reagent->sampling analyze Analyze Aliquots (NMR, GC-MS, etc.) sampling->analyze plot Plot [Product] vs. Time for each Temperature analyze->plot optimize Determine Optimal Temp (Max Yield, Min Byproducts) plot->optimize

Caption: Workflow for optimizing reaction temperature.

Protocol for Real-Time Reaction Monitoring with NMR

NMR spectroscopy is a powerful tool for monitoring these reactions, especially when using a deuterated reagent.[16][17]

  • Sample Preparation: In a dry NMR tube under an inert atmosphere, dissolve the substrate and an internal standard in a suitable deuterated solvent.

  • Initial Spectrum: Acquire a baseline spectrum (e.g., ¹H or ³¹P NMR) to confirm the initial concentrations and purity of the starting materials.

  • Initiate Reaction: Add a precise amount of this compound to the NMR tube, mix thoroughly, and place it in the NMR spectrometer, which has been pre-heated to the desired reaction temperature.

  • Time-Course Acquisition: Set up the spectrometer to automatically acquire spectra at regular intervals.

  • Data Processing: Process the spectra and integrate the relevant signals corresponding to the starting material and the product relative to the internal standard. This allows for the direct calculation of conversion and yield over time, providing precise kinetic data for the specific temperature.

References

  • PubChem. (n.d.). Trimethyl phosphite. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (1998). Hazardous Substance Fact Sheet: Trimethyl Phosphite. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethyl phosphite. Retrieved from [Link]

  • Baranauckas, C. F., Carr, R. L. K., & Hodan, J. R. (1965). U.S. Patent No. 3,184,495. Washington, DC: U.S. Patent and Trademark Office.
  • Gelest, Inc. (2017). Safety Data Sheet: TRIMETHYLPHOSPHITE. Retrieved from [Link]

  • International Programme on Chemical Safety. (2021). International Chemical Safety Card: TRIMETHYL PHOSPHITE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of hydrolysis-stable organic phosphites.
  • ChemRxiv. (2024). DFT Study of the Arbuzov Reaction Mechanism between Ethyl Halogenides and Trimethoxyphosphine. Retrieved from [Link]

  • Harsági, N., et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. Retrieved from [Link]

  • Bhattacharya, A. K., & Thyagarajan, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1893. Retrieved from [Link]

  • Richardson, R. M., & Wiemer, D. F. (n.d.). A Zinc-Mediated Conversion of Benzylic and Allylic Alcohols to Phosphonates. Organic Syntheses. Retrieved from [Link]

  • Hägele, G. (2015). Michaelis–Arbuzov Reactions of Perhalogenated Cyclobutenes with Trialkyl Phosphites. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(12), 2094-2109. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2023). The Gas Phase Thermochemistry and the Hydrogen Atom Abstraction Reactions of Trimethyl Phosphite. ACS Publications. Retrieved from [Link]

  • Rajeshwaran, G. G., et al. (2011). Lewis Acid-Mediated Michaelis-Arbuzov Reaction at Room Temperature: A Facile Preparation of Arylmethyl/Heteroarylmethyl Phosphonates. Organic Letters, 13(6), 1270-1273. Retrieved from [Link]

  • ResearchGate. (2010). Heat Capacity and Enthalpy of Formation of Trimethyl Phosphite, 2-Chloromethylbenzonitrile, and 2-Dimethylphosphonomethylbenzonitrile. Retrieved from [Link]

  • Loba Chemie. (2016). Safety Data Sheet: TRIMETHYL PHOSPHITE FOR SYNTHESIS. Retrieved from [Link]

  • Blanchard, J. W., et al. (2016). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds. The Journal of Physical Chemistry B, 120(25), 5848-5854. Retrieved from [Link]

  • Wikipedia. (n.d.). Phosphite ester. Retrieved from [Link]

  • Livingstone, G. (n.d.). How to Monitor and Maintain Phosphate Ester Fluids. Machinery Lubrication. Retrieved from [Link]

  • Jasiński, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(32), 11228-11234. Retrieved from [Link]

  • Reddit. (2019). Question about H NMR of trimethyl phosphite. r/chemistry. Retrieved from [Link]

  • Reddit. (n.d.). TLC of Phosphate Esters. r/Chempros. Retrieved from [Link]

  • Fiveable. (2025). Phosphite Ester Definition. Retrieved from [Link]

  • NIST. (n.d.). Trimethyl phosphite. NIST Chemistry WebBook. Retrieved from [Link]

  • Sakamoto, T., et al. (2020). A highly efficient catalytic method for the synthesis of phosphite diesters. Chemical Communications, 56(73), 10732-10735. Retrieved from [Link]

  • Sharma, S., et al. (2023). Exploring the Ab Initio Kinetics of Trimethyl Phosphite. The Journal of Physical Chemistry A, 127(51), 10865-10882. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Prier, C. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. MacMillan Group Meeting. Retrieved from [Link]

  • Mu, L., et al. (2021). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism, 22(10), 825-836. Retrieved from [Link]

  • ResearchGate. (2015). The Usefulness of Trivalent Phosphorus for the Synthesis of Dendrimers. Retrieved from [Link]

  • Zennie, T. M. (2017). The Application of Reaction NMR: for Real Time Monitoring of Chemical Reactions and Processes. ResearchGate. Retrieved from [Link]

  • Griffin, J. M., et al. (2020). Exploiting in situ NMR to monitor the formation of a metal–organic framework. Chemical Communications, 56(1), 119-122. Retrieved from [Link]

  • Kumar, A., et al. (2023). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Organic & Biomolecular Chemistry, 21(1), 26-49. Retrieved from [Link]

Sources

Preventing hydrolysis of "Tri(methyl) Phosphite-d9" during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support portal for Tri(methyl) Phosphite-d9. This resource is crafted for researchers, scientists, and professionals in drug development, offering expert guidance to prevent hydrolysis and ensure the integrity of this crucial isotopic labeling reagent in your experiments.

Introduction

This compound, with the chemical formula (CD₃O)₃P, is a deuterated organophosphorus compound extensively utilized in synthetic chemistry, particularly as a versatile reagent and a probe in Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Its high reactivity, a key to its utility, also makes it exceptionally sensitive to moisture.[3][4] Hydrolysis of this compound not only results in the loss of the reagent but also generates byproducts that can interfere with reaction pathways and complicate spectroscopic analyses. This guide provides in-depth, field-tested insights and troubleshooting protocols to address these challenges effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My NMR spectrum displays unexpected peaks, suggesting degradation of my this compound. What is the most probable cause?

A1: The most likely culprit is hydrolysis. This compound readily reacts with water, including trace amounts in solvents or adsorbed on glassware, to yield Di(methyl) Phosphite-d9 and methanol-d3.[4][5] This reaction can be accelerated by the presence of acidic impurities.[4][6]

Mechanism of Hydrolysis:

The hydrolysis of trimethyl phosphite is a well-documented process initiated by a nucleophilic attack of water on the phosphorus atom.[5][6] Acidic conditions can catalyze this reaction by protonating a methoxy group, thereby making it a more favorable leaving group.[6]

  • Step 1: A water molecule performs a nucleophilic attack on the phosphorus center of the this compound.

  • Step 2: This leads to the formation of a transient phosphonium intermediate.

  • Step 3: A molecule of methanol-d3 is eliminated, resulting in the formation of Di(methyl) Phosphite-d9.

Hydrolysis_Mechanism cluster_products Hydrolysis Byproducts TMPd9 (CD₃O)₃P This compound Intermediate [(CD₃O)₃P(OH)H] Transition State TMPd9->Intermediate + H₂O H2O H₂O (Trace Moisture) DMPd9 (CD₃O)₂(H)P=O Di(methyl) Phosphite-d9 Intermediate->DMPd9 CD3OH CD₃OH Methanol-d3 Intermediate->CD3OH

Caption: Hydrolysis mechanism of this compound.

Troubleshooting Steps:

  • Solvent Purity Verification: Confirm that all solvents are anhydrous. Using freshly distilled solvents or those from a solvent purification system is highly recommended.[7] Moisture levels should ideally be kept below 50 parts per million (ppm).[8]

  • Rigorous Glassware Preparation: Ensure all glassware is thoroughly dried. This can be achieved by oven-drying at a high temperature (e.g., 140 °C) for at least four hours or by flame-drying under a vacuum.[9]

  • Maintain an Inert Atmosphere: All manipulations of this compound should be conducted under a dry, inert atmosphere, such as nitrogen or argon.[10][11] This is best accomplished using a glovebox or Schlenk line techniques.[7][11]

Q2: What are the established best practices for storing this compound to prevent hydrolysis?

A2: Adherence to proper storage protocols is essential for preserving the integrity of this compound.[12]

Parameter Recommendation Rationale
Container Keep in the original manufacturer's bottle with a securely tightened cap. For added protection, seal the cap with paraffin film.This minimizes the ingress of atmospheric moisture.
Atmosphere Store under a dry, inert gas like argon or nitrogen.This prevents reactions with both atmospheric moisture and oxygen.[12]
Temperature Refrigerate at a temperature range of 2-8 °C.Lower temperatures slow down the rate of any potential degradation reactions.[13]
Location Store in a dry, well-ventilated area, segregated from acids and strong oxidizing agents.This prevents accidental contact with incompatible and potentially reactive chemicals.[14]
Q3: How should I handle this compound during an experiment to minimize its exposure to moisture?

A3: The implementation of meticulous handling techniques is paramount. The most effective protection against atmospheric moisture is provided by using a Schlenk line or a glovebox.[7][10][11]

Experimental Workflow for Handling Moisture-Sensitive Reagents:

Experimental_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_quench Workup Phase Dry_Glassware Oven/Flame-Dry Glassware Inert_Atmosphere Establish Inert Atmosphere (Schlenk Line / Glovebox) Dry_Glassware->Inert_Atmosphere Transfer Transfer Reagent via Syringe/Cannula Inert_Atmosphere->Transfer Dry_Solvents Use Anhydrous Solvents Dry_Solvents->Transfer Reaction Run Reaction Under Inert Gas Blanket Transfer->Reaction Quench Carefully Quench Reaction Reaction->Quench

Caption: A generalized workflow for handling moisture-sensitive reagents.

Detailed Step-by-Step Protocol for Reagent Transfer via Syringe:

  • Equilibrate the Reagent Bottle: Before opening, allow the bottle of this compound to warm to ambient room temperature. This crucial step prevents the condensation of atmospheric moisture on the cold surfaces of the container.

  • Prepare the Syringe: Use a clean, dry syringe and needle. Purge it multiple times with dry nitrogen or argon to remove any residual air and moisture.[9]

  • Create Positive Pressure: Carefully pierce the septum of the reagent bottle with a needle connected to a source of inert gas to introduce a slight positive pressure.

  • Withdraw the Reagent: Insert the needle of the purged syringe through the septum and carefully withdraw the required volume of this compound. The positive pressure inside the bottle will facilitate this process.

  • Transfer to Reaction Vessel: Promptly and smoothly transfer the reagent into the reaction vessel, which must already be under a protective inert atmosphere.[9]

Q4: What are the significant chemical incompatibilities of this compound that I need to be aware of?

A4: this compound is incompatible with several classes of chemicals, and awareness of these is critical for both safety and experimental success.

  • Water: As extensively discussed, it undergoes rapid hydrolysis.[3][4]

  • Strong Acids: These can catalyze hydrolysis and other decomposition pathways.[6]

  • Strong Oxidizing Agents: this compound can be oxidized, potentially leading to a vigorous or even explosive reaction.[14][15]

  • Alkyl Halides: It is well-known to participate in the Michaelis-Arbuzov reaction with alkyl halides.[16] While this is a valuable synthetic transformation, it is important to be mindful of this reactivity if alkyl halides are present as unintended impurities or components in the reaction mixture.

For a comprehensive list of incompatible materials, always consult the Safety Data Sheet (SDS) before commencing any work.[14][15]

References

  • PubMed. 17O NMR investigation of phosphite hydrolysis mechanisms.[Link]

  • Wikipedia. Air-free technique.[Link]

  • Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds.[Link]

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds.[Link]

  • PubChem. this compound.[Link]

  • Winona State University. Exploration of hydrolysis pathways of alkyl and aryl phosphites.[Link]

  • Sciencemadness Wiki. Drying solvents.[Link]

  • The Schlenk Line Survival Guide. Drying Solvents.[Link]

  • Prochem, Inc. Trimethyl Phosphite Safety Data Sheet.[Link]

  • ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (3).[Link]

  • PubChem. Trimethyl phosphite.[Link]

  • ResearchGate. The Hydrolysis of Phosphinates and Phosphonates: A Review.[Link]

  • ACS Publications. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.[Link]

  • Wikipedia. Trimethyl phosphite.[Link]

  • Loba Chemie. TRIMETHYL PHOSPHITE FOR SYNTHESIS MSDS.[Link]

  • NIST WebBook. Trimethyl phosphite.[Link]

  • Gelest, Inc. TRIMETHYLPHOSPHITE Safety Data Sheet.[Link]

  • Organic Syntheses. triethyl phosphite.[Link]

  • Google Patents.
  • PubMed. Exploring the Ab Initio Kinetics of Trimethyl Phosphite.[Link]

  • AIP Publishing. Phosphites as precursors in atomic layer deposition thin film synthesis.[Link]

  • Organic Syntheses. Submitted by Rebekah M. Richardson and David F. Wiemer.[Link]

  • ACS Catalysis. Hydrolysis Stability of Bidentate Phosphites Utilized as Modifying Ligands in the Rh-Catalyzed n-Regioselective Hydroformylation of Olefins.[Link]

  • Google Patents.Trimethyl phosphite production process.
  • The Journal of Physical Chemistry A. Exploring the Ab Initio Kinetics of Trimethyl Phosphite.[Link]

  • PubMed Central. Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds.[Link]

  • CDC. ORGANOPHOSPHORUS PESTICIDES 5600.[Link]

  • Environment, Health & Safety. Water Sensitive Chemicals.[Link]

  • Organic Chemistry Portal. A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination.[Link]

  • Google Patents.Hydrolytically stable phosphite compositions.
  • Scribd. Chemical Degradation of Trimethyl Phosphate As Surrogate For Organophosporus.[Link]

  • CDC. organophosphorus pesticides 5600.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.[Link]

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Troubleshooting low conversion rates with "Tri(methyl) Phosphite-d9"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Tri(methyl) Phosphite-d9

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this versatile organophosphorus reagent. Here, we address common challenges that can lead to low conversion rates and provide actionable, field-proven solutions to optimize your synthetic outcomes.

Troubleshooting Guide: Low Conversion Rates & Side Reactions

Low conversion rates are a frequent challenge in organic synthesis. With this compound, the root cause often traces back to reagent purity, reaction setup, or suboptimal conditions. This section provides a problem-solution framework to diagnose and resolve these issues.

Q1: My reaction is sluggish or incomplete. What are the most likely causes?

An incomplete reaction is often attributable to one of three main factors: reagent integrity, reaction environment, or the inherent reactivity of your substrate.

A1.1: Reagent Integrity (Purity and Stability)

Tri(methyl) phosphite is highly susceptible to hydrolysis and oxidation.[1][2][3] The presence of these impurities can significantly hinder your reaction's progress.

  • Problem - Hydrolysis: Exposure to atmospheric moisture or residual water in solvents leads to the formation of dimethyl phosphite and methanol.[1][4] This impurity is less nucleophilic and will not participate effectively in reactions like the Michaelis-Arbuzov rearrangement.

  • Problem - Oxidation: Oxygen can oxidize the P(III) center to the pentavalent P(V) species, trimethyl phosphate-d9.[2][5] This oxidized form is unreactive as a nucleophile.

Solution: Verify Reagent Purity Before starting your experiment, it is critical to assess the purity of your this compound.

  • Recommended Protocol: Use ³¹P{¹H} NMR spectroscopy for a clear and unambiguous assessment.[6][7][8] The ³¹P nucleus has 100% natural abundance and a wide chemical shift range, making it ideal for identifying phosphorus-containing impurities.[7]

    • This compound: Expect a sharp singlet.

    • Dimethyl Phosphite (Hydrolysis Impurity): Appears as a doublet (due to P-H coupling) at a different chemical shift.

    • Trimethyl Phosphate-d9 (Oxidation Impurity): Appears as a singlet, shifted significantly from the starting material.

  • Purification: If impurities are detected, purification by distillation under an inert atmosphere (Nitrogen or Argon) is recommended.

A1.2: Reaction Environment

The success of reactions involving sensitive reagents like phosphites is highly dependent on maintaining an inert and anhydrous environment.

  • Problem - Atmospheric Contamination: Exposure to air and moisture during the reaction is a primary cause of failure.

  • Problem - Solvent Quality: Using solvents that have not been rigorously dried can introduce significant amounts of water, leading to reagent hydrolysis.[1]

Solution: Implement Rigorous Anhydrous & Inert Techniques

  • Glassware: Oven-dry all glassware at >120°C for several hours or flame-dry under vacuum immediately before use.

  • Atmosphere: Assemble the reaction setup under a positive pressure of an inert gas like Nitrogen or Argon. Use septa and cannulation techniques for reagent transfer.

  • Solvents: Use freshly distilled, anhydrous solvents. Solvents from a solvent purification system (SPS) are often sufficient, but their dryness should be periodically verified.

A1.3: Reaction Conditions & Substrate Reactivity

Even with a pure reagent and a perfect setup, the reaction kinetics can be a limiting factor.

  • Problem - Temperature: Many reactions involving trialkyl phosphites, such as the Michaelis-Arbuzov reaction, require thermal energy to proceed at a reasonable rate.[9] Room temperature reactions may be exceedingly slow.

  • Problem - Substrate: The reactivity of the alkyl halide (in an Arbuzov reaction) is critical. The general reactivity order is R-I > R-Br > R-Cl.[10] Tertiary alkyl halides are generally unreactive and may lead to elimination side products.[11]

Solution: Optimize Reaction Parameters

  • Temperature Screening: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitor the reaction progress by TLC or NMR to find the optimal balance between reaction rate and byproduct formation.

  • Substrate Activation: If using a less reactive alkyl chloride, consider adding a catalytic amount of sodium iodide to facilitate an in situ Finkelstein reaction, generating the more reactive alkyl iodide.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for diagnosing low conversion rates.

Troubleshooting_Workflow start Low Conversion Rate Observed check_purity Assess Reagent Purity (³¹P NMR) start->check_purity impure Purity < 98%? check_purity->impure Analyze Spectrum purify Action: Purify by Distillation under Inert Gas impure->purify Yes pure Purity OK impure->pure No purify->check_purity Re-assess check_conditions Verify Reaction Conditions pure->check_conditions faulty_conditions Anhydrous/Inert? check_conditions->faulty_conditions Review Setup improve_setup Action: Dry Glassware/Solvents, Use Inert Gas (N₂/Ar) faulty_conditions->improve_setup No correct_conditions Conditions OK faulty_conditions->correct_conditions Yes improve_setup->check_conditions Re-run check_kinetics Investigate Kinetics & Substrate correct_conditions->check_kinetics optimize Action: Increase Temperature, Check Substrate Reactivity (e.g., R-I > R-Br > R-Cl) check_kinetics->optimize Optimize

Caption: A step-by-step diagnostic workflow for troubleshooting low conversion rates.

Frequently Asked Questions (FAQs)

Q: How should I properly store and handle this compound? A: Store this compound in a tightly sealed container under an inert atmosphere (Nitrogen or Argon).[12][13][14] It should be kept in a cool, dry, and well-ventilated place away from moisture, oxidizing agents, and strong bases.[4][14][15] Use proper grounding procedures during transfer to avoid static discharge, as it is a flammable liquid.[12][13]

Q: What is the primary application difference between this compound and its non-deuterated analog? A: The chemical reactivity is nearly identical. The deuterated "-d9" version is specifically used in experiments where tracking the fate of the methyl groups is important, typically in mechanistic studies using NMR spectroscopy or mass spectrometry. The deuterium labels serve as isotopic tracers.

Q: I am performing a Michaelis-Arbuzov reaction. What are the common byproducts? A: The primary byproduct is the newly formed alkyl halide from the dealkylation of the quasi-phosphonium intermediate.[10] For example, reacting an alkyl bromide (R-Br) with trimethyl phosphite will generate methyl bromide (CH₃-Br) as a byproduct. If this byproduct is reactive, it can compete with your starting alkyl halide, leading to a mixture of products. Using a phosphite with higher boiling alkyl groups or removing the volatile methyl halide byproduct during the reaction can mitigate this.[10]

Q: Can I use this compound with substrates containing acidic protons (e.g., alcohols, amines)? A: Caution is advised. While not as strong a base as other phosphorus reagents, phosphites can react with acidic protons, especially at elevated temperatures. This is particularly a concern with more reactive phosphonites and phosphinites, which are incompatible with hydroxyl, thiol, carboxylic acid, and amine groups.[11] If your substrate contains these functional groups, protection may be necessary.

Data & Protocols

Table 1: Recommended Purity & Handling Parameters
ParameterRecommendationRationale
Purity (by ³¹P NMR) >98%Minimizes interference from hydrolyzed or oxidized species.
Water Content in Solvent < 20 ppmPrevents hydrolysis of the phosphite reagent.[1]
Reaction Atmosphere Nitrogen or ArgonPrevents oxidation and hydrolysis from air.[2][5]
Storage Cool, dry, under inert gasEnsures long-term stability and prevents degradation.[12][14]
Protocol: Quality Control of this compound via ³¹P NMR

This protocol provides a standardized method for assessing the purity of the reagent before use.

  • Sample Preparation:

    • In a glovebox or under a stream of inert gas, draw ~20-30 µL of this compound into a clean, dry syringe.

    • Add the reagent to an NMR tube containing ~0.6 mL of a dry, deuterated solvent (e.g., CDCl₃, Benzene-d₆). Using a non-protic solvent is recommended.[7]

    • Cap the NMR tube securely.

  • NMR Acquisition:

    • Acquire a proton-decoupled phosphorus NMR spectrum (³¹P{¹H}).

    • Ensure the relaxation delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T1 of any species of interest).

  • Data Analysis:

    • Integrate the signal for this compound and any visible impurity peaks.

    • Calculate the purity by comparing the relative integrations.

    • Expected Chemical Shifts (approximate):

      • Tri(methyl) Phosphite: ~+140 ppm

      • Trimethyl Phosphate (Oxidation): ~+2 ppm

      • Dimethyl Phosphite (Hydrolysis): ~+7 to +11 ppm (doublet)

References

  • PubChem. (n.d.). Trimethyl phosphite. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (1998). Hazardous Substance Fact Sheet: Trimethyl Phosphite. Retrieved from [Link]

  • Uchiyama, N., et al. (2020). Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals). Chemical and Pharmaceutical Bulletin, 68(11), 1089-1096. Retrieved from [Link]

  • MDPI. (2023). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 28(10), 4195. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethyl phosphite. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Trimethyl Phosphite: A Crucial Building Block in Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation and recovery of trimethyl phosphite and derivatives thereof.
  • Gelest, Inc. (2017). Safety Data Sheet: TRIMETHYLPHOSPHITE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of hydrolysis-stable organic phosphites.
  • Harsági, N., et al. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(10), 2840. Retrieved from [Link]

  • A&A Pharmachem. (n.d.). Safety Data Sheet: Trimethyl Phosphite. Retrieved from [Link]

  • Loba Chemie. (2016). Material Safety Data Sheet: TRIMETHYL PHOSPHITE FOR SYNTHESIS. Retrieved from [Link]

  • Inchem.org. (n.d.). ICSC 1556 - TRIMETHYL PHOSPHITE. Retrieved from [Link]

  • ResearchGate. (2018). Selective Monitoring of Organophosphorus Pesticides by 31P-NMR Spectroscopy. Retrieved from [Link]

  • Jayathilaka, D., et al. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1971. Retrieved from [Link]

  • Scribd. (n.d.). Trimethyl Phosphite. Retrieved from [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Chinese Chemical Society. (2021). Radical Arbuzov Reaction. CCS Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michaelis-Arbuzov Reaction. Retrieved from [Link]

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Tri(methyl) Phosphite-d9: Technical & Application Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Tri(methyl) Phosphite-d9 (TMP-d9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, compatibility, and reaction troubleshooting for this versatile reagent. As the deuterated analogue of trimethyl phosphite, its reactivity is governed by the same principles, making the extensive literature on the non-deuterated compound directly applicable.

This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

Frequently Asked Questions (FAQs) on Reagent Compatibility

This section addresses common questions regarding the stability and compatibility of this compound with various classes of reagents.

Q1: What are the primary stability concerns when handling and storing this compound?

This compound is sensitive to both air (oxygen) and moisture, and it is a flammable liquid.[1][2] Proper handling and storage are critical to maintain its purity and ensure safety.

  • Moisture Sensitivity: TMP-d9 reacts with water in a process called hydrolysis.[3][4] This reaction breaks down the phosphite into dimethyl phosphite and methanol-d3 (or deuterated variants depending on the water source). The rate of hydrolysis increases with decreasing chain length of the alkyl groups, making trimethyl phosphite particularly susceptible.[5] To prevent degradation, it is imperative to store the reagent under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1][6]

  • Air Sensitivity: The phosphorus(III) center in TMP-d9 is readily oxidized by atmospheric oxygen to form the corresponding pentavalent trimethyl phosphate-d9.[7][8] This oxidation is a common source of impurity. Handling the reagent using Schlenk line techniques or in a glovebox is recommended for sensitive applications.

  • Thermal Stability: While stable under recommended storage conditions, heating TMP-d9 can lead to decomposition, emitting toxic fumes of phosphorus oxides.[3] It has a low flash point (around 28°C / 82°F), meaning it can form flammable vapor/air mixtures at or above this temperature.[4][7] Keep it away from heat, sparks, and open flames.[9]

Q2: Can I use protic solvents like water, methanol, or ethanol with this compound?

Using protic solvents is generally not recommended unless hydrolysis is the intended reaction. TMP-d9 reacts with water to form dimethyl phosphite and methanol.[4] It is very soluble in ethanol and ether but will react with protic solvents.[3] If a reaction requires a solvent, anhydrous aprotic solvents such as THF, toluene, benzene, hexane, or dichloromethane are appropriate choices.[3][10]

Q3: What is the compatibility of this compound with acids and bases?
  • Bases: Strong bases are incompatible with this compound.[1][3][9] The specific reactions can vary, but they can promote degradation pathways.

  • Acids: While strong acids can catalyze hydrolysis, the reaction in acidic solution (pH=4) is documented.[3] However, caution is advised. The interaction with acids can be complex and may lead to undesired side reactions. It is crucial to consult specific literature for the intended reaction.

Q4: What are the risks of mixing this compound with oxidizing agents?

Mixing TMP-d9 with oxidizing agents is extremely hazardous and must be avoided.[1][6][9] The phosphorus(III) center is easily oxidized to phosphorus(V).[7][8] This reaction can be highly exothermic and, in some cases, explosive. For instance, a violent explosion occurs upon contact with magnesium perchlorate.[3][4]

Q5: How does this compound react with alkyl halides? (The Arbuzov Reaction)

This is one of the most fundamental reactions of phosphites. This compound reacts with alkyl halides in the Michaelis-Arbuzov reaction to form a dialkyl alkylphosphonate.[11] The reaction proceeds via nucleophilic attack of the phosphorus on the alkyl halide, forming a phosphonium salt intermediate.[11][12] A subsequent SN2 attack by the displaced halide anion on one of the deuterated methyl groups yields the final phosphonate product and a methyl halide.[11]

This reaction is widely used in synthesis but is also a common source of "impurities" if alkyl halides are present in a reaction mixture where they are not the intended substrate.[7][13][14] The reactivity of the halide is typically I > Br > Cl.[15]

Q6: What happens when this compound is mixed with α-haloketones? (Perkow vs. Arbuzov)

The reaction with α-haloketones can follow two competing pathways: the Michaelis-Arbuzov reaction and the Perkow reaction.[16]

  • Michaelis-Arbuzov Pathway: The phosphite attacks the carbon bearing the halogen, leading to a β-keto phosphonate.[12][17]

  • Perkow Pathway: The phosphite attacks the carbonyl carbon, which, after rearrangement and elimination, yields a dialkyl vinyl phosphate.[18]

The Perkow reaction is often considered a side reaction but can be the major pathway. Computational studies suggest the Perkow pathway is often kinetically favored, especially in polar solvents.[17][19] The outcome depends on the specific structure of the haloketone and reaction conditions.

Q7: What is the expected reaction with organic azides? (The Staudinger Reaction)

This compound reacts with organic azides in the Staudinger reaction to produce an iminophosphorane.[20][21] The mechanism involves the nucleophilic attack of the phosphite on the terminal nitrogen of the azide, which then loses diatomic nitrogen (N₂) to form the aza-ylide intermediate.[20][22] This intermediate can be isolated or, if water is present, hydrolyzed to a primary amine and trimethyl phosphate-d9 (the Staudinger reduction).[20] This reaction is a mild and effective way to reduce azides to amines.[21]

Troubleshooting Guide & Experimental Protocols

This section provides practical advice for common issues encountered during experiments involving this compound.

Problem: My reaction is sluggish or fails to proceed. What are the likely causes?
  • Reagent Degradation: The most common cause is the degradation of the TMP-d9 reagent due to improper storage. Hydrolysis or oxidation can significantly reduce the concentration of the active P(III) species.

    • Solution: Always use freshly opened reagent or reagent that has been stored scrupulously under an inert atmosphere.[1] If in doubt, check the purity by ³¹P NMR spectroscopy. The signal for P(OMe)₃ is typically around +140 ppm, while the oxidation product OP(OMe)₃ is near +2 ppm.

  • Solvent Contamination: Trace amounts of water in your reaction solvent can hydrolyze the phosphite, quenching the reaction.

    • Solution: Ensure all solvents are rigorously dried using appropriate methods (e.g., distillation from a drying agent, passage through a solvent purification system).

  • Insufficient Temperature: Some reactions, particularly the Arbuzov reaction, may require heating to proceed at a reasonable rate.[11]

    • Solution: Consult the literature for the specific substrate. If no reaction occurs at room temperature, consider gradually increasing the temperature while monitoring the reaction progress.

Problem: I'm observing an unexpected exotherm, gas evolution, or pressure build-up.

IMMEDIATE ACTION: Treat any unexpected exotherm or pressure increase as a serious safety hazard. Ensure the reaction is in a well-ventilated fume hood and behind a blast shield. If the reaction appears to be running away, evacuate the immediate area.

  • Root Cause Analysis:

    • Oxidizing Agent Contamination: As noted, contact with oxidizing agents can cause a violent, exothermic reaction.[1][3]

    • Unintended Staudinger Reaction: If an azide is present, the evolution of N₂ gas can be rapid, especially with heating, leading to a dangerous pressure increase.[10]

    • Reaction with Perchlorates: Contact with magnesium perchlorate is known to cause a violent explosion.[3][4]

  • Prevention:

    • Rigorously review all reagents and substrates to ensure no incompatible materials are present.

    • When performing reactions known to evolve gas, ensure the system is not closed and has a proper outlet (e.g., a bubbler).

    • Add reagents slowly and with adequate cooling, especially on a large scale.

Problem: My final product is contaminated with dimethyl methylphosphonate-d12.

This is a classic sign of an unintended Arbuzov reaction.[7]

  • Source of Halide: The contaminant is likely an alkyl halide. This could be present as an impurity in your starting materials or solvents (e.g., chloroform, carbon tetrachloride) or generated in situ. Methyl iodide is a particularly effective catalyst for the isomerization of trimethyl phosphite to dimethyl methylphosphonate.[7][23]

  • Solution:

    • Purify all starting materials and solvents to remove trace alkyl halides.

    • Avoid halogenated solvents if possible, or use highly purified grades.

    • Keep reaction temperatures as low as feasible, as higher temperatures can promote the Arbuzov rearrangement.[11]

Data & Diagrams

Reagent Compatibility Summary
Reagent ClassCompatibilityNotes & Key Reaction
Protic Solvents (Water, Alcohols) Incompatible Rapid hydrolysis to dimethyl phosphite and methanol.[3][4]
Strong Bases Incompatible Promotes degradation.[1][3]
Strong Oxidizing Agents DANGEROUSLY INCOMPATIBLE Highly exothermic, potentially explosive oxidation to phosphate.[1][4]
Alkyl Halides (R-X) Reactive Michaelis-Arbuzov reaction to form phosphonates.[7][11]
α-Haloketones Reactive Competes between Perkow (vinyl phosphate) and Arbuzov (β-keto phosphonate) pathways.[16]
Organic Azides (R-N₃) Reactive Staudinger reaction to form iminophosphoranes.[20][21]
Aprotic Solvents (THF, Toluene) Compatible Use anhydrous grade.
Key Reaction Pathways of this compound

G cluster_degradation Degradation Pathways cluster_synthesis Synthetic Transformations TMPD9 P(OCD₃)₃ This compound Hydrolysis Hydrolysis (HP(O)(OCD₃)₂) TMPD9->Hydrolysis + H₂O Oxidation Oxidation (OP(OCD₃)₃) TMPD9->Oxidation + [O] (e.g., Air) Arbuzov Arbuzov Product (R-P(O)(OCD₃)₂) TMPD9->Arbuzov + R-X Perkow Perkow Product (Vinyl Phosphate) TMPD9->Perkow + α-Halo Ketone Staudinger Staudinger Product (R-N=P(OCD₃)₃) TMPD9->Staudinger + R-N₃ - N₂

Caption: Major reaction pathways for this compound.

Experimental Protocol: Example Arbuzov Reaction

Reaction: Synthesis of Dimethyl methylphosphonate-d6 from Methyl Iodide and this compound.

WARNING: This reaction can be exothermic. Perform in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and nitrile gloves.[1]

Materials:

  • This compound (1.24 g, 10 mmol)

  • Methyl Iodide (1.42 g, 0.62 mL, 10 mmol)

  • Anhydrous Toluene (20 mL)

  • Round-bottom flask with reflux condenser and magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Assemble the glassware and flame-dry under vacuum or oven-dry before use. Allow to cool to room temperature under an inert atmosphere.

  • To the round-bottom flask, add this compound via syringe under a positive pressure of inert gas.

  • Add anhydrous toluene to the flask.

  • Begin stirring and slowly add the methyl iodide dropwise via syringe. An exotherm may be observed. If the reaction becomes too vigorous, cool the flask with a water bath.

  • After the addition is complete, gently heat the reaction mixture to reflux (approx. 110°C) using a heating mantle.

  • Monitor the reaction progress by TLC or ³¹P NMR. The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction to room temperature. The product, Dimethyl methylphosphonate-d6, can be isolated by removing the solvent and the volatile methyl iodide-d3 byproduct under reduced pressure. Further purification can be achieved by distillation if necessary.

References

  • PubChem. (n.d.). Trimethyl phosphite. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Staudinger reaction. Retrieved from [Link]

  • chemeurope.com. (n.d.). Staudinger reaction. Retrieved from [Link]

  • New Jersey Department of Health. (1998). Hazard Summary: Trimethyl Phosphite. Retrieved from [Link]

  • Lei, G., Xu, H., & Xu, X. (1986). Staudinger Reaction Between Bicyclic Phosphites and Azides.
  • Hägele, G. (2015). Michaelis–Arbuzov Reactions of Perhalogenated Cyclobutenes with Trialkyl Phosphites.
  • Infinity Fine Chemicals. (n.d.). Safety Data Sheet: Trimethyl Phosphite. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimethyl phosphite. Retrieved from [Link]

  • Alvarez-Ibarra, C., et al. (2017). Comparative Computational Study on the Reaction of Chloroacetone with Trimethylphosphite: Perkow versus Michaelis–Arbuzov Reaction Paths. The Journal of Physical Chemistry A, 121(34), 6517–6522.
  • ResearchGate. (n.d.). A Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis- Arbuzov Reaction Paths. Retrieved from [Link]

  • Lei, G., Xu, H., & Xu, X. (1992). STAUDINGER REACTION BETWEEN BICYCLIC PHOSPHITES AND AZIDES.
  • Wikipedia. (n.d.). Perkow reaction. Retrieved from [Link]

  • Keglevich, G. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Molecules, 27(6), 1962.
  • chemeurope.com. (n.d.). Perkow reaction. Retrieved from [Link]

  • ChemPak International. (2009). Material Safety Data Sheet: Trimethyl Phosphite. Retrieved from [Link]

  • PubMed. (2017). Comparative Computational Study on the Reaction of Chloroacetone With Trimethylphosphite: Perkow Versus Michaelis-Arbuzov Reaction Paths. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

  • Gelest, Inc. (2017). Safety Data Sheet: TRIMETHYLPHOSPHITE. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of hydrolysis-stable organic phosphites.
  • ChemRxiv. (2024). DFT Study of the Arbuzov Reaction Mechanism between Ethyl Halogenides and Trimethoxyphosphine. Retrieved from [Link]

  • ResearchGate. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Retrieved from [Link]

  • Loba Chemie. (2016). Safety Data Sheet: TRIMETHYL PHOSPHITE FOR SYNTHESIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation and recovery of trimethyl phosphite and derivatives thereof.
  • Inchem.org. (n.d.). ICSC 1556 - TRIMETHYL PHOSPHITE. Retrieved from [Link]

  • Scribd. (n.d.). Trimethyl Phosphite. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Trimethylphosphite. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Tri(methyl) Phosphite-d9

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tri(methyl) Phosphite-d9. This guide is designed for researchers, scientists, and professionals in drug development who are working with this isotopically labeled compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you minimize impurities and achieve high yields of high-purity this compound. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Formation

  • Question: I followed the standard procedure of reacting phosphorus trichloride (PCl₃) with methanol-d4 in the presence of a base, but my yield is very low, or I'm only recovering starting materials. What could be the cause?

  • Answer: Low or no product formation is often traced back to issues with reagent quality or reaction conditions.

    • Reagent Purity: Ensure that the phosphorus trichloride is of high purity and has been recently distilled if necessary. PCl₃ can degrade over time, especially if exposed to moisture.

    • Anhydrous Conditions: The reaction is extremely sensitive to water.[1][2] Methanol-d4 is hygroscopic and must be handled under strictly anhydrous conditions.[3] Any moisture will react with PCl₃ to form phosphorous acid and DCl, which can lead to side reactions. It is recommended to use freshly opened, sealed containers of methanol-d4 and to perform all transfers under an inert atmosphere (e.g., argon or nitrogen).

    • Base Stoichiometry and Addition: The base (commonly a tertiary amine like N,N-diethylaniline or pyridine) is crucial for scavenging the DCl produced during the reaction.[4][5] Ensure you are using the correct stoichiometry (at least one equivalent of base per equivalent of DCl). The base should also be anhydrous. Slow, controlled addition of PCl₃ to the methanol-d4/base mixture at low temperatures (e.g., 0°C) is critical to prevent localized overheating and side reactions.[2]

Issue 2: Presence of a Significant Amount of Di(methyl-d6) Phosphite-d1 Impurity

  • Question: My final product is contaminated with a significant amount of what appears to be Di(methyl-d6) Phosphite-d1. How is this formed and how can I prevent it?

  • Answer: The formation of Di(methyl-d6) Phosphite-d1, [(CD₃O)₂P(O)D], is a common problem and primarily results from two pathways:

    • Hydrolysis: Exposure of the final product or reaction intermediates to moisture will lead to hydrolysis.[6] this compound is highly susceptible to this.

    • Reaction with DCl: If the base is not efficient in scavenging the DCl generated, the DCl can react with this compound in a reaction analogous to the first step of the Arbuzov reaction, leading to dealkylation and the formation of the phosphite.[7][8]

    Preventative Measures:

    • Strict Anhydrous Technique: Use flame-dried glassware and perform the reaction under a positive pressure of an inert gas. All reagents and solvents must be scrupulously dried.

    • Efficient Mixing: Ensure vigorous stirring during the addition of PCl₃ to prevent localized excesses of DCl.[1]

    • Choice of Base: Use a non-hygroscopic and sufficiently strong base to effectively sequester the DCl as a salt.[1]

    • Work-up Conditions: During the work-up, avoid acidic conditions. Washing with a dilute, cold bicarbonate solution can help neutralize any residual acid, but this must be done quickly and with care to minimize hydrolysis.

Issue 3: Product has a Yellow Tint and Contains Pentavalent Phosphorus Impurities

  • Question: My purified this compound has a yellow color and spectroscopic analysis indicates the presence of pentavalent phosphorus species. What are these impurities and how do I remove them?

  • Answer: The yellow color and presence of pentavalent phosphorus impurities are likely due to oxidation of your product to Tri(methyl) Phosphate-d9, [O=P(OCD₃)₃].[9][10] Trialkyl phosphites are susceptible to air oxidation.

    Mitigation and Removal:

    • Inert Atmosphere: Maintain an inert atmosphere not only during the reaction but also during the work-up and purification steps.

    • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

    • Purification: Careful fractional distillation under reduced pressure is the most effective way to separate this compound from the less volatile Tri(methyl) Phosphate-d9.[10] Ensure the distillation apparatus is under a high vacuum and protected from air ingress.

Frequently Asked Questions (FAQs)

  • Q1: What is the best method for synthesizing this compound?

    • A1: The most common and generally reliable method is the reaction of phosphorus trichloride with at least three equivalents of anhydrous methanol-d4 in the presence of a tertiary amine base.[4][5] This method, when performed under strictly anhydrous and inert conditions, provides good yields of the desired product.

  • Q2: How should I handle and store methanol-d4 for this synthesis?

    • A2: Methanol-d4 is expensive and highly hygroscopic.[3] It should be purchased in ampules or bottles with septa. Use a syringe or cannula to transfer it under an inert atmosphere. If you need to dry it further, it can be distilled from magnesium turnings. Store it under an inert atmosphere and away from moisture.

  • Q3: Can I use sodium methoxide-d3 instead of a tertiary amine base?

    • A3: Yes, using sodium methoxide-d3 (NaOCD₃) is an excellent alternative.[6] The reaction of PCl₃ with three equivalents of NaOCD₃ will produce this compound and sodium chloride. The advantage is that NaCl is easily removed by filtration. However, you must prepare the sodium methoxide-d3 under anhydrous conditions from sodium metal and methanol-d4.

  • Q4: How can I monitor the progress of the reaction?

    • A4: ³¹P NMR spectroscopy is the most effective technique for monitoring this reaction. The starting PCl₃ has a chemical shift around +219 ppm. The product, this compound, will appear around +140 ppm. The primary impurity, Di(methyl-d6) Phosphite-d1, will be a doublet (due to P-D coupling) at a much lower chemical shift, typically between +5 and +15 ppm.

  • Q5: What are the key safety precautions for this synthesis?

    • A5: Phosphorus trichloride is highly corrosive and reacts violently with water.[7] It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction is exothermic and should be cooled in an ice bath during the addition of PCl₃.[11] this compound has a pungent odor and should also be handled in a well-ventilated area.

Experimental Protocols

Protocol 1: Synthesis of this compound using PCl₃ and Methanol-d4 with a Tertiary Amine Base

This protocol is adapted from established procedures for the synthesis of trialkyl phosphites.[1]

Reagents and Equipment:

  • Phosphorus trichloride (PCl₃), freshly distilled

  • Methanol-d4 (CD₃OD), ≥99.8 atom % D

  • N,N-Diethylaniline, freshly distilled and stored over molecular sieves

  • Anhydrous diethyl ether

  • Flame-dried, three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser under an argon atmosphere

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • To the three-necked flask, add anhydrous methanol-d4 (3.1 equivalents) and N,N-diethylaniline (3.1 equivalents) dissolved in anhydrous diethyl ether.

  • Cool the flask to 0°C in an ice bath.

  • Add freshly distilled phosphorus trichloride (1.0 equivalent) dropwise from the addition funnel with vigorous stirring over 1-2 hours. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • The formation of a precipitate (N,N-diethylaniline hydrochloride-d1) will be observed.

  • Filter the reaction mixture under an inert atmosphere through a sintered glass funnel.

  • Wash the precipitate with several portions of cold, anhydrous diethyl ether.

  • Combine the filtrate and washings. Remove the diethyl ether by distillation at atmospheric pressure.

  • Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 111-112°C (at atmospheric pressure, adjust for vacuum).

Reagent/ProductMolar Mass ( g/mol )Key Properties
Phosphorus Trichloride137.33Corrosive, reacts with water
Methanol-d436.07Hygroscopic, store under inert gas
N,N-Diethylaniline149.23Anhydrous base
This compound 133.13 Pungent odor, sensitive to air and moisture
Di(methyl-d6) Phosphite-d1117.09Common impurity from hydrolysis or reaction with DCl
Diagrams

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification PCl3 PCl₃ ReactionVessel Reaction at 0°C (Anhydrous, Inert Atm.) PCl3->ReactionVessel CD3OD Methanol-d4 (CD₃OD) CD3OD->ReactionVessel Base Tertiary Amine (e.g., Et₂NPh) Base->ReactionVessel Filtration Filtration ReactionVessel->Filtration Removal of Amine Salt Distillation Fractional Distillation Filtration->Distillation Crude Product Product This compound P(OCD₃)₃ Distillation->Product Purified Product

Caption: Workflow for the synthesis of this compound.

Impurity_Formation cluster_causes Causes of Impurities Product This compound P(OCD₃)₃ Hydrolysis_Impurity Di(methyl-d6) Phosphite-d1 (CD₃O)₂P(O)D Product->Hydrolysis_Impurity Oxidation_Impurity Tri(methyl) Phosphate-d9 O=P(OCD₃)₃ Product->Oxidation_Impurity Moisture Moisture (H₂O or D₂O) Moisture->Product Hydrolysis Oxygen Oxygen (O₂) Oxygen->Product Oxidation

Caption: Major pathways for impurity formation.

References

Sources

Technical Support Center: Scaling Up Reactions with Tri(methyl) Phosphite-d9

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Tri(methyl) Phosphite-d9. This guide is designed to provide in-depth, field-proven insights into scaling up reactions involving this deuterated organophosphorus reagent. We will address common challenges, offer troubleshooting solutions, and explain the causality behind experimental choices to ensure the integrity and success of your synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.

Q1: What is this compound and how does its deuteration impact my reaction?

A1: this compound is the deuterated analog of trimethyl phosphite, with the chemical formula P(OCD₃)₃.[1][2] In this molecule, the nine hydrogen atoms on the three methyl groups have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[3]

The primary impact of deuteration is the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[4] This increased bond strength can lead to:

  • Enhanced Metabolic Stability: In drug development, deuteration at metabolically vulnerable sites can slow down enzymatic cleavage, potentially improving a drug's pharmacokinetic profile and half-life.[4][5][6]

  • Altered Reaction Kinetics: While the phosphorus center is the primary reactant in many reactions (like the Michaelis-Arbuzov), the deuterated methyl groups can influence side reactions or the stability of intermediates. This effect is generally subtle for the main reaction pathway but can be significant in minimizing undesired byproducts.

  • Use as an Internal Standard: Its distinct mass makes it an excellent internal standard for mass spectrometry-based analysis and quantitative NMR (qNMR).[6][7]

Deuterated drugs are often considered New Chemical Entities (NCEs) by regulatory bodies, requiring a full new drug application.[3]

Q2: What are the primary safety precautions I should take when handling this compound, especially at a larger scale?

A2: this compound should be handled with the same precautions as its non-deuterated counterpart, which is a flammable and reactive liquid.[8][9][10][11] When scaling up, these hazards are amplified.

Key Safety Measures:

  • Inert Atmosphere: Always handle and store this compound under an inert atmosphere (e.g., nitrogen or argon).[8][9] It is sensitive to air and moisture, which can cause degradation.[8] Reaction with water is exothermic and produces methanol-d3 and dimethyl phosphite-d6.[8][11]

  • Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of its pungent vapors.[9][10][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[9][10]

  • Fire Safety: It is a flammable liquid with a flash point of approximately 28°C (82°F).[9][11] Keep it away from ignition sources, and use non-sparking tools for transfers.[8][10][12] Have a Class B fire extinguisher (carbon dioxide, dry chemical, or alcohol-resistant foam) readily available.[9]

  • Spill Management: In case of a spill, absorb the material with an inert substance like sand or diatomaceous earth and dispose of it as hazardous waste.[9] Do not flush to drains.[8]

Q3: My scale-up of a Michaelis-Arbuzov reaction using this compound is showing a low yield. What are the likely causes?

A3: The Michaelis-Arbuzov reaction is a cornerstone for forming carbon-phosphorus bonds, yielding valuable phosphonates.[13][14][15][16] Low yields during scale-up can often be traced back to several key factors:

  • Reactivity of the Alkyl Halide: The reaction rate is highly dependent on the alkyl halide used. The general order of reactivity is R-I > R-Br > R-Cl.[16][17][18] Primary and benzylic halides are most effective. Secondary halides are slower and can lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard thermal conditions.[16][17]

  • Reaction Temperature: This reaction typically requires elevated temperatures (often 120-160°C).[17] Insufficient heat can lead to an incomplete reaction. However, excessive temperatures can cause decomposition or side reactions.[17] On a larger scale, efficient and uniform heat transfer is critical. Hotspots in the reactor can lead to localized decomposition.

  • Purity of Reagents: Ensure all reactants are pure and dry. The presence of water or other nucleophiles can lead to unwanted side reactions.

  • Byproduct Removal: The reaction generates a deuterated alkyl halide (e.g., methyl-d3 chloride) as a byproduct.[18] If this byproduct is not effectively removed (e.g., by distillation if volatile), it can participate in side reactions or create an equilibrium that limits conversion. Using a starting phosphite that generates a low-boiling byproduct is a common strategy to drive the reaction to completion.[18]

Section 2: Troubleshooting Guide for Scale-Up Reactions

This section provides a structured approach to diagnosing and solving common problems encountered during the scale-up of reactions involving this compound.

Issue 1: Exothermic Reaction and Poor Temperature Control

Symptoms:

  • Rapid, uncontrolled increase in reaction temperature.

  • Discoloration of the reaction mixture (darkening).

  • Formation of unexpected byproducts.

Causality: The synthesis of phosphites and their subsequent reactions, like the Michaelis-Arbuzov, can be highly exothermic.[19] What is manageable in a small flask can become a serious safety hazard at scale due to the lower surface-area-to-volume ratio, which reduces heat dissipation efficiency.

Troubleshooting Protocol:

  • Controlled Addition: Add the limiting reagent (often the alkyl halide in an Arbuzov reaction) slowly and portion-wise to the reaction mixture at the target temperature. This allows the cooling system to manage the heat generated.

  • Solvent Selection: Use a solvent with a boiling point that allows for reflux cooling, providing a natural temperature cap. Ensure the solvent is inert to the reaction conditions.

  • Reactor Configuration: Use a jacketed reactor with a reliable cooling system. Ensure proper agitation to promote even heat distribution and prevent localized hot spots.

  • Calorimetry Studies: For large-scale or cGMP production, perform reaction calorimetry studies (e.g., using a Reaction Calorimeter, RC1) to understand the heat flow of the reaction and design an appropriate thermal management strategy.

Logical Flow for Managing Exotherms

Caption: Troubleshooting workflow for exothermic reactions.

Issue 2: Product Purification Challenges - Streaking on TLC and Column Chromatography Issues

Symptoms:

  • Difficulty in isolating the desired product.

  • Streaking of phosphorus-containing compounds on normal-phase silica gel TLC plates.[20]

  • Co-elution of the product with starting material or byproducts.

Causality: Phosphonates and other organophosphorus compounds can be polar and may interact strongly with silica gel, leading to poor chromatographic separation.[20] Residual acidic impurities can exacerbate this issue.

Troubleshooting Protocol:

  • Aqueous Workup: Perform a thorough aqueous workup to remove any water-soluble impurities and unreacted starting materials. A mild basic wash (e.g., with saturated sodium bicarbonate solution) can help neutralize any acidic byproducts.

  • Solvent System Modification for Chromatography:

    • Add a small amount of a polar solvent like methanol or a modifier like triethylamine to the eluent to improve peak shape and reduce tailing.

    • For highly polar compounds, consider using reverse-phase chromatography.[20]

  • Alternative Purification Methods:

    • Distillation: If the product is thermally stable and volatile, vacuum distillation is an excellent method for purification at scale.

    • Crystallization: If the product is a solid, crystallization can be a highly effective and scalable purification technique.

    • Precipitation: In some cases, it may be possible to precipitate out byproducts, such as phosphonium salts, by adding a less polar solvent.

Issue 3: Formation of Unexpected Byproducts

Symptoms:

  • Presence of signals in NMR or peaks in GC-MS that do not correspond to the starting materials or the desired product.

Causality: Besides the main reaction, several side reactions can occur, especially at the high temperatures often required.

Common Side Reactions and Solutions:

Side ReactionDescriptionCausalityMitigation Strategy
Oxidation This compound is oxidized to Tri(methyl) Phosphate-d9.[14][21]Exposure to air (oxygen), especially at elevated temperatures.Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction and workup.[8] Use degassed solvents.
Hydrolysis The phosphite reacts with water to form dimethyl phosphite-d6 and methanol-d3.[8][11]Presence of moisture in reactants or solvents.Use anhydrous solvents and reagents. Dry glassware thoroughly before use.
Isomerization At high temperatures, trimethyl phosphite can rearrange to dimethyl methylphosphonate.[14][19]Thermally induced rearrangement, often catalyzed by impurities.Optimize the reaction temperature to the lowest effective point. Minimize reaction time.
Perkow Reaction When using α-halo ketones, a competing pathway can yield a vinyl phosphate instead of the desired β-keto phosphonate.[15]The phosphorus atom attacks the carbonyl oxygen instead of the α-carbon.Use α-iodo ketones, which favor the Arbuzov product.[15] Running the reaction at higher temperatures can also favor the Arbuzov pathway over the Perkow reaction.[17]
Experimental Protocol: A Scaled-Up Michaelis-Arbuzov Reaction

This protocol provides a general guideline for scaling up the reaction of an alkyl halide with this compound.

Materials:

  • This compound

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Anhydrous high-boiling solvent (e.g., Toluene or Xylene)

  • Jacketed reactor with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet

  • Addition funnel

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure it is clean and dry. Purge the entire system with dry nitrogen for at least 30 minutes.

  • Charging Reagents: Charge the reactor with the alkyl halide and the anhydrous solvent. Begin stirring to ensure the mixture is homogenous.

  • Heating: Heat the stirred solution to the target reaction temperature (e.g., 110-140°C) using the jacketed heating system.

  • Controlled Addition: Add the this compound dropwise via the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely to control the exotherm.

  • Reaction Monitoring: Maintain the reaction at temperature and monitor its progress by taking aliquots and analyzing them via TLC, GC, or ³¹P NMR. The reaction is complete when the starting material is consumed.

  • Cooling and Workup: Once complete, cool the reaction mixture to room temperature.

  • Purification:

    • Remove the solvent under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation, crystallization, or column chromatography as determined during small-scale optimization.

Decision Pathway for Product Purification

Purification_Flowchart Start Crude Product Obtained IsSolid Is the product a solid? Start->IsSolid IsVolatile Is the product volatile & thermally stable? IsSolid->IsVolatile No Crystallize Purify by Crystallization IsSolid->Crystallize Yes IsComplex Is the mixture complex? IsVolatile->IsComplex No Distill Purify by Vacuum Distillation IsVolatile->Distill Yes Column Purify by Column Chromatography IsComplex->Column Yes End Pure Product IsComplex->End No (Direct Use?) Crystallize->End Distill->End Column->End

Caption: Decision tree for selecting a purification method.

References
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  • Trimethyl Phosphite - SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFIC
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  • Simmie, J. M., & Curran, H. J. (2025, November 10). The Gas Phase Thermochemistry and the Hydrogen Atom Abstraction Reactions of Trimethyl Phosphite.
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  • ResearchGate. (2015, August 6). Facile Phosphite to Phosphonate Rearrangement of a Trialkanolamine-derived Triphosphite Promoted by Triethylaluminum.
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Validation & Comparative

Tri(methyl) Phosphite-d9 vs. Trimethyl Phosphite: A Comparative Guide for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

In the landscape of synthetic chemistry and mechanistic studies, the choice of reagents can profoundly influence experimental outcomes and the depth of understanding derived. Among the vast arsenal of organophosphorus compounds, trimethyl phosphite serves as a versatile reagent.[1][2] However, its deuterated analog, tri(methyl) phosphite-d9, offers unique capabilities, particularly in the elucidation of reaction mechanisms and specialized spectroscopic applications. This guide provides a comprehensive comparison of these two reagents, grounded in experimental principles and practical applications for researchers, scientists, and professionals in drug development.

Fundamental Properties: A Tale of Two Isotopes

At their core, trimethyl phosphite and this compound share the same molecular structure, with a central phosphorus atom bonded to three methoxy groups.[3] The fundamental distinction lies in the isotopic composition of the methyl groups. In this compound, the nine hydrogen atoms are replaced by their heavier isotope, deuterium. This seemingly subtle change has significant consequences for the molecule's physical and chemical behavior.

PropertyTrimethyl PhosphiteThis compound
Molecular Formula C₃H₉O₃PC₃D₉O₃P[4]
Molecular Weight 124.08 g/mol [3]133.13 g/mol [5]
Boiling Point 111-112 °C[6]Not widely reported, but expected to be similar to the non-deuterated form
Density 1.052 g/mL at 25 °C[6]Not widely reported, but expected to be slightly higher than the non-deuterated form
CAS Number 121-45-9[3]96201-07-9[4]

The synthesis of trimethyl phosphite typically involves the reaction of phosphorus trichloride with methanol in the presence of a base to scavenge the HCl byproduct.[7] The synthesis of its deuterated counterpart follows an analogous pathway, substituting methanol with deuterated methanol (CD₃OD).

The Kinetic Isotope Effect (KIE): Unveiling Reaction Mechanisms

The most significant practical difference between this compound and its non-deuterated form is their behavior in reactions where a C-H bond is cleaved in the rate-determining step. This phenomenon is known as the Kinetic Isotope Effect (KIE).[8]

The C-D bond is stronger and vibrates at a lower frequency than the C-H bond, resulting in a lower zero-point energy.[9] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. The magnitude of this effect is expressed as the ratio of the rate constants (kH/kD). For primary KIEs, where the bond to the isotope is broken in the rate-determining step, this ratio is typically greater than 1.[10]

KIE cluster_0 Reaction Coordinate E_start Reactants E_TS Transition State E_start->E_TS ΔG‡ (H) E_end Products E_TS->E_end ZPE_H ZPE (C-H) ZPE_D ZPE (C-D) ZPE_D->E_TS ΔG‡ (D) path_H path_H->E_TS path_D path_D->E_TS label_H C-H Bond label_D C-D Bond

Caption: Zero-point energy (ZPE) difference between C-H and C-D bonds, leading to a larger activation energy (ΔG‡) for C-D bond cleavage.

By comparing the reaction rates of a process using both trimethyl phosphite and this compound, researchers can determine if the cleavage of a methyl C-H bond is involved in the rate-limiting step. A significant kH/kD ratio provides strong evidence for such a mechanism.

Spectroscopic Applications: A Clearer Picture

The isotopic labeling of this compound provides distinct advantages in various spectroscopic techniques, primarily in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In ¹H NMR spectroscopy, this compound is "invisible." The absence of protons in the methyl groups means it does not produce a signal, which can be highly advantageous for simplifying complex spectra where signals from the phosphite might overlap with those of the analyte.[11]

  • ²H NMR: Conversely, this compound will exhibit a characteristic signal in deuterium (²H) NMR spectroscopy, which can be used to confirm its presence or trace its fate in a reaction.[12]

  • Quantitative NMR (qNMR): The lack of a proton signal makes this compound a potential internal standard in qNMR for the quantification of other phosphorus-containing compounds, provided a suitable phosphorus reference is also used.

Mass Spectrometry (MS)

The 9-dalton mass difference between trimethyl phosphite (MW: 124.08) and this compound (MW: 133.13) is easily distinguishable in mass spectrometry.[3][5] This allows for straightforward tracking of the phosphite moiety in reaction products, helping to piece together reaction pathways and identify intermediates.

Experimental Design: A Practical Workflow

To illustrate the practical application of these principles, consider a hypothetical experiment to probe the mechanism of a reaction involving trimethyl phosphite, such as the Michaelis-Arbuzov reaction.

workflow cluster_parallel Parallel Reactions cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis cluster_conclusion Conclusion A Reaction A: Substrate + Trimethyl Phosphite C Monitor progress via GC, HPLC, or NMR (e.g., disappearance of starting material) A->C B Reaction B: Substrate + this compound B->C D Plot ln([A]) vs. time for both reactions C->D E Determine rate constants kH and kD from the slopes of the lines D->E F Calculate KIE = kH / kD E->F G If KIE > 1: C-H bond cleavage is likely in the rate-determining step. If KIE ≈ 1: C-H bond cleavage is not rate-determining. F->G

Sources

Unlocking Mechanistic Insights: A Comparative Guide to Tri(methyl) Phosphite-d9 in Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals dedicated to unraveling complex chemical transformations, the choice of reagents is paramount. While trimethyl phosphite is a cornerstone of synthetic chemistry, its deuterated analog, Tri(methyl) Phosphite-d9, offers a suite of powerful, yet often underutilized, advantages for elucidating reaction mechanisms, quantifying kinetic effects, and enhancing analytical precision. This guide provides an in-depth technical comparison, grounded in established scientific principles, to illuminate the distinct benefits of incorporating this compound into your research workflows. We will explore its application in mechanistic studies, the investigation of kinetic isotope effects, and its role as an internal standard, supported by detailed experimental protocols.

Elucidating Reaction Mechanisms through Isotopic Labeling

One of the most powerful applications of this compound is as a tracer in mechanistic studies.[1][2] By replacing hydrogen atoms with their heavier, stable isotope, deuterium, we can follow the fate of specific molecular fragments through a reaction sequence without significantly altering the chemical reactivity.[3] This is particularly insightful for reactions involving trimethyl phosphite, such as the widely used Michaelis-Arbuzov reaction.[4][5][6]

The Michaelis-Arbuzov reaction converts a trialkyl phosphite into a phosphonate through reaction with an alkyl halide.[6] The generally accepted mechanism involves nucleophilic attack of the phosphorus on the alkyl halide, forming a phosphonium intermediate. A subsequent SN2 attack by the halide anion on one of the phosphite's methyl groups yields the final phosphonate and a new alkyl halide.[6]

Using this compound, we can unequivocally verify this mechanism. When this compound reacts with an alkyl halide (e.g., ethyl iodide), the resulting products will be a phosphonate with two deuterated methyl groups attached to the oxygen atoms and one non-deuterated methyl group attached to the phosphorus, along with deuterated methyl iodide (CD₃I). The formation of CD₃I provides direct evidence for the SN2 attack of the iodide on a methyl group of the phosphite ester.

reagents P(OCD₃)₃ + CH₃CH₂I intermediate [(CD₃O)₃P⁺-CH₂CH₃] I⁻ reagents->intermediate SN2 attack on ethyl iodide products O=P(OCD₃)₂(CH₂CH₃) + CD₃I intermediate->products SN2 attack by I⁻ on a CD₃ group

Caption: Michaelis-Arbuzov reaction with this compound.

Experimental Protocol: Mechanistic Study of the Michaelis-Arbuzov Reaction

Objective: To confirm the mechanism of the Michaelis-Arbuzov reaction by tracking the deuterated methyl groups.

Materials:

  • This compound (CAS 96201-07-9)[7]

  • Trimethyl phosphite (CAS 121-45-9)[8]

  • Ethyl iodide

  • Anhydrous toluene

  • NMR tubes

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • GC-MS system

Procedure:

  • Set up two parallel reactions in oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen).

  • In Reaction A, dissolve this compound (1 mmol) in anhydrous toluene (5 mL).

  • In Reaction B (control), dissolve trimethyl phosphite (1 mmol) in anhydrous toluene (5 mL).

  • To each reaction, add ethyl iodide (1.1 mmol).

  • Heat both reactions at 100 °C and monitor their progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reactions to room temperature.

  • Take an aliquot from each reaction mixture for ¹H NMR, ³¹P NMR, and GC-MS analysis.

  • For NMR analysis, dissolve the aliquot in CDCl₃.

  • For GC-MS analysis, dilute the aliquot with a suitable solvent (e.g., dichloromethane) and inject it into the GC-MS.

Expected Results:

  • ¹H NMR: The spectrum of the product from Reaction A will show the absence of a signal corresponding to the methoxy protons on the phosphonate, confirming they remain deuterated.

  • ³¹P NMR: The spectra for both reactions will show a shift from the phosphite region to the phosphonate region.

  • GC-MS: The analysis of the volatile components from Reaction A will show a molecular ion peak corresponding to deuterated methyl iodide (CD₃I), confirming the transfer of a deuterated methyl group. Reaction B will show a peak for methyl iodide (CH₃I).

Probing the Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is because the greater mass of deuterium leads to a lower zero-point vibrational energy for the C-D bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond is broken in the rate-determining step. This phenomenon is known as the kinetic isotope effect (KIE).

While the methyl groups of trimethyl phosphite are not typically involved in bond-breaking as primary reactants in many of its reactions, secondary KIEs can be observed. A secondary KIE arises when the isotopic substitution is at a position adjacent to the reacting center. These effects are generally smaller than primary KIEs but can still provide valuable information about the transition state of a reaction.

In the context of the Michaelis-Arbuzov reaction, a small secondary KIE might be observable during the SN2 attack of the halide on the methyl carbon. By conducting a competitive reaction between this compound and trimethyl phosphite with a limited amount of an alkyl halide, the relative reaction rates can be determined by analyzing the product ratios.

cluster_0 Competitive KIE Experiment Start Mix equimolar P(OCH₃)₃ and P(OCD₃)₃ React Add sub-stoichiometric alkyl halide (e.g., 0.5 eq) Start->React Analyze Quench reaction at low conversion React->Analyze Quantify Determine product ratio by NMR or MS Analyze->Quantify Calculate Calculate KIE = kH / kD Quantify->Calculate

Caption: Workflow for a competitive KIE experiment.

Experimental Protocol: Competitive KIE Measurement

Objective: To measure the secondary kinetic isotope effect in the Michaelis-Arbuzov reaction.

Materials:

  • This compound[7]

  • Trimethyl phosphite[8]

  • Benzyl bromide

  • Anhydrous acetonitrile

  • High-resolution mass spectrometer (HRMS) or quantitative NMR (qNMR)

Procedure:

  • In a vial, prepare an equimolar mixture of this compound (0.5 mmol) and trimethyl phosphite (0.5 mmol) in anhydrous acetonitrile (10 mL).

  • Add benzyl bromide (0.25 mmol, 0.25 equivalents relative to the total phosphite). The sub-stoichiometric amount is crucial for a competitive experiment.

  • Stir the reaction at 60 °C for a predetermined time to achieve low conversion (e.g., 10-15%).

  • Quench the reaction by cooling it in an ice bath.

  • Analyze the product mixture directly by HRMS or qNMR.

Data Analysis:

  • By HRMS: Determine the ratio of the non-deuterated phosphonate product to the deuterated phosphonate product by comparing the intensities of their respective molecular ion peaks.

  • By qNMR: Use a suitable internal standard to quantify the amounts of the two phosphonate products.

  • The KIE can be approximated from the ratio of the products, assuming low conversion.

PropertyTrimethyl PhosphiteThis compound
CAS Number 121-45-9[8]96201-07-9[7]
Molecular Weight 124.08 g/mol [8]133.13 g/mol [7][9]
C-H/C-D Bond Strength WeakerStronger
Vibrational Frequency HigherLower
Expected Reaction Rate Faster (kH)Slower (kD)

Utility as a Deuterated Standard in Analytical Techniques

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are invaluable as internal standards.[1][10] An ideal internal standard should have nearly identical chemical and physical properties to the analyte, but be distinguishable by the mass spectrometer.[10] this compound serves as an excellent internal standard for the quantification of trimethyl phosphite.

Advantages of using this compound as an internal standard:

  • Co-elution: It co-elutes with trimethyl phosphite in chromatographic methods, ensuring that both compounds experience the same matrix effects and ionization suppression or enhancement.[1]

  • Similar Extraction Recovery: During sample preparation, any loss of the analyte is mirrored by a proportional loss of the deuterated standard.[10]

  • Mass Difference: The mass difference of 9 Da allows for easy differentiation from the non-deuterated analyte by the mass spectrometer without interfering with the natural isotopic distribution of the analyte.

Experimental Protocol: Quantification of Trimethyl Phosphite using this compound as an Internal Standard

Objective: To accurately quantify the concentration of trimethyl phosphite in a sample matrix.

Materials:

  • Trimethyl phosphite (analyte)

  • This compound (internal standard)

  • Sample matrix (e.g., reaction mixture)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of trimethyl phosphite and this compound in acetonitrile at a concentration of 1 mg/mL.

  • Preparation of Calibration Standards: Create a series of calibration standards by spiking a blank matrix with known concentrations of trimethyl phosphite. Add a constant amount of the this compound internal standard solution to each calibration standard.

  • Sample Preparation: To the unknown sample, add the same constant amount of the this compound internal standard solution.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

    • MS Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define MRM transitions for both trimethyl phosphite and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards.

    • Determine the concentration of trimethyl phosphite in the unknown sample by interpolating its area ratio on the calibration curve.

Conclusion

This compound is a powerful tool for researchers seeking a deeper understanding of reaction mechanisms and kinetics. Its utility as an isotopic tracer provides unambiguous insights into molecular transformations, while the kinetic isotope effect offers a subtle yet powerful probe of reaction transition states. Furthermore, its application as an internal standard in analytical techniques like LC-MS significantly enhances the accuracy and reliability of quantification. By leveraging the unique properties of deuterium, this compound empowers scientists to move beyond simple product analysis and delve into the intricate details of chemical processes, ultimately accelerating discovery and innovation in chemical and pharmaceutical research.

References

  • Wikipedia. (n.d.). Trimethyl phosphite. Available from: [Link]

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  • Organic Chemistry Portal. (n.d.). Trimethylphosphite. Available from: [Link]

  • A-Z Chemical Co., Ltd. (n.d.). Understanding Trimethyl Phosphite Synthesis: Methods and Raw Materials. Available from: [Link]

  • ESSLAB. (n.d.). Trimethyl phosphate-d9. Available from: [Link]

  • PubMed. (2025). Exploring the Ab Initio Kinetics of Trimethyl Phosphite. Available from: [Link]

  • MDPI. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Available from: [Link]

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  • GSC Online Press. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available from: [Link]

  • ResearchGate. (2025). Exploring the Ab Initio Kinetics of Trimethyl Phosphite | Request PDF. Available from: [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Available from: [Link]

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  • Reddit. (2019). Question about H NMR of trimethyl phosphite. Available from: [Link]

  • ResearchGate. (2025). Comparative study of trimethyl phosphite and trimethyl phosphate as electrolyte additives in lithium ion batteries | Request PDF. Available from: [Link]

  • ResearchGate. (2015). Michaelis–Arbuzov Reactions of Perhalogenated Cyclobutenes with Trialkyl Phosphites. Available from: [Link]

  • ResearchGate. (n.d.). NMR spectrum of trimethyl phosphate in one shot. Available from: [Link]

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  • ChemRxiv. (2024). DFT Study of the Arbuzov Reaction Mechanism between Ethyl Halogenides and Trimethoxyphosphi. Available from: [Link]

  • SynOpen. (n.d.). Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for C-P(O) Bond Formation. Available from: [Link]

  • PubMed. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). Trimethyl phosphite. Available from: [Link]

  • MDPI. (2022). Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. Available from: [Link]

  • Wikipedia. (n.d.). Michaelis–Arbuzov reaction. Available from: [Link]

  • Reddit. (2025). Understanding Internal standards and how to choose them. Available from: [Link]

  • ResearchGate. (2020). A DFT study of the mechanism and regioselectivity of the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite. Available from: [Link]

  • ResearchGate. (2025). Study on the Reactions of Acetylenic Aldehydes with Dimethyl Phosphite in Basic Media: Phosphonate-Phosphate Rearrangement versus 5-exo-dig Cyclization Reactions | Request PDF. Available from: [Link]

Sources

A Comparative Guide to Deuterated Reagents: Profiling Tri(methyl) Phosphite-d9

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and mechanistic studies, deuterated reagents are indispensable tools. The strategic substitution of hydrogen with its heavier, stable isotope, deuterium, can profoundly alter a molecule's pharmacokinetic profile by leveraging the kinetic isotope effect (KIE), thereby enhancing metabolic stability.[1][2] This guide provides an in-depth comparison of Tri(methyl) Phosphite-d9 with other deuterated reagents, focusing on its performance, applications, and the underlying scientific principles. We will explore its role in the synthesis of deuterated phosphonates, its utility in spectroscopic studies, and provide a validated experimental protocol for its application, offering researchers a comprehensive resource for making informed decisions in their experimental design.

Introduction: The Significance of Deuterium Labeling in Research

Deuterium (²H or D), a stable isotope of hydrogen, possesses a neutron in addition to a proton, effectively doubling its atomic mass compared to protium (¹H).[3] This mass difference is the genesis of the Kinetic Isotope Effect (KIE) , a phenomenon where the C-D bond, being stronger than the C-H bond, is broken more slowly in chemical reactions.[1][2] This effect is a cornerstone of modern medicinal chemistry for several reasons:

  • Enhanced Metabolic Stability: By replacing hydrogen atoms at sites of metabolic vulnerability with deuterium, the rate of metabolic breakdown can be significantly reduced.[1] This can lead to an improved drug half-life, increased bioavailability, and potentially a more favorable dosing regimen.[4]

  • Reduced Toxic Metabolites: If a drug's metabolism generates toxic byproducts, deuteration at the metabolic site can decrease their formation, leading to a better safety profile.[1]

  • Mechanistic Elucidation: Deuterium labeling is a powerful technique for tracing reaction pathways and understanding complex biochemical mechanisms.[5]

  • NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are essential for eliminating interfering signals from the solvent, thereby improving the sensitivity and resolution of the analyte's spectrum.[6][7]

Deuterated reagents are the chemical entities that deliver deuterium atoms into a target molecule, with methods ranging from direct isotope exchange to the use of deuterated building blocks in chemical synthesis.[6]

A Deep Dive into this compound

This compound, with the chemical formula P(OCD₃)₃, is the deuterated analog of trimethyl phosphite. It serves as a versatile and efficient reagent for introducing nine deuterium atoms into a molecule in a single step.

Chemical and Physical Properties:

PropertyTrimethyl Phosphite (P(OCH₃)₃)This compound (P(OCD₃)₃)
CAS Number 121-45-9[8]96201-07-9[9]
Molecular Weight 124.08 g/mol [8]133.13 g/mol [9][10]
Appearance Colorless liquid with a pungent odor[11]Colorless liquid
Boiling Point 111 °C[11]Not specified, expected to be similar to the non-deuterated form
Key Reactivity Nucleophilic phosphorus(III) center[11]Identical to the non-deuterated form

The primary application of this compound lies in the synthesis of deuterated organophosphorus compounds, particularly phosphonates, through the Michaelis-Arbuzov reaction .[12][13] This reaction is a robust and widely used method for forming a phosphorus-carbon bond.[14]

The Michaelis-Arbuzov Reaction: A Gateway to Deuterated Phosphonates

Discovered by August Michaelis and further explored by Aleksandr Arbuzov, this reaction involves the nucleophilic attack of a trivalent phosphorus ester, such as this compound, on an alkyl halide.[12][13] The reaction proceeds via a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to form the final pentavalent phosphonate.[12][15]

dot graph "Michaelis_Arbuzov_Reaction" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes TMPd9 [label="P(OCD₃)₃\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; R_X [label="R-X\nAlkyl Halide", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="[R-P⁺(OCD₃)₃] X⁻\nPhosphonium Salt Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Phosphonate [label="R-P(O)(OCD₃)₂\nDeuterated Phosphonate", fillcolor="#34A853", fontcolor="#FFFFFF"]; CD3X [label="CD₃-X\nDeuterated Alkyl Halide", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TMPd9 -> Intermediate [label="SN2 Attack"]; R_X -> Intermediate; Intermediate -> Phosphonate [label="SN2 Attack by X⁻"]; Intermediate -> CD3X; } enddot Diagram 1: Mechanism of the Michaelis-Arbuzov reaction with this compound.

Comparative Analysis: this compound vs. Alternatives

The choice of a deuterated reagent depends on several factors, including the desired level of deuterium incorporation, the specific chemical transformation, and cost. Here, we compare this compound with other common deuterated reagents.

ReagentFormulaKey ApplicationDeuterium IncorporationAdvantagesLimitations
This compound P(OCD₃)₃Synthesis of deuterated phosphonates9 deuterium atomsHigh deuterium load in one step; efficient P-C bond formation.Specific to organophosphorus chemistry.
Deuterium Oxide (D₂O) D₂OH/D exchange of labile protons (e.g., -OH, -NH)VariableInexpensive; readily available.[6]Limited to exchangeable protons; may require excess reagent.[6]
Methyl-d3 Iodide CD₃IIntroduction of a deuterated methyl group3 deuterium atomsVersatile methylating agent.Lower deuterium incorporation per molecule compared to P(OCD₃)₃.
Sodium Borodeuteride NaBD₄Reduction of carbonyls to deuterated alcohols1 deuterium atom per reductionWidely used reducing agent.Introduces only a single deuterium atom at the reaction site.
Deuterated Solvents (e.g., Chloroform-d) CDCl₃NMR solvent; source of deuterium in some reactions1 deuterium atomEssential for NMR analysis.[7]Not typically used as a primary labeling reagent in synthesis due to high cost.[16]

Performance Insights:

  • Efficiency of Deuteration: For synthesizing molecules containing a phosphonate moiety where the methoxy groups are potential sites of metabolism, this compound is exceptionally efficient. It delivers nine deuterium atoms to non-labile positions, providing a significant metabolic block.

  • Synthetic Versatility: While reagents like D₂O are excellent for exchanging labile protons, they cannot be used to create stable C-D bonds in many contexts.[6] this compound, through the Michaelis-Arbuzov reaction, forms a robust P-C bond and simultaneously introduces the deuterated ester groups.[14]

  • Cost-Effectiveness: The synthesis of deuterated compounds can be capital-intensive.[16] While the initial cost of a specialized reagent like this compound may be higher than bulk chemicals like D₂O, its efficiency in providing a high level of deuteration in a single, reliable synthetic step can be more economical in the long run, especially in complex multi-step syntheses.

Experimental Protocol: Synthesis of Di(methyl-d3) Benzyl-phosphonate

This protocol details the synthesis of a deuterated phosphonate using this compound and benzyl bromide via the Michaelis-Arbuzov reaction. This procedure serves as a self-validating system, where successful synthesis can be confirmed by NMR and mass spectrometry.

Materials and Equipment:
  • This compound (P(OCD₃)₃)

  • Benzyl bromide (C₆H₅CH₂Br)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen)

  • Heating mantle with magnetic stirrer

  • NMR spectrometer

  • Mass spectrometer

dot graph "Experimental_Workflow" { layout=dot; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Setup [label="1. Assemble Reaction Apparatus\n(Flask, Condenser under Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagents [label="2. Add Reagents\n(P(OCD₃)₃ + Benzyl Bromide)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="3. Heat to Reflux\n(e.g., 110-120 °C, 4-6h)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="4. Isolate Product\n(Distillation or Chromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="5. Characterize Product\n(NMR, Mass Spectrometry)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Setup -> Reagents; Reagents -> Reaction; Reaction -> Workup; Workup -> Analysis; } enddot Diagram 2: Workflow for the synthesis of deuterated phosphonate.

Step-by-Step Methodology:
  • Reaction Setup: Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of argon. This is crucial to prevent oxidation of the trivalent phosphite.[17]

  • Charging Reagents: To the flask, add this compound (e.g., 1.0 eq). Subsequently, add benzyl bromide (1.0 - 1.1 eq) dropwise. The Michaelis-Arbuzov reaction is often exothermic, so controlled addition may be necessary.[13]

  • Reaction: Heat the reaction mixture to reflux (typically 110-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or ¹H NMR. The reaction is generally complete within 4-6 hours. The by-product, methyl-d3 bromide (CD₃Br), will distill out of the reaction mixture if the temperature is high enough.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The desired product, di(methyl-d3) benzyl-phosphonate, can be purified by vacuum distillation or column chromatography on silica gel.

Validation and Characterization:
  • ¹H NMR: The spectrum of the purified product should show the characteristic peaks for the benzyl group protons. The signal for the methoxy groups will be absent in the ¹H spectrum, confirming the incorporation of the -OCD₃ groups.

  • ³¹P NMR: A single peak is expected, confirming the formation of a single phosphorus-containing product.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the deuterated phosphonate (C₉H₈D₆O₃P), confirming the successful incorporation of the six deuterium atoms in the ester groups.

Conclusion

This compound stands out as a highly effective reagent for the specific task of synthesizing deuterated organophosphonates. Its ability to introduce a high number of deuterium atoms into stable positions in a single, reliable reaction makes it an invaluable tool in drug development and mechanistic studies. While other deuterated reagents have their specific applications, for researchers working in the field of organophosphorus chemistry, this compound offers a unique combination of efficiency and precision. The choice of the appropriate deuterated reagent is critical for experimental success, and a thorough understanding of their comparative advantages, as outlined in this guide, will empower researchers to advance their scientific endeavors.

References

  • UCHEM. (2024, October 15).
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  • Benchchem. (n.d.). A Technical Guide to the Role of Deuterium Labeling in Drug Metabolism and Pharmacokinetic Studies.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Trimethyl Phosphite: A Crucial Building Block in Pharmaceutical Synthesis.
  • ResearchGate. (n.d.). Mechanistic experiments and deuterium-labelling studies.
  • Wikipedia. (n.d.).
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  • PMC - NIH. (n.d.). Zero-Field NMR J-Spectroscopy of Organophosphorus Compounds.
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A Researcher's Guide to Mechanistic Elucidation: Kinetic Isotope Effect Studies Using Tri(methyl) Phosphite-d9

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Stoichiometry—Unveiling the Reaction Pathway

In the pursuit of novel therapeutics and efficient chemical syntheses, understanding the precise sequence of bond-forming and bond-breaking events—the reaction mechanism—is paramount. A balanced chemical equation tells us the beginning and the end, but the kinetic isotope effect (KIE) illuminates the journey. The KIE is a powerful phenomenon where substituting an atom with one of its heavier isotopes alters the rate of a chemical reaction.[1][2][3] This rate change, often subtle but measurable, provides profound insights into the reaction's rate-determining step (RDS), the highest energy barrier on the path from reactants to products.

This guide focuses on a specific, powerful tool in the KIE arsenal: trimethyl phosphite-d9 (P(OCD₃)₃). We will explore its application, compare it with alternative mechanistic probes, and provide the experimental framework necessary for its effective use. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to leverage this reagent for deeper mechanistic understanding.

The Foundation: Understanding the Kinetic Isotope Effect

The origin of the KIE is quantum mechanical, stemming from the differences in zero-point vibrational energies (ZPE) of chemical bonds.[2][4] A bond to a lighter isotope (like hydrogen, ¹H) has a higher vibrational frequency and thus a higher ZPE than the corresponding bond to a heavier isotope (like deuterium, ²H or D). Breaking this bond requires surmounting an activation energy barrier. Since the C-H bond starts at a higher energy level than the C-D bond, less energy is required to break it, resulting in a faster reaction rate.

This leads to the two main classifications of KIEs:

  • Primary KIE (kH/kD > 1): Observed when the isotopically labeled bond is directly broken or formed in the rate-determining step.[1][5] The magnitude of the primary KIE (typically 2-7 for H/D) can reveal the geometry of the transition state.

  • Secondary KIE (kH/kD ≠ 1): Occurs when the labeled bond is not directly involved in the RDS but is located near the reaction center.[1][4][5] These effects are smaller and can be "normal" (kH/kD > 1) or "inverse" (kH/kD < 1), providing information about changes in hybridization or steric environment at the transition state.

The following diagram illustrates the energetic origin of the primary kinetic isotope effect.

KIE_Energy_Profile Figure 1: Reaction coordinate diagram illustrating the origin of the primary KIE. cluster_axes Figure 1: Reaction coordinate diagram illustrating the origin of the primary KIE. Y_axis Potential Energy X_axis_start Reactants X_axis_ts Transition State X_axis_end Products X_axis_label Reaction Coordinate R_H Reactant (C-H) R_D Reactant (C-D) R_H->R_D ts_node R_H->ts_node ΔEa(H) R_D->ts_node ΔEa(D) TS P Product ZPE_H ZPE (C-H) ZPE_D ZPE (C-D) Ea_H Ea(H) Ea_D Ea(D) start_H start_H->ts_node C-H pathway start_D start_D->ts_node C-D pathway end_node ts_node->end_node C-H pathway ts_node->end_node C-D pathway

Caption: Reaction coordinate diagram showing the lower zero-point energy (ZPE) of a C-D bond compared to a C-H bond, leading to a higher activation energy (Ea) for the deuterated species.

Tri(methyl) Phosphite-d9: A Versatile Mechanistic Probe

Trimethyl phosphite, P(OCH₃)₃, is a widely used organophosphorus reagent known for its role as a nucleophile, a mild desulfurization agent, and a ligand in organometallic chemistry.[6][7] Its deuterated isotopologue, this compound or P(OCD₃)₃, retains this chemical reactivity but carries an isotopic label across all nine methyl hydrogens. This makes it an exceptional tool for probing reactions where the phosphite's methyl groups are mechanistically involved.

The synthesis of P(OCD₃)₃ is analogous to its non-deuterated counterpart, typically achieved by reacting phosphorus trichloride (PCl₃) with deuterated methanol (CD₃OD) in the presence of a non-nucleophilic base to scavenge the DCl byproduct.[6][8]

PCl₃ + 3 CD₃OD + 3 Base → P(OCD₃)₃ + 3 [Base-D]Cl

The causality behind choosing P(OCD₃)₃ lies in its ability to answer specific mechanistic questions:

  • Arbuzov Reaction: In the classic Arbuzov reaction, the phosphite attacks an alkyl halide, leading to the formation of a phosphonate via an intermediate where one methyl group is transferred.[6][7] Using P(OCD₃)₃ can unequivocally determine if the C-H bonds of the transferring methyl group are weakened or broken in the rate-determining step.

  • Ligand Effects in Catalysis: When used as a ligand (L) in a transition metal complex, the dissociation or modification of P(OCD₃)₃ can be probed. If a C-D bond activation (e.g., via cyclometalation) is part of the catalytic cycle, a significant primary KIE would be observed.

  • Proton/Hydride Transfer: In reactions where trimethyl phosphite might participate in or mediate a hydrogen transfer step, the use of the d9-analog provides a clear isotopic handle.

Comparative Analysis: P(OCD₃)₃ vs. Alternative Probes

While P(OCD₃)₃ is a powerful tool, its selection must be justified against other available methods. The optimal choice of a mechanistic probe is always context-dependent, dictated by the specific reaction under investigation.

Mechanistic ProbePrinciple of OperationAdvantagesDisadvantagesBest Suited For
This compound Primary/Secondary KIEDirect probe of methyl group involvement; High isotopic purity achievable; Chemically identical reactivity to P(OCH₃)₃.Synthesis of deuterated reagent required; Only informative if the methyl C-H bonds are involved in the RDS.Investigating the Arbuzov reaction mechanism; Probing C-H activation of phosphite ligands in organometallic catalysis.
Deuterated Substrates Primary/Secondary KIEDirectly probes the bond being broken/formed on the main substrate; Commercially available for many common scaffolds.Can be expensive; Synthesis may be complex for novel molecules.Most common KIE studies, such as C-H activation, elimination reactions, and enzymatic C-H oxidation.[9][10]
Deuterated Solvents (e.g., D₂O, CD₃OD) Solvent KIEEasy to implement; Commercially available and relatively inexpensive.Interpretation can be complex, mixing primary and secondary effects; Can alter reaction conditions.[3]Studying reactions where solvent participates as a reactant or catalyst, especially in proton transfer steps.[11]
Computational Modeling (DFT) Theoretical CalculationNo experimental setup needed; Can model transition states directly; Can predict KIE values to compare with experiment.Accuracy is highly dependent on the level of theory and functional used; Requires computational expertise.Complementing experimental KIE data; Exploring hypothetical pathways that are difficult to probe experimentally.
Heavy Atom KIE (¹³C, ¹⁵N, ¹⁸O) Primary/Secondary KIEProbes bond changes at non-hydrogen atoms.Effects are much smaller (k_light/k_heavy ≈ 1.02-1.10) and require highly precise measurement techniques like IRMS or specialized NMR.[3][12]Pinpointing bond cleavage in reactions like decarboxylation or SN2 substitutions.[1]

Experimental Workflow: A Self-Validating Protocol for KIE Measurement

A trustworthy KIE experiment relies on meticulous execution and parallel comparison. The protocol must be designed to minimize systematic errors, ensuring that any observed rate difference is due solely to the isotopic substitution.

The following diagram outlines a robust workflow for determining the KIE for a reaction involving trimethyl phosphite.

KIE_Workflow Figure 2: General workflow for KIE determination. cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Data Analysis prep_H Prepare Reaction A: Substrate + P(OCH₃)₃ run_reactions Run Reactions in Parallel (Identical Temperature, Concentration, Stirring) prep_H->run_reactions prep_D Prepare Reaction B: Substrate + P(OCD₃)₃ prep_D->run_reactions monitor Monitor Reaction Progress vs. Time (e.g., NMR, GC-MS, UV-Vis) run_reactions->monitor get_rates Determine Initial Rates or Rate Constants (kH and kD) monitor->get_rates calc_KIE Calculate KIE = kH / kD get_rates->calc_KIE interpret Interpret KIE Value calc_KIE->interpret

Sources

A Comparative Guide to Validating Experimental Results of Tri(methyl) Phosphite-d9

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical and pharmaceutical research, the use of isotopically labeled compounds is indispensable for elucidating reaction mechanisms, studying metabolic pathways, and serving as internal standards in quantitative analyses.[1] Tri(methyl) phosphite-d9, the deuterated analog of trimethyl phosphite, offers unique advantages in these applications due to the kinetic isotope effect, where the heavier deuterium atoms can lead to slower reaction rates, providing valuable insights into reaction mechanisms.[2][3] This guide provides a comprehensive comparison of this compound with its non-deuterated counterpart and outlines detailed experimental protocols for validating its isotopic purity and performance.

The Significance of Deuteration: A Comparative Overview

The substitution of protium (¹H) with deuterium (²H or D) in a molecule introduces a subtle yet significant change in its mass and vibrational energy. This alteration can influence the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE).[2][3] For researchers, this effect is a powerful tool for probing the rate-determining steps of reaction mechanisms.

FeatureThis compoundTrimethyl Phosphite
Molecular Formula C₃D₉O₃P[4][5]C₃H₉O₃P[6]
Molecular Weight 133.13 g/mol [4][5]124.08 g/mol [6]
Key Application Mechanistic studies, Isotopic labeling, Internal standardReagent in organic synthesis, Ligand in organometallic chemistry[7][8]
Expected Analytical Difference Absence or significant reduction of proton signals in ¹H NMR. Higher mass in MS.Characteristic doublet in ¹H NMR due to coupling with ³¹P.[9]

Alternative Deuterated Phosphites:

While this compound is a valuable tool, other deuterated phosphite esters can also be employed depending on the specific research needs. These include deuterated versions of other common phosphite esters, such as:

  • Tri(ethyl) phosphite-d15: Offers different solubility and reactivity profiles compared to the methyl analog.

  • Tri(butyl) phosphite-d27: Provides further variations in steric bulk and physical properties.

The choice of deuterated phosphite will depend on the specific reaction conditions and the desired properties of the labeling agent.

Validating Isotopic Purity and Identity: A Step-by-Step Approach

Ensuring the isotopic enrichment and chemical purity of this compound is critical for the reliability of experimental results. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques for this validation.[1][10]

Experimental Workflow for Validation

Caption: Workflow for the validation of this compound.

Experimental Protocols

Quantitative ¹H NMR Spectroscopy for Isotopic Enrichment

Objective: To determine the percentage of deuterium incorporation by quantifying the residual proton signals.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in a precise volume of a suitable deuterated solvent (e.g., 0.6 mL of Chloroform-d, CDCl₃) that does not contain residual proton signals overlapping with the analyte's expected residual signals.

    • Add a known amount of a certified internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz) to ensure good signal resolution.

    • Use a sufficient number of scans to obtain a high signal-to-noise ratio, especially for the weak residual proton signals.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the residual proton signal of the methoxy group in this compound.

    • Integrate a well-resolved signal from the internal standard.

    • Calculate the isotopic enrichment using the following formula:

    Isotopic Enrichment (%D) = [1 - (Integral of residual ¹H signal / (Integral of internal standard signal / Number of protons in standard))] x 100

Expected Results: For a high-purity this compound sample, the ¹H NMR spectrum should show a very small doublet (due to coupling with ³¹P) corresponding to the residual C-H protons. The integration of this signal relative to the internal standard will be low, indicating high deuteration.

³¹P NMR Spectroscopy for Structural Integrity

Objective: To confirm the phosphorus environment and the absence of phosphorus-containing impurities.

Methodology:

  • Sample Preparation:

    • Prepare the sample as described for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum. This will result in a single peak for the phosphorus atom in this compound.

  • Data Analysis:

    • The ³¹P NMR spectrum of pure this compound should exhibit a single sharp peak. The chemical shift should be compared to that of its non-deuterated analog, trimethyl phosphite (typically around +140 ppm). Minor differences in chemical shift (isotope shifts) may be observed. The absence of other significant peaks confirms the chemical purity.

Mass Spectrometry for Molecular Weight Confirmation and Isotopic Distribution

Objective: To confirm the molecular weight and analyze the distribution of different deuterated isotopologues.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or another suitable mass spectrometry technique.[11]

    • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion peak.

  • Data Analysis:

    • The mass spectrum of this compound will show a molecular ion peak at m/z corresponding to its deuterated molecular weight (approximately 133.13).[4][5]

    • The isotopic cluster of the molecular ion can be analyzed to determine the distribution of isotopologues (d₀ to d₉). The relative intensities of these peaks can be used to calculate the average isotopic enrichment.[12][13][14][15]

Isotopic Distribution Analysis Logic:

Caption: Logic for calculating isotopic enrichment from mass spectrometry data.

Comparative Data Summary

Analytical TechniqueThis compound (Expected)Trimethyl Phosphite
¹H NMR Very small doublet signal for residual C-HDoublet at ~3.5 ppm (J ≈ 11 Hz)[9]
³¹P NMR Single peak around +140 ppmSingle peak around +140 ppm
Mass Spectrum (EI) Molecular ion (M⁺) at m/z ≈ 133Molecular ion (M⁺) at m/z = 124[6][16]

Conclusion

The validation of experimental results obtained with this compound is a critical step in ensuring the integrity of research findings. By employing a combination of NMR and mass spectrometry techniques, researchers can confidently determine the isotopic purity, confirm the chemical structure, and differentiate it from its non-deuterated counterpart. The protocols outlined in this guide provide a robust framework for the comprehensive characterization of this important isotopically labeled reagent, enabling its effective use in a wide range of scientific investigations.

References

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  • 31P NMR Studies of Diethyl Phosphite Derived Nanocrystalline Hydroxyapatite. Semantic Scholar. [Link]

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A Spectroscopic Deep Dive: Comparative Analysis of Tri(methyl) Phosphite-d9 and its Non-Deuterated Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of molecular structure and behavior is paramount. Isotopic labeling, particularly deuteration, is a powerful tool for elucidating reaction mechanisms, probing metabolic pathways, and serving as internal standards in quantitative analysis. This guide provides a detailed spectroscopic comparison of Tri(methyl) Phosphite-d9 and its proteated analogue, Trimethyl Phosphite. By examining the fundamental principles and practical out-workings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, this document will equip you with the expertise to interpret the spectra of these and similar isotopically labeled compounds.

Introduction to the Analogues

Trimethyl Phosphite, P(OCH₃)₃, is a common organophosphorus compound utilized as a ligand in organometallic chemistry and a reagent in organic synthesis[1]. Its deuterated counterpart, this compound (C₃D₉O₃P), where all nine hydrogen atoms are replaced by deuterium, serves as a valuable tool in mechanistic studies and as an internal standard in mass spectrometry-based quantification due to its distinct mass[2][3]. The subtle yet significant mass difference between protium (¹H) and deuterium (²H or D) gives rise to predictable and informative variations in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Disappearing Signals and Subtle Shifts

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The comparison between Trimethyl Phosphite and its d9 analogue provides a classic illustration of isotopic effects in NMR.

The Underlying Principles of Isotopic Effects in NMR

The substitution of hydrogen with deuterium profoundly alters the NMR spectrum for several key reasons:

  • Different Nuclei, Different Frequencies: ¹H and ²H are different nuclei with different gyromagnetic ratios and spin quantum numbers (I=1/2 for ¹H, I=1 for ²H)[4]. Consequently, they resonate at vastly different frequencies in the same magnetic field. A standard ¹H NMR experiment will not detect deuterium nuclei.

  • Absence of ¹H Signals: In a fully deuterated methyl group (-CD₃), the characteristic proton signals will be absent from the ¹H NMR spectrum[4].

  • Deuterium NMR (²H NMR): To observe the deuterium nuclei, a specific ²H NMR experiment must be performed. While the chemical shift range is similar to ¹H NMR, the resolution is often poorer[4].

  • Isotope Effects on Neighboring Nuclei: The presence of deuterium can cause small changes in the chemical shifts of nearby NMR-active nuclei, such as ¹³C and ³¹P. This is known as a secondary isotope effect and is typically a small upfield shift (to lower ppm values).

Experimental Comparison: ¹H, ¹³C, and ³¹P NMR

The following table summarizes the expected and observed NMR data for Trimethyl Phosphite and the predicted data for this compound.

Parameter Trimethyl Phosphite (Experimental) This compound (Predicted) Rationale for Difference
¹H NMR ~3.5 ppm (doublet, J(PH) ≈ 10.5 Hz)[5][6]No signalReplacement of ¹H with ²H.
¹³C{¹H} NMR ~50 ppm (doublet, J(PC) ≈ 6 Hz)~50 ppm (singlet, likely slightly upfield)Absence of one-bond C-H coupling. The signal will be a singlet in a proton-decoupled spectrum. A small upfield shift due to the secondary isotope effect is expected.
³¹P{¹H} NMR ~140 ppm (singlet)[7]~140 ppm (singlet, likely slightly upfield)The primary change is the absence of proton coupling. A minor upfield shift due to the secondary isotope effect through three bonds is possible.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the phosphite sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize spectral width, acquisition time, and relaxation delay for the expected chemical shift range.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A sufficient number of scans will be required due to the low natural abundance of ¹³C.

  • ³¹P{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Use an external reference standard (e.g., 85% H₃PO₄) for accurate chemical shift referencing.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Solvent Add Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer H1_NMR Acquire ¹H Spectrum Spectrometer->H1_NMR C13_NMR Acquire ¹³C{¹H} Spectrum Spectrometer->C13_NMR P31_NMR Acquire ³¹P{¹H} Spectrum Spectrometer->P31_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing P31_NMR->Processing Analysis Chemical Shift & Coupling Analysis Processing->Analysis

NMR Experimental Workflow

Infrared (IR) Spectroscopy: Tracking Vibrational Changes

IR spectroscopy probes the vibrational modes of a molecule. The substitution of a lighter atom with a heavier one leads to a predictable decrease in the vibrational frequency.

The Causality of Isotopic Shifts in IR Spectroscopy

The vibrational frequency of a bond is primarily determined by the bond strength (force constant, k) and the reduced mass (µ) of the two atoms, as described by Hooke's Law for a simple harmonic oscillator:

ν ∝ √(k/µ)

where µ = (m₁m₂)/(m₁ + m₂)

When a hydrogen atom (m ≈ 1 amu) is replaced by a deuterium atom (m ≈ 2 amu), the reduced mass of the C-D bond is greater than that of the C-H bond. This increase in mass, with the bond strength remaining nearly constant, results in a lower vibrational frequency for the C-D bond compared to the C-H bond. The expected shift can be approximated by a factor of 1/√2 (approximately 0.707).

Experimental Comparison: IR Spectra

The following table highlights the key differences expected in the IR spectra of Trimethyl Phosphite and its deuterated analogue.

Vibrational Mode Trimethyl Phosphite (Experimental, cm⁻¹) This compound (Predicted, cm⁻¹) Rationale for Difference
C-H Stretch ~2850-3000[8][9]AbsentReplacement of C-H with C-D bonds.
C-D Stretch Absent~2100-2250New vibrational mode due to the C-D bond, shifted to a lower wavenumber.
P-O-C Stretch ~1030[8][9]~1030 (minor shifts possible)The primary atoms in this bond are unchanged, so only minor shifts due to coupling with other vibrations are expected.
C-H Bending ~1450AbsentReplacement of C-H with C-D bonds.
C-D Bending Absent~1000-1200New vibrational modes due to C-D bending.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of the liquid phosphite sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum. Perform any necessary baseline corrections.

Diagram: IR Spectroscopy (ATR) Workflow

IR_Workflow cluster_setup Instrument Setup cluster_measurement Sample Measurement cluster_analysis Data Analysis Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Apply Apply Liquid Sample Background->Apply Acquire Acquire Sample Spectrum Apply->Acquire Process Background Subtraction & Baseline Correction Acquire->Process Analyze Identify Vibrational Modes Process->Analyze

IR Spectroscopy (ATR) Workflow

Mass Spectrometry (MS): A Clear-Cut Case of Mass Shift

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. In the context of isotopic labeling, MS provides a straightforward and quantitative way to confirm the incorporation of heavier isotopes.

The Foundation of Isotopic Analysis by MS

The key principle is the direct measurement of molecular mass. Since deuterium has a mass of approximately 2 amu compared to protium's 1 amu, the complete deuteration of the nine methyl hydrogens in Trimethyl Phosphite results in a predictable increase in the molecular weight.

  • Molecular Ion (M⁺): The molecular ion of this compound will have a mass 9 units greater than that of Trimethyl Phosphite.

  • Fragment Ions: Any fragment ions that retain the deuterated methyl groups will also exhibit a corresponding mass shift. This can be invaluable for elucidating fragmentation pathways[10].

Experimental Comparison: Mass Spectra

The following table outlines the expected mass-to-charge ratios for the molecular ions and a key fragment of the two analogues.

Ion Trimethyl Phosphite (m/z) This compound (m/z) Rationale for Difference
Molecular Ion [M]⁺ 124[5]133[2]Addition of 9 deuterium atoms (9 x 1 amu increase).
[M-OCH₃]⁺ / [M-OCD₃]⁺ 93[5]99Loss of a methoxy group. The deuterated fragment is 6 mass units heavier (CD₃ vs. CH₃).

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is plotted as relative abundance versus m/z.

Diagram: Mass Spectrometry (EI) Workflow

MS_Workflow cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_output Data Output Sample Introduce Sample (e.g., GC) Ionization Electron Ionization Sample->Ionization Fragmentation Fragmentation Ionization->Fragmentation Analysis Mass Analysis (m/z) Fragmentation->Analysis Detection Ion Detection Analysis->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Interpretation Analyze Molecular Ion & Fragments Spectrum->Interpretation

Mass Spectrometry (EI) Workflow

Conclusion

The spectroscopic comparison of this compound and Trimethyl Phosphite provides a clear and instructive example of the effects of isotopic labeling. In ¹H NMR, the signals from the deuterated methyl groups disappear. In IR spectroscopy, the C-H vibrational modes are replaced by C-D modes at significantly lower wavenumbers. Finally, in mass spectrometry, a predictable mass shift is observed for the molecular ion and any fragments containing the deuterated groups. A thorough understanding of these principles is essential for any scientist utilizing isotopic labeling in their research, enabling confident structural verification and the design of more sophisticated experiments.

References

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A Comparative Guide to Tri(methyl) Phosphite-d9 as an Internal Standard in Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of qNMR and the Critical Role of the Internal Standard

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the purity and concentration of chemical compounds.[1][2][3] Unlike chromatographic techniques that often require calibration curves with response factors, qNMR is an absolute technique where the signal area is directly proportional to the number of atomic nuclei.[3][4] This intrinsic relationship, governed by the equation I = kN (where I is the integral, N is the number of nuclei, and k is a spectrometer constant), allows for highly accurate and precise quantification with metrological traceability.[1][2][3]

However, the accuracy of any qNMR experiment is fundamentally anchored to the quality and suitability of the internal standard (IS) used. The IS acts as the unwavering reference against which the analyte is measured.[4] A poorly chosen standard can silently bias results, leading to inaccurate purity assessments and flawed decision-making in research and development.[4] This guide provides an in-depth comparison of Tri(methyl) Phosphite-d9 (TMP-d9) as a qNMR internal standard against more traditional alternatives, offering field-proven insights and detailed experimental protocols to ensure the integrity of your quantitative data.

Pillar 1: The Anatomy of an Ideal qNMR Internal Standard

The selection of an internal standard is the cornerstone of a robust qNMR method.[5] An ideal IS should possess a specific set of characteristics to ensure it acts as a reliable and inert reference throughout the experiment.

Key Characteristics of an Ideal qNMR Internal Standard:

  • High Purity: The standard must have a certified, high chemical and isotopic purity (typically ≥99%) to prevent interference from contaminant signals.[5]

  • Chemical Stability: It must be chemically inert and not react with the analyte, the solvent, or trace impurities under the experimental conditions.[3][5]

  • Signal Simplicity: Ideally, the standard should produce a single, sharp singlet in a region of the spectrum free from analyte or solvent signals to allow for clean, unambiguous integration.[4]

  • Solubility: It must be fully soluble in the deuterated solvent used for the analyte to ensure a homogeneous solution.[5]

  • Non-Volatility: A low vapor pressure is crucial to prevent concentration changes during sample preparation and handling.

  • Known Molecular Weight: An accurately known molecular weight is essential for the final calculation.

  • Appropriate Relaxation Time (T1): The T1 relaxation time of the standard's signal should be comparable to that of the analyte's signal to avoid integration errors when using shorter relaxation delays.[4]

The following workflow illustrates a systematic approach to selecting the most appropriate internal standard for a given qNMR application.

G Workflow for Selecting a qNMR Internal Standard cluster_0 Initial Screening cluster_1 Experimental Verification cluster_2 Final Validation A Define Analyte & Solvent System B Identify Potential Standards A->B C Check for Signal Overlap (Database/Prediction) B->C C->B Overlap Found D Verify Solubility in NMR Solvent C->D No Overlap E Assess Chemical Reactivity (Run test spectrum with analyte) D->E E->B Reactive F Confirm Signal Position & Shape E->F G Measure T1 Relaxation Times F->G H Perform Trial Quantification (Check for accuracy & precision) G->H I Standard Selected H->I

Caption: A decision workflow for the selection of a suitable qNMR internal standard.

Pillar 2: Profiling the Contender: this compound

This compound (TMP-d9) is a deuterated organophosphorus compound proposed as a versatile internal standard. Its key advantage lies in its isotopic labeling; the replacement of protons with deuterium eliminates proton signals, providing a clean baseline in ¹H NMR spectroscopy.[6] This is a significant benefit for avoiding spectral overlap, especially in complex mixtures.

Key Properties of this compound:

  • Molecular Formula: C₃D₉O₃P[7]

  • Molecular Weight: ~133.13 g/mol [7]

  • ¹H NMR Signal: In a proton NMR spectrum, TMP-d9 is effectively "invisible" as it contains no protons. This is its primary appeal.

  • ³¹P NMR Signal: It provides a sharp signal in the ³¹P NMR spectrum, making it a candidate for quantification in phosphorus-based assays.[8]

  • Proton-Coupled ¹H NMR of Non-Deuterated Analog: The non-deuterated trimethyl phosphite exhibits a distinct doublet in the ¹H NMR spectrum (around 3.5 ppm) due to the three-bond coupling (³JHP) with the phosphorus-31 nucleus.[9][10] This characteristic is important to consider if any residual, non-deuterated standard is present.

The use of deuterated standards is a well-established practice for improving analytical accuracy, primarily in mass spectrometry, by correcting for variability during sample preparation and analysis.[11][12] In NMR, the advantage is the removal of unwanted signals.[6]

Pillar 3: The Comparative Landscape: TMP-d9 vs. Traditional Standards

The utility of TMP-d9 is best understood by comparing it to the most common qNMR internal standards: Tetramethylsilane (TMS) for organic solvents and Sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions.[13][14]

FeatureThis compound (TMP-d9) Tetramethylsilane (TMS) DSS (Deuterated)
¹H NMR Signal None (fully deuterated)Sharp singlet at 0 ppmSinglet at ~0 ppm
Other ¹H Signals NoneNoneMinor peaks at ~0.8, 1.9, 3.1 ppm[14][15]
Primary Use Case Organic SolventsOrganic SolventsAqueous Solutions (D₂O)[14][16]
Solubility Soluble in most organic solvents.[17]Soluble in most organic solvents.Soluble in water.[16]
Volatility LowHigh (Boiling Point: 27 °C)Low (Solid)
Chemical Inertness Potentially reactive; susceptible to oxidation and hydrolysis.[17][18]Highly inert.Can interact with cationic peptides and other species.[19]
Pros - No interfering ¹H signals.- Low volatility.- Can be used for ³¹P qNMR.- Single, sharp reference peak.- Highly inert.- Universally accepted reference (0 ppm).[13]- Excellent for aqueous samples.- Low volatility.
Cons - Can hydrolyze or oxidize.- Not suitable for aqueous solutions.- More expensive than TMS.- Highly volatile, difficult to weigh accurately.- Not water-soluble.[14][15]- Interacts with some analytes.- Multiple minor signals can obscure analyte peaks.[14][15]

Pillar 4: In the Lab – Experimental Protocol for qNMR with an Internal Standard

Executing a reliable qNMR experiment requires meticulous attention to detail at every stage, from sample preparation to data acquisition.[20] The following protocol provides a self-validating framework for using an internal standard like TMP-d9.

G Standard Operating Procedure for a qNMR Experiment A 1. Accurate Weighing Use a calibrated microbalance (±0.01 mg). Weigh analyte and internal standard. B 2. Dissolution Add precise volume of deuterated solvent. Ensure complete dissolution via vortex/sonication. A->B C 3. Sample Transfer Transfer homogeneous solution to NMR tube. Ensure proper filling height (4-5 cm). B->C D 4. Spectrometer Setup Insert sample, lock, and shim. Set temperature (e.g., 298 K). C->D E 5. Quantitative Acquisition Set Pulse Angle = 90°. Set Relaxation Delay (D1) ≥ 5 x T1. Set sufficient Number of Scans (NS) for S/N > 250:1. D->E F 6. Data Processing Apply zero-filling and minimal line broadening. Perform accurate phase and baseline correction. E->F G 7. Integration & Calculation Integrate non-overlapping analyte and standard signals. Calculate purity/concentration using the qNMR equation. F->G

Caption: A step-by-step workflow for performing a quantitative NMR experiment.

Detailed Steps:
  • Accurate Weighing: This is often the largest source of error.[20] Use a calibrated analytical microbalance in a draft-free environment to weigh the analyte and the internal standard. Record weights to the highest precision possible (e.g., 0.01 mg).[5][21]

  • Sample Preparation:

    • Transfer the weighed solids to a clean, dry vial.

    • Add a precise volume of the appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃). Both analyte and standard must be completely soluble.[5]

    • Ensure complete dissolution by vortexing or sonicating. Visually inspect the solution to confirm no solid particles remain.[20]

    • Transfer the final solution to a high-quality NMR tube.

  • NMR Data Acquisition (Critical Parameters):

    • Relaxation Delay (D1): To ensure full relaxation of all nuclei before the next pulse, D1 should be set to at least 5 times the longest T1 (spin-lattice relaxation time) of the signals being quantified.[5] A conservative value of 30-60 seconds is often used when T1 values are unknown.

    • Pulse Angle: A 90° pulse must be used to ensure maximum and uniform excitation of all signals.[5]

    • Number of Scans (NS): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended) for the signals of interest to ensure integration accuracy.[22]

  • Data Processing:

    • Apply Fourier transform with zero-filling to improve digital resolution.

    • Carefully and manually phase the spectrum to ensure all peaks have a pure absorption shape.

    • Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.

  • The qNMR Calculation: The purity of the analyte (Panalyte) is calculated using the following master equation:

    Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

    Where:

    • I : Integral area of the signal.[23]

    • N : Number of protons giving rise to the signal.[23]

    • M : Molar mass of the compound.[23]

    • m : Weighed mass of the compound.[23]

    • P : Purity of the compound.[23]

Synthesizing the Data: The Logic of Quantification

The entire qNMR process is a self-validating system when executed correctly. The internal standard provides a direct, in-situ reference for the number of moles, correcting for any variations in instrument performance or sample volume.

G Logical Flow of the qNMR Calculation cluster_0 Experimental Inputs cluster_1 Molecular Properties cluster_2 Spectral Data cluster_3 Calculation mass_analyte Mass Analyte (m_analyte) ratio_mass Mass Ratio (m_std / m_analyte) mass_analyte->ratio_mass mass_std Mass Standard (m_std) mass_std->ratio_mass purity_std Purity Standard (P_std) calc P_analyte = Ratio_I * Ratio_N * Ratio_M * Ratio_m * P_std purity_std->calc mw_analyte MW Analyte (M_analyte) ratio_mw MW Ratio (M_analyte / M_std) mw_analyte->ratio_mw mw_std MW Standard (M_std) mw_std->ratio_mw n_analyte Protons Analyte (N_analyte) ratio_protons Proton Ratio (N_std / N_analyte) n_analyte->ratio_protons n_std Protons Standard (N_std) n_std->ratio_protons int_analyte Integral Analyte (I_analyte) ratio_integral Integral Ratio (I_analyte / I_std) int_analyte->ratio_integral int_std Integral Standard (I_std) int_std->ratio_integral ratio_integral->calc ratio_protons->calc ratio_mw->calc ratio_mass->calc result Analyte Purity (P_analyte) calc->result

Caption: The relationship between experimental inputs and the final purity calculation in qNMR.

Conclusion: The Verdict on this compound

This compound presents a novel option for the qNMR toolkit, particularly for researchers working with complex ¹H NMR spectra where signal overlap is a primary concern.

Advantages:

  • Spectrally Clean: As a deuterated compound, it does not produce interfering signals in the ¹H NMR spectrum, simplifying analysis.[6]

  • Low Volatility: Its low volatility compared to TMS makes it easier to handle and weigh accurately.

  • Dual-Nucleus Potential: It can serve as a standard in both ¹H (by its absence of signal) and ³¹P qNMR experiments.

Disadvantages & Considerations:

  • Potential Reactivity: Organophosphites are susceptible to oxidation to phosphates and can be hydrolyzed by water.[17][18] This makes TMP-d9 unsuitable for aqueous media and requires careful handling with anhydrous solvents and analytes that will not react with it.

  • Signal Complexity in Other Nuclei: While silent in ¹H NMR, its presence will be clear in ³¹P NMR. Furthermore, if non-deuterated impurities are present, they will appear as a doublet, which may be broader than a singlet from a standard like TMS, potentially complicating integration.[10]

  • Cost and Availability: Deuterated standards are typically more expensive than their non-deuterated counterparts.

Recommendation:

This compound is a specialized internal standard best suited for ¹H qNMR in anhydrous organic solvents where the analyte of interest has a complex spectrum that overlaps significantly with traditional standards like TMS or residual solvent peaks. Its use in ³¹P qNMR is also a viable application. However, users must rigorously validate its inertness with their specific analyte and take precautions to avoid moisture and oxidation. For routine analysis in non-overlapping spectral regions, traditional standards like TMS and DSS remain the more cost-effective and chemically robust choices.

References

  • Quora. (2021). Can we use any other internal reference other than TMS for NMR spectroscopy?[Link]

  • ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • ResolveMass Laboratories. (2025). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). [Link]

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

  • J-Stage. (n.d.). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]

  • ResearchGate. (n.d.). Internal standards for aqueous NMR studies. [Link]

  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]

  • ResearchGate. (2005). Validation of quantitative NMR. [Link]

  • UC Santa Barbara. (n.d.). Chemical Shift Referencing - NMR Facility. [Link]

  • Wiley Online Library. (2013). Validation of a generic quantitative (1)H NMR method for natural products analysis. [Link]

  • ResearchGate. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?[Link]

  • Magritek. (n.d.). Analytical NMR. [Link]

  • University of Florida. (n.d.). Purity by Absolute qNMR Instructions. [Link]

  • ResearchGate. (2016). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?[Link]

  • European Network of Forensic Science Institutes. (2019). GUIDELINE FOR qNMR ANALYSIS. [Link]

  • National Institutes of Health. (n.d.). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. [Link]

  • ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Reddit. (2019). Question about H NMR of trimethyl phosphite. [Link]

  • SYNMR. (2023). Advantages and Limitations of Deuterated Solvents in Organic Synthesis. [Link]

  • SpectraBase. (n.d.). Trimethylphosphite - Optional[31P NMR] - Chemical Shifts. [Link]

  • PubChem. (n.d.). Trimethyl phosphite. [Link]

  • Wikipedia. (n.d.). Trimethyl phosphite. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Tri(methyl) Phosphite-d9 from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isotopic and chemical purity of reagents is not merely a matter of quality control; it is the bedrock of reliable and reproducible results. Tri(methyl) phosphite-d9 (P(OCD₃)₃), a deuterated organophosphorus compound, is a valuable reagent in various synthetic applications, including as a building block in the synthesis of deuterated pharmaceuticals and as a stereoselective reagent. However, the presence of seemingly minor impurities can have profound and often unforeseen consequences on experimental outcomes.

This guide provides an in-depth technical comparison of methodologies to assess the purity of this compound from various commercial suppliers. It is designed to empower researchers to make informed decisions when selecting a supplier and to implement robust quality control protocols within their own laboratories. We will delve into the causality behind experimental choices, establish self-validating systems, and ground our protocols in authoritative references.

The Critical Impact of Impurities

The utility of this compound is intrinsically linked to its high isotopic enrichment and chemical purity. Impurities can be broadly categorized into three classes, each with its own detrimental effects:

  • Partially Deuterated and Non-Deuterated Analogs: The presence of species such as (CH₃O)P(OCD₃)₂, (CH₃O)₂P(OCD₃), and non-deuterated trimethyl phosphite can introduce isotopic scrambling in subsequent reactions, complicating analysis and potentially altering the pharmacokinetic profiles of deuterated drug candidates.

  • Hydrolysis and Oxidation Products: Tri(methyl) phosphite is susceptible to hydrolysis, especially in the presence of trace moisture, yielding dimethyl phosphite-d6 and methanol-d3.[1] Oxidation can lead to the formation of trimethyl phosphate-d9. These impurities can alter the reactivity of the reagent and introduce unwanted side products.

  • Protic Impurities: Residual water or methanol from the manufacturing process can be particularly problematic in reactions employing strong bases or organometallic reagents, such as Grignard reagents.[2][3] These protic impurities will quench the reagents, leading to lower yields and the formation of undesired byproducts.[4][5]

The following diagram illustrates the logical flow for evaluating the purity of this compound and selecting a suitable supplier.

cluster_0 Purity Assessment Workflow cluster_1 Supplier Selection Initial Screening Initial Screening Quantitative Analysis Quantitative Analysis Initial Screening->Quantitative Analysis Initial Purity OK Decision Making Decision Making Initial Screening->Decision Making Fails Initial Screen Quantitative Analysis->Decision Making Purity Meets Specs Quantitative Analysis->Decision Making Fails Quant. Analysis Select Best Supplier Select Best Supplier Decision Making->Select Best Supplier Supplier A Supplier A Supplier A->Select Best Supplier Supplier B Supplier B Supplier B->Select Best Supplier Supplier C Supplier C Supplier C->Select Best Supplier Sample Sample qNMR qNMR Sample->qNMR Chemical Purity MS MS Sample->MS Isotopic Enrichment GCMS GCMS Sample->GCMS Volatile Impurities PurityReport PurityReport qNMR->PurityReport MS->PurityReport GCMS->PurityReport

Sources

A Researcher's Guide to Tri(methyl) Phosphite-d9: A Cost-Benefit Analysis for High-Precision Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of modern analytical and synthetic chemistry, the choice of reagents is paramount to achieving accurate and reproducible results. Among the vast arsenal of chemical tools, deuterated compounds have carved out a niche for their unique properties that can significantly enhance experimental outcomes. This guide provides an in-depth cost-benefit analysis of a particularly versatile deuterated reagent: Tri(methyl) Phosphite-d9. We will objectively compare its performance against its non-deuterated counterpart, Trimethyl Phosphite, and other alternatives, supported by experimental data and detailed protocols.

The Financial Equation: A Head-to-Head Cost Comparison

A primary consideration for any laboratory is the cost of reagents. While deuterated compounds are inherently more expensive due to the specialized processes required for their synthesis, a comprehensive cost analysis must extend beyond the initial purchase price to include the potential for saved time, reduced sample consumption, and the value of more reliable data.

To provide a clear financial picture, the following table compares the typical costs of this compound, its non-deuterated analog Trimethyl Phosphite, and a common alternative, Triethyl Phosphite. Prices are based on an aggregation of data from various chemical suppliers and are presented per gram to facilitate a direct comparison.

CompoundCAS NumberMolecular Weight ( g/mol )Typical Price per Gram (USD)
This compound 96201-07-9133.13$150 - $250
Trimethyl Phosphite 121-45-9124.08$0.50 - $2.00
Triethyl Phosphite 122-52-1166.16$0.20 - $1.00

Note: Prices are approximate and can vary based on supplier, purity, and quantity purchased.

The significant price premium for this compound is immediately apparent. The subsequent sections will delve into the performance benefits that justify this investment for specific applications.

Performance in High-Stakes Applications: Where Deuteration Delivers

The utility of this compound shines in applications where precision, accuracy, and a deep understanding of reaction mechanisms are critical. The replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope, imparts several advantageous properties.

The Gold Standard Internal Standard in Quantitative Mass Spectrometry

In quantitative liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[1][2] A SIL-IS, such as this compound, is chemically identical to the analyte of interest (in this case, for the analysis of organophosphorus compounds) but has a different mass. This near-identical chemical behavior ensures that the internal standard and the analyte experience similar effects during sample preparation, chromatography, and ionization, effectively correcting for variations that can lead to inaccurate quantification.[3]

Key Benefits:

  • Correction for Matrix Effects: Biological and environmental samples are complex matrices that can suppress or enhance the ionization of an analyte, leading to erroneous results. A deuterated internal standard experiences the same matrix effects as the analyte, allowing for accurate normalization of the signal.[4][5]

  • Improved Precision and Accuracy: By accounting for variations in sample extraction, recovery, and instrument response, deuterated internal standards significantly improve the reproducibility and accuracy of quantitative measurements.[1]

  • Enhanced Confidence in Data: The use of a SIL-IS provides a higher degree of confidence in the analytical results, which is crucial in regulated environments such as drug development and clinical diagnostics.

Experimental Workflow: Quantification of an Organophosphorus Analyte using LC-MS/MS with this compound as an Internal Standard

Caption: Workflow for organophosphorus compound quantification using LC-MS/MS.

Protocol:

  • Internal Standard Spiking: To a known volume or weight of the sample, add a precise amount of this compound solution.

  • Sample Extraction: Perform a suitable extraction procedure (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and internal standard from the sample matrix.

  • Sample Concentration: Evaporate the extract to dryness under a stream of nitrogen and reconstitute in a suitable solvent.

  • LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system. Develop a chromatographic method that provides good separation of the analyte. Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and this compound in multiple reaction monitoring (MRM) mode.

  • Data Analysis: Integrate the peak areas of the analyte and the internal standard. Calculate the peak area ratio (analyte/internal standard) and determine the concentration of the analyte using a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Unraveling Reaction Mechanisms with Quantitative NMR Spectroscopy

In the realm of synthetic chemistry, understanding reaction mechanisms is fundamental to optimizing reaction conditions and developing new synthetic methodologies. Deuterium labeling is a powerful tool for elucidating reaction pathways.[4] this compound can be employed in quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to trace the fate of the methyl groups in reactions such as the Michaelis-Arbuzov and Corey-Winter olefination.

Key Benefits:

  • Mechanistic Elucidation: By monitoring the incorporation and position of the deuterium-labeled methyl groups in the products and byproducts, researchers can gain insights into the transition states and intermediates of a reaction.

  • Precise Quantification in Complex Mixtures: In ³¹P NMR, the signals for different phosphorus-containing species are often well-resolved. Using this compound as an internal standard in ³¹P qNMR allows for the accurate determination of the concentration of various phosphorus compounds in a reaction mixture without the need for chromatographic separation.[6][7]

Experimental Workflow: Mechanistic Study of a Reaction using ³¹P qNMR with this compound

Caption: Workflow for a mechanistic study using ³¹P qNMR.

Protocol:

  • Reaction Setup: In an NMR tube or a reaction vessel from which an aliquot can be taken, combine the reactants for the reaction of interest. Add a precisely weighed amount of this compound as an internal standard.

  • Reaction Monitoring: Acquire ³¹P NMR spectra at various time points throughout the course of the reaction.

  • NMR Parameters: Ensure that the NMR acquisition parameters are optimized for quantitative analysis. This includes a sufficient relaxation delay (D1) to allow for complete relaxation of all phosphorus nuclei.

  • Data Processing: Process the NMR spectra, including Fourier transformation, phasing, and baseline correction.

  • Data Analysis: Integrate the signals corresponding to the starting materials, products, byproducts, and the this compound internal standard. Use the integral of the internal standard to calculate the concentration of each species at different time points, allowing for the determination of reaction kinetics and mechanistic insights.

Alternatives to this compound: A Performance Perspective

While this compound offers significant advantages, it is essential to consider its alternatives and their respective strengths and weaknesses.

  • Trimethyl Phosphite (Non-deuterated): The most direct alternative is the non-deuterated form. In applications where isotopic labeling is not required, such as in many organic synthesis reactions like the Corey-Winter olefination or the Michaelis-Arbuzov reaction, Trimethyl Phosphite is a cost-effective choice.[8][9] However, for quantitative mass spectrometry and mechanistic studies requiring isotopic tracing, it is not a suitable substitute.

  • Triethyl Phosphite: Another common phosphite ester, Triethyl Phosphite, is often used interchangeably with Trimethyl Phosphite in organic synthesis. It is also significantly less expensive than its deuterated counterpart. Its different alkyl groups, however, make it unsuitable as an internal standard for the analysis of trimethyl phosphite or related compounds.

  • Other Deuterated Internal Standards: For quantitative mass spectrometry, other deuterated organophosphorus compounds could potentially be used as internal standards. However, the ideal internal standard is one that is structurally as close as possible to the analyte. Therefore, for the analysis of trimethyl phosphite or compounds with a similar structure, this compound remains the optimal choice.

Conclusion: A Strategic Investment for High-Impact Research

The decision to use this compound is a strategic one that hinges on the specific requirements of the experimental work. The significant upfront cost is a major consideration. However, for research and development in fields where precision, accuracy, and a deep mechanistic understanding are non-negotiable, the benefits offered by this deuterated reagent can far outweigh its price tag.

In quantitative mass spectrometry, the use of this compound as an internal standard can be the difference between generating reliable, defensible data and obtaining results clouded by uncertainty. In the study of reaction mechanisms, it provides a powerful tool for elucidating complex chemical transformations.

Ultimately, the cost-benefit analysis of using this compound is not merely a comparison of prices, but an evaluation of the value of data integrity and the depth of scientific insight that can be achieved. For researchers pushing the boundaries of analytical and synthetic chemistry, this compound represents a valuable, and often essential, investment.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. Retrieved January 12, 2026, from [Link]

  • Rapid LC-MS/MS quantification of Organophosphate non-specific Metabolites in Hair Using Alkaline Extraction Approach. (2020). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved January 12, 2026, from [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (2007). SciSpace. Retrieved January 12, 2026, from [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 12, 2026, from [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved January 12, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved January 12, 2026, from [Link]

  • Let's try doing quantitative NMR. (n.d.). JEOL Ltd. Retrieved January 12, 2026, from [Link]

  • Trimethyl Phosphite Cas No: 121-45-9. (n.d.). Tradeindia. Retrieved January 12, 2026, from [Link]

  • Triethyl phosphite. (n.d.). Oakwood Chemical. Retrieved January 12, 2026, from [Link]

  • Trimethyl phosphate-d9. (n.d.). ESSLAB. Retrieved January 12, 2026, from [Link]

  • Triethyl Phosphite at ₹ 160/kg. (n.d.). IndiaMART. Retrieved January 12, 2026, from [Link]

  • Triethyl phosphite | C6H15O3P. (n.d.). BuyersGuideChem. Retrieved January 12, 2026, from [Link]

  • A Liquid Chromatography-Tandem Mass Spectrometry Multiresidue Method for Quantification of Specific Metabolites of Organophosphorus Pesticides, Synthetic Pyrethroids, Selected Herbicides, and DEET in Human Urine. (2019). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Trimethyl phosphite. (n.d.). Oakwood Chemical. Retrieved January 12, 2026, from [Link]

  • Trimethyl Phosphite - High-Purity Industrial Chemical at Best Price. (n.d.). IndiaMART. Retrieved January 12, 2026, from [Link]

  • Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples. (1998). PubMed. Retrieved January 12, 2026, from [Link]

  • Corey–Winter olefin synthesis. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • 2.1: How do I choose a reference standard for my Q-NMR analysis? (2022, April 25). Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Trimethyl Phosphite - Trimethoxyphosphine Latest Price, Manufacturers & Suppliers. (n.d.). IndiaMART. Retrieved January 12, 2026, from [Link]

  • Trimethyl phosphite, 99%. (n.d.). Otto Chemie Pvt. Ltd. Retrieved January 12, 2026, from [Link]

  • Corey-Winter Olefin Synthesis. (n.d.). SynArchive. Retrieved January 12, 2026, from [Link]

  • DFT Study of the Arbuzov Reaction Mechanism between Ethyl Halogenides and Trimethoxyphosphine. (2024). ChemRxiv. Retrieved January 12, 2026, from [Link]

  • Corey-Winter Olefination. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]

  • Corey-Winter olefin synthesis. (n.d.). chemeurope.com. Retrieved January 12, 2026, from [Link]

  • Corey-Winter Olefination. (2021, August 13). YouTube. Retrieved January 12, 2026, from [Link]

  • How to do internal standard for 31P NMR? (2023, February 1). Reddit. Retrieved January 12, 2026, from [Link]

  • Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction. (2022, March 21). Molecules. Retrieved January 12, 2026, from [Link]

  • Michaelis–Arbuzov reaction. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2021). MDPI. Retrieved January 12, 2026, from [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. Retrieved January 12, 2026, from [Link]

  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. (2018). National Institutes of Health. Retrieved January 12, 2026, from [Link]

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A Senior Application Scientist's Guide to Isotopic Enrichment Verification of Tri(methyl) Phosphite-d9

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, the use of stable isotope-labeled compounds, such as Tri(methyl) Phosphite-d9, is indispensable. These deuterated molecules serve as critical internal standards for mass spectrometry-based bioanalysis, tracers in metabolic studies, and can even be developed as active pharmaceutical ingredients (APIs) with improved pharmacokinetic profiles.[1][2] The scientific integrity of these applications hinges on the accurate determination of isotopic enrichment. This guide provides an in-depth comparison of the primary analytical techniques for verifying the isotopic enrichment of this compound, offering insights into experimental design and data interpretation.

The Criticality of Isotopic Enrichment Verification

The replacement of hydrogen with deuterium can significantly alter a molecule's metabolic fate due to the kinetic isotope effect. Therefore, the precise knowledge of the level and position of deuterium incorporation is not merely a quality control checkpoint but a fundamental parameter that dictates the compound's utility and performance. Inconsistent or poorly characterized isotopic enrichment can lead to erroneous experimental results, flawed pharmacokinetic models, and potential safety concerns in drug development.

Primary Analytical Techniques: A Comparative Overview

The two powerhouse techniques for isotopic enrichment verification are Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Resolution Mass Spectrometry (HR-MS).[1] These methods are often employed in a complementary fashion to provide a comprehensive understanding of the deuterated compound's identity, purity, and isotopic distribution.

FeatureNMR SpectroscopyHigh-Resolution Mass Spectrometry (HR-MS)
Principle Measures the magnetic properties of atomic nuclei (¹H, ²H, ³¹P) to provide detailed structural information and quantitative data based on signal integration.Measures the mass-to-charge ratio of ions with high accuracy, allowing for the differentiation of isotopologues based on their mass defect.
Strengths - Provides positional information of deuterium labels.- Inherently quantitative without the need for identical labeled standards.- Non-destructive.- High sensitivity, requiring minimal sample.- Rapid analysis times.- Provides information on the distribution of isotopologues.[3][4]
Limitations - Relatively lower sensitivity compared to MS.- Can be complex to interpret with overlapping signals.- Does not inherently provide the position of the deuterium label.- Ionization efficiency can vary between isotopologues.
Best For - Confirming the site of deuteration.- Accurate quantification of isotopic enrichment.- Structural elucidation.- Rapid screening of isotopic purity.- Analysis of complex mixtures when coupled with chromatography.- High-throughput analysis.

Experimental Protocols for Isotopic Enrichment Verification

A robust verification strategy for this compound should ideally incorporate both NMR and HR-MS techniques to leverage their respective strengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow

NMR spectroscopy is a cornerstone for the characterization of deuterated compounds, offering unparalleled insight into molecular structure and isotopic composition.[5] For this compound, a multi-nuclear approach is recommended.

NMR Workflow for Isotopic Enrichment Verification

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a sample of this compound.

    • Dissolve the sample in a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid interference from residual proton signals.

    • For quantitative ¹H NMR (qNMR), add a certified internal standard with a known concentration and a signal that does not overlap with the analyte signals.

  • ¹H NMR Analysis:

    • Acquire a quantitative ¹H NMR spectrum. The residual proton signals corresponding to the methyl groups will be observed.

    • Causality: The integration of these residual proton signals relative to the integration of the internal standard (if used) or to the total number of expected protons allows for the calculation of the isotopic purity. A lower integral for the methyl protons indicates a higher degree of deuteration.

  • ³¹P{¹H} NMR Analysis:

    • Acquire a proton-decoupled ³¹P NMR spectrum. Tri(methyl) Phosphite should exhibit a single resonance.

    • Causality: The chemical shift in the ³¹P NMR spectrum is highly sensitive to the chemical environment of the phosphorus atom.[6] This analysis confirms the presence of the phosphite functional group and can reveal the presence of phosphorus-containing impurities. The expected chemical shift for trimethyl phosphite is around 140 ppm.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum. This will directly show a signal for the deuterium atoms in the methyl groups.

    • Causality: The presence and integration of the deuterium signal provide direct evidence of deuteration and can be used to quantify the isotopic enrichment. A combined ¹H and ²H NMR approach can provide a more accurate determination of isotopic abundance.[7][8]

  • Data Analysis and Calculation:

    • Process the spectra (phasing, baseline correction).

    • Integrate the relevant signals.

    • Calculate the isotopic enrichment using the following formula for ¹H NMR:

      • Isotopic Enrichment (%) = [1 - (Integral of residual analyte protons / Expected integral of non-deuterated analyte protons)] x 100

High-Resolution Mass Spectrometry (HR-MS) Workflow

HR-MS is a powerful tool for determining the distribution of isotopologues in a sample with high sensitivity and speed.[3][4]

HR-MS Workflow for Isotopic Purity Assessment

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS can be beneficial for separating the analyte from any non-volatile impurities.

    • Acquire a full scan mass spectrum in a high-resolution mode (e.g., on an Orbitrap or TOF instrument).

  • Data Analysis:

    • Identify the molecular ion of this compound.

    • Extract the ion chromatograms for each expected isotopologue, from the non-deuterated (d0) to the fully deuterated (d9) species.

    • Causality: The high resolution of the mass spectrometer allows for the separation of these closely spaced isotopic peaks. The relative intensity of each peak corresponds to the relative abundance of that isotopologue in the sample.

    • Calculate the percentage of each isotopologue.

    • The overall isotopic purity is typically reported as the percentage of the desired d9 isotopologue.

Alternative and Emerging Techniques

While NMR and HR-MS are the gold standards, other techniques can provide complementary information:

  • Molecular Rotational Resonance (MRR) Spectroscopy: An emerging technique that can provide a complete description of the isotopic composition, including the structural identity and percent composition of a complex mixture of isotopomers.[9]

Validation and Trustworthiness

To ensure the trustworthiness of the results, the analytical methods themselves must be validated. This involves assessing parameters such as specificity, linearity, accuracy, and precision, in line with guidelines from regulatory bodies like the FDA.[10][11][12] Using certified reference materials and performing inter-laboratory comparisons can further enhance the confidence in the determined isotopic enrichment values.

Conclusion

The verification of isotopic enrichment for compounds like this compound is a critical step in ensuring the quality and reliability of research and development in the pharmaceutical industry. A multi-faceted approach, combining the structural insights of NMR with the sensitivity and speed of HR-MS, provides the most comprehensive and trustworthy characterization. By understanding the principles and applying the rigorous experimental protocols outlined in this guide, researchers can be confident in the isotopic purity of their deuterated reagents, leading to more robust and reproducible scientific outcomes.

References

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. [Link]

  • Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

  • Determination of isotope abundance for deuterium-labeled compounds by quantitative 1H NMR + 2H NMR. Wiley Analytical Science. [Link]

  • Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

  • Water Determines the Products: an Unexpected Brønsted Acid-Catalyzed P-O-R Cleavage of P(III) Esters Selectively Producing P(O)-H/P(O)-R. The Royal Society of Chemistry. [Link]

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  • Trimethylphosphite - Optional[31P NMR] - Chemical Shifts. SpectraBase. [Link]

  • Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. National Institutes of Health. [Link]

  • Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. [Link]

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  • Ilm-NMR-P31: an open-access 31P nuclear magnetic resonance database and data-driven prediction of 31P NMR shifts. PubMed Central. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of Tri(methyl) Phosphite-d9 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of scientific innovation, particularly in drug development, the meticulous management of chemical reagents is a foundational pillar of both safety and experimental integrity. Tri(methyl) phosphite-d9, a deuterated organophosphorus compound, while invaluable in specific applications, requires rigorous disposal protocols due to its inherent hazards. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, ensuring the protection of laboratory personnel and the environment.

The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, in this compound does not significantly alter its primary chemical hazards.[1] Therefore, its disposal protocol aligns with that of its non-deuterated counterpart, which is classified as a flammable and toxic hazardous waste.[2][3][4]

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's risks is crucial. The primary hazards associated with this compound are dictated by the trimethyl phosphite molecule itself.

Hazard ClassificationDescriptionMitigation Strategy
Flammability Flammable liquid and vapor with a flash point of approximately 28°C.[2][4] Vapors can form explosive mixtures with air and may travel to an ignition source.[4][5]Handle away from heat, sparks, and open flames. Use non-sparking tools and ensure all equipment is properly grounded.[2][5]
Toxicity Harmful if swallowed or inhaled, and causes skin and serious eye irritation.[2][3][4] May cause respiratory irritation.[2][3][4]Always handle in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE).
Reactivity Reacts with water and moisture, which can produce flammable methanol and dimethyl hydrogen phosphite.[5] It is also sensitive to air.[2]Store under an inert, dry atmosphere (e.g., nitrogen or argon).[2] Avoid contact with water, strong bases, and oxidizing agents.[2]

Essential Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is the first line of defense against exposure. The following should be considered mandatory when handling this compound waste:

  • Eye Protection : Chemical safety goggles or a face shield are required to protect against splashes.[2]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or rubber, are essential to prevent skin contact.[2]

  • Protective Clothing : A flame-retardant lab coat should be worn over personal clothing.[2]

  • Respiratory Protection : All handling of open containers must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[2]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. On-site chemical neutralization by untrained personnel is not recommended due to the potential for hazardous reactions.[6]

Step 1: Immediate Management and Spill Control

In the event of an accidental spill, immediate and correct action is critical to prevent escalation.

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated, typically by working within a chemical fume hood.

  • Containment : For small spills, use an inert, non-combustible absorbent material like dry sand, vermiculite, or earth to dike the spill.[2] Do not use combustible materials like paper towels.

  • Collection : Using non-sparking tools, carefully collect the absorbent material and contaminated soil.[2][5]

  • Package for Disposal : Place the collected waste into a designated, sealable, and properly labeled hazardous waste container.[2] Do not seal the container if there's a possibility of gas generation from a reaction.

Step 2: Waste Accumulation and Storage

Proper segregation and storage of this compound waste are mandated by regulatory bodies like the EPA.[7]

  • Designated Container : Collect all waste, including contaminated consumables (e.g., pipette tips, gloves), in a dedicated hazardous waste container that is compatible with the chemical.[7][8] The container must be in good condition and have a secure, tight-fitting lid.[8][9]

  • Segregation : Do not mix this compound waste with other waste streams, particularly aqueous waste, due to its reactivity with water.[5][9] Keep it separate from incompatible materials.[8][10]

  • Labeling : Label the waste container clearly with "Hazardous Waste," the full chemical name "Waste this compound," and the associated hazard symbols (flammable, toxic).[7][10] The date when waste was first added to the container (the "accumulation start date") must be clearly visible.[7][10]

  • Storage Location : Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area or central hazardous waste storage area.[10] Ensure secondary containment is in place to capture any potential leaks.[10]

Step 3: Final Disposal

The final disposal of this compound must be conducted by professionals in compliance with all local, state, and federal regulations.

  • Professional Disposal Service : The primary and recommended method for disposal is through a licensed professional hazardous waste disposal company.[7] These services are equipped for the proper handling and disposal of such chemicals.

  • Incineration : The standard disposal method for trimethyl phosphite is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful byproducts.

  • Documentation : Ensure all necessary paperwork, such as a hazardous waste manifest, is completed to track the waste from your facility to its final disposal site, in accordance with EPA regulations.[8]

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

G cluster_0 Start: Handling this compound cluster_1 On-Site Management cluster_2 Final Disposal start Generate Waste (e.g., unused reagent, contaminated items) spill Spill Occurs? start->spill collect_waste Collect Waste in Designated Container spill->collect_waste No spill_protocol Follow Spill Protocol: 1. Evacuate & Alert 2. Contain (inert absorbent) 3. Collect (non-sparking tools) 4. Package for disposal spill->spill_protocol Yes label_container Label Container: 'Hazardous Waste' 'this compound' Hazards & Date collect_waste->label_container store_waste Store in Secure Satellite Accumulation Area with Secondary Containment label_container->store_waste contact_ehs Contact Institutional EHS or Licensed Waste Vendor store_waste->contact_ehs spill_protocol->collect_waste documentation Complete Hazardous Waste Manifest contact_ehs->documentation disposal Professional Disposal (High-Temperature Incineration) documentation->disposal

Caption: Disposal workflow for this compound.

Empty Container Management

Empty containers that previously held this compound are also considered hazardous waste as they may contain residual vapors and liquid.[3]

  • Triple Rinse : Rinse the empty container three times with a suitable inert solvent (e.g., toluene or hexane).

  • Collect Rinsate : The solvent rinsate must be collected and disposed of as hazardous waste in your flammable liquids waste stream.[1]

  • Deface Label : After rinsing, deface or remove the original label on the container.

  • Final Disposal : The rinsed and defaced container can then be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[1]

By adhering to these rigorous, safety-first protocols, research professionals can effectively manage the risks associated with this compound, ensuring a safe and compliant laboratory environment.

References

  • Trimethyl Phosphite Safety Data Sheet. Available at: [Link]

  • TRIMETHYL PHOSPHITE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Disposal of deuterium (D₂). Synergy Recycling. Available at: [Link]

  • TRIMETHYLPHOSPHITE Safety Data Sheet. Gelest, Inc. Available at: [Link]

  • trimethyl phosphite Material Safety Data Sheet. ChemPak International. Available at: [Link]

  • Deuterium Labeled Compounds. ZEOCHEM. Available at: [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. National Center for Biotechnology Information. Available at: [Link]

  • Containment of Nuclear Weapons Act 2003, Schedule. Irish Statute Book. Available at: [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. Available at: [Link]

  • Chemical Waste Management Practice. Duke University Occupational and Environment Safety Office. Available at: [Link]

  • Hazardous Waste Storage & Labeling. UC Davis Safety Services. Available at: [Link]

  • Chemical Waste. The University of Texas at Austin Environmental Health and Safety. Available at: [Link]

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A Researcher's Guide to the Safe Handling of Tri(methyl) Phosphite-d9

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Protocol for Laboratory Safety and Operational Integrity

Tri(methyl) phosphite-d9, a deuterated organophosphorus compound, is a valuable tool in pharmaceutical research and development. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

Section 1: Understanding the Hazard Profile

This compound shares the hazardous characteristics of its non-deuterated counterpart, trimethyl phosphite. It is a flammable liquid and vapor that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Some sources also indicate it is suspected of causing cancer and may cause drowsiness or dizziness. In the event of a fire, poisonous gases such as carbon monoxide, phosphine, and phosphorus oxides can be produced.[3] It is crucial to handle this compound with the utmost care, recognizing its potential for both acute and chronic health effects.[3][4][5]

Table 1: Hazard Identification for this compound

Hazard ClassificationGHS Hazard Statement
Flammable LiquidH225: Highly flammable liquid and vapor
Acute Toxicity (Oral)H302: Harmful if swallowed[1][2]
Skin IrritationH315: Causes skin irritation[1][2]
Eye IrritationH319: Causes serious eye irritation
CarcinogenicityH351: Suspected of causing cancer
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][2]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount when handling this compound. A comprehensive PPE strategy is mandatory to minimize exposure via inhalation, skin contact, and eye contact.[6]

Table 2: Recommended Personal Protective Equipment

Body PartRecommended PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene rubber gloves are recommended.[5] Ensure gloves are inspected for any signs of degradation or punctures before each use. For tasks with a high risk of splashing, consider double-gloving.[6]
Eyes/Face Safety goggles and face shieldTightly fitting safety goggles are the minimum requirement.[7] A face shield should be worn in addition to goggles, especially when transferring liquids or performing reactions that could result in splashes.[6][7]
Body Chemical-resistant lab coat or apronA lab coat should be worn to protect against incidental contact.[1] For larger quantities or tasks with a higher splash potential, a chemical-resistant apron or coveralls should be utilized.[1][8]
Respiratory NIOSH-approved respiratorAll handling of this compound should ideally be conducted within a certified chemical fume hood to minimize inhalation of vapors.[6] If a fume hood is not available or if there is a potential to exceed exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[5]

Diagram 1: PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Assess Task-Specific Risks Splash_Risk High Splash Potential? Start->Splash_Risk Quantity Handling Large Volume? Start->Quantity Fume_Hood Work in Fume Hood Start->Fume_Hood Default Protocol Gloves Standard Nitrile Gloves Splash_Risk->Gloves No Double_Gloves Double Gloving Splash_Risk->Double_Gloves Yes Goggles Safety Goggles Splash_Risk->Goggles No Face_Shield Goggles + Face Shield Splash_Risk->Face_Shield Yes Lab_Coat Lab Coat Quantity->Lab_Coat No Chem_Apron Chemical-Resistant Apron Quantity->Chem_Apron Respirator NIOSH-Approved Respirator Fume_Hood->Respirator If Fume Hood Unavailable Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition Ventilate Ventilate Spill Area Ignition->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Contaminated Material Contain->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.